CMP-NeuAc
Description
Properties
Molecular Formula |
C20H30N4NaO16P |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;[(2R,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16?,17+,20+;/m0./s1 |
InChI Key |
VFRHSOGUONIUOR-CTFMUGKASA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Cytidine 5'-Monophospho-N-Acetylneuraminic Acid (CMP-NeuAc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid, commonly abbreviated as CMP-NeuAc, is a critical activated nucleotide sugar. It serves as the primary donor of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid, for the biosynthesis of sialoglycoconjugates, including glycoproteins and glycolipids.[1][2][3] The process of sialylation, the enzymatic transfer of sialic acid to other molecules, is pivotal in a myriad of biological processes, ranging from cell-cell recognition and adhesion to immune responses and pathogen interactions.[2][4] Consequently, a thorough understanding of this compound's properties, biosynthesis, and associated experimental methodologies is paramount for advancements in glycobiology, drug development, and cancer research.[4]
Nomenclature and Chemical Properties
The full and formal name for this compound is Cytidine 5'-monophospho-N-acetylneuraminic acid .[1][2] It is also referred to by several synonyms in scientific literature.
Table 1: Synonyms and Chemical Properties of this compound
| Property | Value |
| Synonyms | CMP-sialic acid, CMP-N-acetylneuraminate, Cytidine Monophosphate N-Acetylneuraminic Acid, CMP-NANA, CMP-Neu5Ac[3][4][5][6] |
| Molecular Formula | C₂₀H₃₀N₄NaO₁₆P[3][5] |
| Molecular Weight | 636.4 g/mol [3][5][6] |
| CAS Number | 3063-71-6[3] |
| Appearance | Lyophilized white powder[6] |
Biological Role and Significance
The central function of this compound is to act as the activated donor substrate for sialyltransferases (EC 2.4.99.-).[1][2][7] These enzymes catalyze the transfer of NeuAc from this compound to the terminal positions of glycan chains on glycoproteins and glycolipids. This terminal sialylation is crucial for:
-
Cellular Communication and Recognition: Sialic acid residues on the cell surface mediate interactions with other cells and the extracellular matrix.[2][4]
-
Immune System Regulation: Sialylated glycans are involved in modulating immune cell recognition and responses.[4]
-
Pathogen Interaction: Many viruses and bacteria utilize sialic acids as receptors for host cell entry.[2]
-
Protein Stability and Function: The addition of sialic acid can influence the stability, conformation, and biological activity of proteins.[3]
Given its integral role, aberrant sialylation patterns, which can result from altered this compound availability or sialyltransferase activity, are often associated with diseases such as cancer and certain inflammatory conditions.[4]
Biosynthesis of this compound
This compound is synthesized from N-acetylneuraminic acid (NeuAc) and cytidine triphosphate (CTP) in a reaction catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase (EC 2.7.7.43).[1][2][4] This enzymatic reaction primarily occurs in the cell nucleus.[8] The substrates for this reaction are themselves products of distinct biosynthetic pathways in eukaryotes and bacteria.
Eukaryotic Biosynthesis Pathway
In eukaryotes, the synthesis of NeuAc begins with UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway involves the formation of N-acetylmannosamine (ManNAc) and its subsequent conversion to NeuAc, which is then activated to this compound.
Caption: Eukaryotic biosynthesis pathway of this compound.
Bacterial Biosynthesis Pathway
In bacteria, the synthesis of NeuAc can occur through a more direct route, often starting from N-acetylmannosamine (ManNAc) and pyruvate.
Caption: A common bacterial biosynthesis pathway for this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
A common method for the laboratory and industrial-scale production of this compound is through enzymatic synthesis. This approach offers high yields and avoids the use of organic solvents.[1]
Protocol for Enzymatic Synthesis:
-
Reaction Mixture Preparation: A typical reaction mixture includes equimolar concentrations of N-acetylneuraminic acid (NeuAc) and cytidine-5'-triphosphate (B129977) (CTP) dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.8) containing a divalent cation such as MgCl₂ (e.g., 20 mM).[9]
-
Enzyme Addition: Purified CMP-sialic acid synthetase (CMAS) from a recombinant source (e.g., E. coli or Neisseria meningitidis) is added to the reaction mixture.[9][10] Inorganic pyrophosphatase is also often included to drive the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct.[9]
-
Incubation: The reaction is typically incubated at 37°C.[9] The progress of the reaction can be monitored over time.
-
Monitoring and Purification: The formation of this compound can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Upon completion, the this compound product can be purified, for instance, by ethanol (B145695) precipitation.[10]
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the detection and quantification of this compound.
HPLC Protocol:
-
System: A high-performance liquid chromatography system equipped with a UV/Vis detector is used.[2]
-
Column: An amine-based column, such as a Microsorb 100-NH₂ column (250 x 4.6 mm), is suitable for the separation.[2]
-
Mobile Phase: A gradient elution is often employed. For example, a linear gradient of a phosphate (B84403) buffer (e.g., 20 mM, pH 6.2) and acetonitrile (B52724) can be used. The concentration of the phosphate buffer is increased while the concentration of acetonitrile is decreased over the course of the run.[2]
-
Flow Rate: A typical flow rate is around 0.75 mL/min.[2]
-
Detection: this compound can be detected by its UV absorbance at approximately 272 nm.[2]
Quantitative Data
The enzymatic synthesis and properties of CMP-sialic acid synthetase have been quantitatively characterized.
Table 2: Quantitative Data for this compound Synthesis and CMAS Activity
| Parameter | Organism/Condition | Value |
| Optimal pH for CMAS | E. coli K1 (with Mg²⁺) | 9.0 - 10.0[2] |
| Optimal pH for CMAS | E. coli K1 (with Mn²⁺) | ~7.5[2] |
| Optimal pH for CMAS | Neisseria meningitidis | 6.5 - 9.0[9] |
| Apparent Kₘ for CTP | E. coli K1 | 0.31 mM[2] |
| Apparent Kₘ for NeuAc | E. coli K1 | 4.0 mM[2] |
| Yield of Enzymatic Synthesis | E. coli (whole cell reaction) | 13.22 mM (8.12 g/L)[2] |
| Yield of Enzymatic Synthesis | Purified enzyme | 94%[10] |
Conclusion
This compound is a cornerstone molecule in glycobiology, enabling the sialylation of a vast array of glycoconjugates. Its biosynthesis is a tightly regulated process, and its availability is critical for normal cellular function. The detailed understanding of its chemical properties, biological roles, and the experimental methods for its synthesis and analysis are essential for researchers in cell biology, immunology, and for professionals engaged in the development of therapeutic glycoproteins and novel drugs targeting pathways involving sialylation.
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sussex-research.com [sussex-research.com]
- 4. glycodepot.com [glycodepot.com]
- 5. This compound | C20H30N4NaO16P | CID 23679065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eversyn.de [eversyn.de]
- 7. CMP-Neu5Ac / CMP-NAN BIOLOG Life Science Institute [biolog.de]
- 8. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CMP-N-acetylneuraminic acid synthetase of Escherichia coli: high level expression, purification and use in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-neuraminic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
CMP-N-Acetylneuraminic Acid: A Technical Guide to Structure, Function, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a critical high-energy nucleotide sugar that serves as the activated donor of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][2] Its central role in the sialylation of glycoproteins and glycolipids makes it indispensable for a vast array of biological processes, ranging from cell-cell recognition and immune modulation to pathogen interaction and cancer progression.[3][4] This document provides a comprehensive technical overview of the structure, biosynthesis, and function of CMP-Neu5Ac. It details key experimental methodologies for its analysis and production and explores its significance as a target in drug development.
Structure and Physicochemical Properties
CMP-Neu5Ac is a complex molecule composed of a cytidine monophosphate (CMP) moiety linked to the anomeric carbon of N-acetylneuraminic acid via a phosphodiester bond.[5] This high-energy bond is crucial for the enzymatic transfer of Neu5Ac to glycan chains.[3]
Chemical Structure
The structure consists of a pyrimidine (B1678525) base (cytosine), a ribose sugar, a phosphate (B84403) group, and N-acetylneuraminic acid.[1]
Schematic of the chemical structure of CMP-N-acetylneuraminic acid (CMP-Neu5Ac).
Physicochemical Data
Quantitative properties of CMP-Neu5Ac are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₁N₄O₁₆P | [1] |
| Molecular Weight | 614.45 g/mol | [1][6] |
| Exact Mass | 614.14726791 Da | [1] |
| CAS Number | 3063-71-6 | [1][7] |
| Synonyms | CMP-Sialic acid, CMP-NANA, Cytidine 5'-monophospho-N-acetylneuraminic acid | [2][6][8] |
Biosynthesis and Metabolism
The synthesis of CMP-Neu5Ac is a multi-step enzymatic process that spans different cellular compartments, primarily the cytoplasm and the nucleus.[9][10] The pathway begins with glucose and culminates in the activation of Neu5Ac in the nucleus.
The Sialic Acid Biosynthesis Pathway
The pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to Neu5Ac, which is then activated by CMP-Neu5Ac synthetase (CMAS).[10]
The key enzymes in this pathway are:
-
GNE: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase.[10]
-
NANS: N-acetylneuraminic acid phosphate synthase.[10]
-
NANP: N-acetylneuraminic acid phosphatase.[10]
-
CMAS: CMP-N-acetylneuraminic acid synthetase, which catalyzes the final, rate-limiting step in the nucleus.[10][11]
Subcellular Localization and Transport
While Neu5Ac is synthesized in the cytosol, it is activated to CMP-Neu5Ac in the nucleus by CMAS.[9][10] The resulting CMP-Neu5Ac is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases.[4][12]
Biological Function
The primary function of CMP-Neu5Ac is to act as the sole donor of Neu5Ac for sialylation, a terminal glycosylation step that is critical for the function of many proteins and lipids.[2][3]
Role in Sialylation
In the Golgi apparatus, sialyltransferases (STs) catalyze the transfer of Neu5Ac from CMP-Neu5Ac to the terminal galactose, N-acetylgalactosamine, or other sialic acid residues on N-linked or O-linked glycans of glycoproteins and glycolipids.[2][4] This process is essential for the maturation and function of these molecules.[2]
Impact of Sialylation
The addition of terminal sialic acids influences a wide range of biological phenomena:
-
Molecular Stability: Sialylation can increase the serum half-life and stability of therapeutic proteins.[2]
-
Cell-Cell Interactions: Sialylated glycans act as ligands for receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins), modulating immune responses and preventing excessive inflammation.[13]
-
Pathogen Recognition: Viruses, such as influenza, use sialic acids as receptors to gain entry into host cells.[13][14] Conversely, some bacteria decorate their surfaces with sialic acid to evade the host immune system through molecular mimicry.[15][16]
-
Brain Development: Sialic acids are crucial components of gangliosides, which are vital for neuronal growth and synaptic function.[13][17]
Role in Disease and Drug Development
Dysregulation of sialylation pathways, and by extension CMP-Neu5Ac metabolism, is implicated in several diseases, making it a focal point for therapeutic intervention.
Cancer
Cancer cells often exhibit altered sialylation patterns, which are associated with metastasis and tumor progression.[4][10]
-
Triple-Negative Breast Cancer (TNBC): Highly malignant TNBC cells show increased levels of Neu5Ac. Knockdown of CMAS, the enzyme that produces CMP-Neu5Ac, reduces the invasive ability of these cancer cells and can block xenograft formation in mice.[10]
-
Therapeutic Target: The reliance of aggressive cancers on sialylation suggests that inhibiting the Neu5Ac biosynthetic pathway, particularly CMAS, could be a viable anti-cancer strategy.[10][18]
Infectious Diseases
Pathogenic bacteria often exploit host CMP-Neu5Ac to camouflage themselves from the immune system.
-
Neisseria gonorrhoeae : This bacterium lacks the ability to synthesize CMP-Neu5Ac and must scavenge it from host cells.[15] It then uses a sialyltransferase to cap its lipooligosaccharide (LOS) with Neu5Ac, mimicking host glycans and binding complement regulatory protein Factor H to evade immune attack.[15]
-
Drug Development: Targeting the bacterial enzymes involved in this sialylation process is a promising strategy for developing new antibacterial therapeutics.[19]
Experimental Protocols and Methodologies
The study of CMP-Neu5Ac involves its synthesis, purification, and quantification. Below are detailed protocols derived from published literature.
Enzymatic Synthesis of CMP-Neu5Ac Analogs
This protocol describes the chemo-enzymatic synthesis of CMP-Neu5Ac and its analogs, which can be monitored in real-time by ³¹P NMR.[20]
Materials:
-
N-acetylneuraminic acid (Neu5Ac) or analog (e.g., Neu5Gc, SiaNAl)
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer (100 mM, pH 8.8)
-
MgCl₂ (20 mM)
-
CMP-Sialic acid synthetase from N. meningitidis (1 U)
-
Inorganic pyrophosphatase from S. cerevisiae (1 U)
-
D₂O
Protocol:
-
Dissolve CTP (1 eq) and the desired sialic acid (1.2 eq) in Tris-HCl buffer containing 20 mM MgCl₂.
-
Add CMP-Sialic acid synthetase and inorganic pyrophosphatase to the mixture.
-
Add D₂O to approximately 10% of the final volume for NMR monitoring.
-
Adjust the pH to 8.8 with Tris-HCl buffer or ammonia.
-
Incubate the reaction at 37°C for 40-60 minutes.
-
Monitor the reaction completion by ³¹P NMR. Complete conversion is typically achieved within one hour.[20]
-
The resulting CMP-Sia solution can be used directly in sialyltransferase assays without further purification.[20]
Purification by Anion-Exchange Chromatography
This protocol is used for the large-scale purification of CMP-Neu5Ac from a reaction mixture.[3]
Materials:
-
Dowex 1x8 anion-exchange resin
-
Sodium formate (B1220265) solution (50 mM)
-
Reaction mixture containing CMP-Neu5Ac
Protocol:
-
Centrifuge the reaction mixture at 15,000 rpm for 30 minutes at 4°C to remove proteins and other solids.
-
Wash the pellet with a 50% aqueous alcohol solution and centrifuge again. Repeat this wash step three times.
-
Combine and concentrate the supernatants to a small volume.
-
Pre-treat the Dowex 1x8 resin with 50 mM aqueous sodium formate to load the column (e.g., 25 x 500 mm) in the formate form.
-
Load the concentrated supernatant onto the prepared anion-exchange column.
-
Elute the column with an appropriate gradient of a salt solution (e.g., sodium formate) to separate CMP-Neu5Ac from other components.
-
Collect and pool fractions containing pure CMP-Neu5Ac, as determined by a suitable analytical method like HPLC.
Analysis and Quantification
6.3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for analyzing the purity and quantity of CMP-Neu5Ac.[3]
-
System: Varian Prostar 320 with UV/Vis detection.
-
Column: Microsorb 100-NH₂ column (250 × 4.6 mm).
-
Mobile Phase: A linear gradient of:
-
Solvent A: 20 mM phosphate buffer (pH 6.2).
-
Solvent B: Acetonitrile.
-
-
Gradient: Acetonitrile concentration decreases from 70% to 0% over 30 minutes.
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 20 μL.
-
Detection: UV at 272 nm.
6.3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for quantifying CMP-Neu5Ac in complex biological samples like human leukocytes.[21]
-
Chromatography: Hydrophilic interaction chromatography (HILIC).
-
Ionization Mode: Negative-ion electrospray.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition (CMP-Neu5Ac): m/z 613.2 → 322.[21]
-
SRM Transition (Internal Standard, CMP-Neu5Ac-¹³C₃): m/z 616.2 → 322.[21]
-
Lower Limit of Quantitation (LLOQ): 10.0 ng/mL in human leukocyte extract.[21][22]
Experimental Workflow Diagram
Quantitative Data Summary
This section summarizes key quantitative findings related to CMP-Neu5Ac from various experimental systems.
Production and Cellular Concentrations
| System / Sample | Concentration / Amount | Method of Production / Analysis | Reference(s) |
| Engineered E. coli | 13.22 mM (8.12 g/L) | Whole-cell biosynthesis | [3] |
| Transgenic Arabidopsis | 2.4 nmol g⁻¹ fresh weight | In vivo synthesis | [23] |
| Human Leukocytes | LLOQ of 10.0 ng/mL | LC-MS/MS | [21][22] |
Analytical Method Parameters
| Parameter | Value / Condition | Method | Reference(s) |
| HPLC UV Detection | 272 nm | HPLC-UV | [3] |
| LC-MS/MS Ion Mode | Negative-ion electrospray | LC-MS/MS | [21] |
| LC-MS/MS SRM Transition | m/z 613.2 → 322 | LC-MS/MS | [21] |
| LC-MS/MS LLOQ | 10.0 ng/mL | LC-MS/MS | [21][22] |
| ³¹P NMR Monitoring | Real-time quantitative analysis of CTP, CMP-Neu5Ac, and pyrophosphate | ³¹P NMR | [20] |
Conclusion
CMP-N-acetylneuraminic acid is a cornerstone of glycobiology, acting as the essential precursor for the sialylation of a vast number of biomolecules. Its biosynthesis is a tightly regulated, multi-compartment process, and its functional roles are critical in health and disease. Understanding the structure, function, and metabolism of CMP-Neu5Ac is vital for researchers in basic science and drug development. The methodologies detailed herein provide a robust framework for the synthesis, purification, and analysis of this key metabolite, paving the way for further discoveries and the development of novel therapeutics targeting the sialylation pathway.
References
- 1. CMP-Neu5Ac | C20H31N4O16P | CID 448209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sussex-research.com [sussex-research.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Metabolome Database: Showing metabocard for Cytidine 5'-monophosphate-N-acetylneuraminic acid (HMDB0001176) [hmdb.ca]
- 6. DNAmod: CMP-N-acetyl-beta-neuraminic acid [dnamod.hoffmanlab.org]
- 7. CMP-Neu5Ac / CMP-NAN BIOLOG Life Science Institute [biolog.de]
- 8. eversyn.de [eversyn.de]
- 9. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytidine monophosphate N-acetylneuraminic acid synthetase enhances invasion of human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 14. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]
- 18. glycodepot.com [glycodepot.com]
- 19. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of CMP-NeuAc in Mediating Cell-Cell Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-cell interaction is a fundamental process orchestrating tissue development, immune responses, and disease progression. A key mediator in this intricate dance is the surface coating of cells with sialic acids, a process critically dependent on the availability of the activated sugar nucleotide, Cytidine (B196190) Monophosphate N-acetylneuraminic acid (CMP-NeuAc). This technical guide delves into the core role of this compound in dictating cell-cell adhesion and communication. We will explore the biosynthesis of this compound, its transport into the Golgi apparatus, and its utilization by sialyltransferases to modify cell surface glycans. Furthermore, this guide will provide an in-depth look at the downstream consequences of sialylation on cell adhesion, including its dual function in promoting both cell repulsion and specific recognition events. Detailed experimental protocols, quantitative data, and visual representations of key pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this critical molecular nexus.
The Central Molecule: this compound Biosynthesis and Transport
The journey of sialic acid from a simple sugar to a modulator of cell-cell interaction begins with the synthesis of its activated form, this compound. This process is a tightly regulated enzymatic cascade that provides the essential substrate for all sialylation reactions.
Biosynthesis of this compound
In eukaryotic cells, the synthesis of this compound occurs in the nucleus.[1] The pathway begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) and subsequently to sialic acid (N-acetylneuraminic acid, NeuAc). Free sialic acid is then transported into the nucleus where it is activated by this compound synthetase (CMAS), an enzyme that catalyzes the condensation of NeuAc with cytidine triphosphate (CTP) to form this compound and pyrophosphate.[2][3][4]
Figure 1: this compound Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the synthesis of this compound, highlighting the cellular compartments where these reactions occur.
Transport of this compound into the Golgi Apparatus
Once synthesized in the nucleus, this compound is transported into the lumen of the Golgi apparatus by a specific antiporter, the CMP-sialic acid transporter (CST).[5][6][7] This transport is a critical bottleneck for sialylation, as the sialyltransferases that utilize this compound are located within the Golgi cisternae. The CST exchanges this compound for CMP, the byproduct of the sialyltransferase reaction, maintaining a supply of the activated sugar donor for glycan modification.[5]
Sialylation: Modifying the Cellular Landscape
Within the Golgi, sialyltransferases (STs) catalyze the transfer of NeuAc from this compound to the terminal positions of N-linked and O-linked glycans on proteins and lipids.[1][8] This process, known as sialylation, dramatically alters the chemical and physical properties of the cell surface, thereby influencing cell-cell interactions.
The Dual Role of Sialic Acids in Cell Adhesion
Sialic acids play a complex and context-dependent role in cell adhesion.[9]
-
Anti-adhesive Effects: Due to their terminal position and negative charge at physiological pH, sialic acids can create electrostatic repulsion between cells, preventing non-specific aggregation and promoting cell motility.[9][10] This repulsive effect is a key factor in processes such as the detachment of cancer cells from the primary tumor.[10]
-
Specific Recognition: Conversely, sialylated glycans can act as ligands for a variety of cell adhesion molecules and receptors, mediating specific cell-cell recognition events. Prominent among these are the selectins and Siglecs (sialic acid-binding immunoglobulin-like lectins).[11]
Figure 2: The dual role of sialylation in cell interaction. This diagram illustrates how sialylation can lead to either cell repulsion or specific recognition, depending on the context.
Quantitative Insights into this compound and Sialylation
The concentration of this compound and the kinetic properties of the enzymes involved in its synthesis and utilization are critical determinants of the extent of cell surface sialylation and, consequently, cell adhesion.
Enzyme Kinetics
The efficiency of this compound synthesis and its transfer to glycans is governed by the kinetic parameters of the key enzymes.
| Enzyme | Substrate(s) | Km (µM) | Vmax | Organism/System | Reference(s) |
| This compound Synthetase (CNS) | CTP | 17 | - | Neisseria meningitidis | [12] |
| NeuAc | - | - | Neisseria meningitidis | [12] | |
| This compound Synthetase (ACT) | CTP | 1770 | - | Pasteurella haemolytica | [5][8] |
| NeuAc | 1820 | - | Pasteurella haemolytica | [5][8] | |
| ST3Gal-I | This compound | 8 - 500 | - | Human | [13] |
| ST8Sia-IV (polysialyltransferase) | Colominic Acid (DP3) | - | 0.61 nmol/mg protein/h | Rat Brain | [14] |
Table 1: Kinetic Parameters of Key Enzymes in Sialylation. This table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound synthetase and representative sialyltransferases.
Intracellular this compound Concentration
The intracellular concentration of this compound directly influences the rate of sialylation. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound levels in cells.[15][16][17] In human leukocytes, the lower limit of quantitation for this compound has been reported to be 10.0 ng/ml.[15][16][17] Overexpression of a mutated GNE, the rate-limiting enzyme in sialic acid biosynthesis, can lead to a dramatic increase in cellular sialic acid and polysialylation of the neural cell adhesion molecule (NCAM).[6][18]
Impact of Sialylation on Cell Adhesion
Modulating cell surface sialylation has a direct and quantifiable impact on cell adhesion. Treatment of cells with neuraminidase, an enzyme that cleaves sialic acids from glycans, can significantly alter their adhesive properties.
| Cell Type | Treatment | Adhesion Substrate | Quantitative Change in Adhesion | Reference(s) |
| Murine L cells | Neuraminidase | Reovirus | 60-80% decrease in virus attachment | [19] |
| Murine L cells | Neuraminidase | Reovirus | Number of specific cellular receptor sites reduced by ~47% | [19] |
| H-ALCL cells | Neuraminidase | Galectin-3 | Enhanced cell adhesion | [3] |
| Endothelial cells | Neuraminidase | - | Reduced presence of cell surface glycocalyx structures | [11] |
| SW48 colonocytes | ST6Gal-I expression (increases α2-6 sialylation) | Galectin-3 | Attenuated binding to galectin-3 | [20] |
Table 2: Quantitative Effects of Sialylation on Cell Adhesion. This table provides examples of how altering cell surface sialylation affects cell adhesion, with quantitative data where available.
Signaling Pathways Modulated by Sialylation
The interaction of sialylated glycans with their cognate receptors initiates intracellular signaling cascades that regulate various cellular processes, including adhesion, migration, and survival.
Siglec-Mediated Signaling
Siglecs are a family of I-type lectins expressed predominantly on immune cells that recognize sialic acid-containing ligands.[16] Many Siglecs, such as Siglec-9, contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[21] Upon ligand binding, these ITIMs are phosphorylated, leading to the recruitment of SH2 domain-containing phosphatases, such as SHP-1 and SHP-2.[12][16][21] These phosphatases can dephosphorylate downstream signaling molecules, leading to an inhibitory signal that can dampen immune cell activation.[12][16]
Figure 3: Inhibitory signaling pathway of Siglec-9. This diagram depicts the signaling cascade initiated by the binding of a sialylated ligand to Siglec-9, leading to the inhibition of cellular activation through the recruitment of SHP-2.
Focal Adhesion Kinase (FAK) Signaling
Sialylation of cell surface receptors, such as integrins, can modulate their interaction with the extracellular matrix (ECM) and influence downstream signaling through focal adhesion kinase (FAK). Alterations in integrin sialylation can affect FAK phosphorylation and the subsequent activation of pathways involved in cell adhesion, migration, and survival.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of this compound and sialylation in cell-cell interaction.
Quantification of Cell Surface Sialic Acid
Principle: This method involves the enzymatic release of sialic acids from the cell surface using neuraminidase, followed by quantification using a colorimetric or fluorometric assay.
Protocol Overview:
-
Cell Preparation: Culture cells to the desired confluency and wash with a suitable buffer (e.g., PBS).
-
Neuraminidase Treatment: Incubate the cells with a broad-spectrum neuraminidase (e.g., from Arthrobacter ureafaciens) to release terminal sialic acids.
-
Sialic Acid Quantification: Collect the supernatant containing the released sialic acids. Quantify the sialic acid content using a commercially available kit, which typically involves an enzymatic reaction that produces a detectable product (e.g., NADH oxidation measured at 340 nm).[22][23]
-
Data Analysis: Normalize the amount of sialic acid to the cell number or total protein content.
Figure 4: Workflow for Cell Surface Sialic Acid Quantification. This flowchart outlines the key steps in quantifying sialic acids on the cell surface.
Sialyltransferase Activity Assay
Principle: This assay measures the transfer of sialic acid from this compound to a specific acceptor substrate by a sialyltransferase. The activity can be determined by measuring the amount of product formed or the amount of CMP released.
Protocol Overview (using a non-radioactive, coupled enzyme assay):
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the acceptor substrate, this compound, and the enzyme source (e.g., cell lysate or purified sialyltransferase).
-
Coupled Enzyme Reaction: Include a phosphatase in the reaction mixture that will specifically hydrolyze the CMP released from the sialyltransferase reaction, generating inorganic phosphate (B84403).[2]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate using a colorimetric reagent, such as Malachite Green.[2]
-
Data Analysis: Generate a standard curve with known concentrations of phosphate to determine the amount of CMP released, which is stoichiometric to the amount of sialic acid transferred.
Cell Adhesion Assay
Principle: This assay quantifies the ability of cells to adhere to a specific substrate, which can be a purified protein (e.g., fibronectin, galectin-3) or a monolayer of other cells.
Protocol Overview:
-
Plate Coating: Coat the wells of a microtiter plate with the desired adhesion substrate. Block non-specific binding sites with a blocking agent (e.g., BSA).
-
Cell Seeding: Harvest and label the cells to be tested (e.g., with a fluorescent dye). Seed a known number of cells into the coated wells.
-
Incubation: Allow the cells to adhere for a defined period under controlled conditions (e.g., 37°C, 5% CO2).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by measuring the fluorescence of the labeled cells or by using a colorimetric assay (e.g., crystal violet staining).
-
Data Analysis: Express the results as the percentage of seeded cells that adhered to the substrate.
Implications for Drug Development
The central role of this compound and sialylation in mediating cell-cell interactions makes this pathway a compelling target for therapeutic intervention in various diseases, particularly cancer and inflammatory disorders.
-
Inhibition of Sialylation: Small molecule inhibitors of key enzymes in the sialic acid biosynthesis pathway, such as GNE or CMAS, could reduce the overall sialylation of cancer cells, potentially decreasing their metastatic potential by altering their adhesive properties.
-
Targeting Sialyltransferases: Developing specific inhibitors for sialyltransferases that are overexpressed in certain cancers could be a more targeted approach to modulate the sialylation of specific cell surface molecules involved in adhesion and immune evasion.
-
Modulating Siglec Interactions: Therapeutic antibodies or small molecules that block the interaction between sialylated ligands on cancer cells and inhibitory Siglecs on immune cells could enhance the anti-tumor immune response.
Conclusion
This compound stands as a pivotal molecule at the crossroads of cellular metabolism and cell-cell communication. Its synthesis and transport provide the essential building blocks for sialylation, a post-translational modification that profoundly influences the adhesive and signaling properties of the cell surface. A thorough understanding of the quantitative aspects of this pathway, the signaling cascades it modulates, and the experimental methodologies to probe its function is crucial for researchers and drug development professionals seeking to unravel the complexities of cell-cell interaction and develop novel therapeutic strategies targeting diseases driven by aberrant sialylation.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of proteases and neuraminidase on RBC surface charge and agglutination. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Membrane Sialome: Sialic Acids as Therapeutic Targets and Regulators of Drug Resistance in Human Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuraminidase inhibition improves endothelial function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. This compound:(NeuAc alpha 2-->8)n (colominic acid) sialyltransferase activity in rat brain and in tumour cells that express polysialic acid on neural cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. The intracellular concentration of sialic acid regulates the polysialylation of the neural cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of neuraminidase treatment of cells and effect of soluble glycoproteins on type 3 reovirus attachment to murine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sialylation of beta1 integrins blocks cell adhesion to galectin-3 and protects cells against galectin-3-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Effective Siglec-9 Antibodies Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concentration Dependent Effect of Quaternary Amines on the Adhesion of U251-MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sketchviz.com [sketchviz.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Nuclear Enigma: An In-depth Technical Guide to the Subcellular Localization of CMP-NeuAc Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc) synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase, is a pivotal enzyme in the biosynthesis of sialoglycoconjugates. These molecules play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. A prerequisite for the synthesis of these glycoconjugates is the activation of N-acetylneuraminic acid (NeuAc) to this compound, a reaction catalyzed by CMAS.[1] Uniquely among nucleotide sugar synthetases, which are typically cytoplasmic, vertebrate CMAS is predominantly localized to the cell nucleus.[2][3] This unusual subcellular distribution has long been a subject of investigation, with implications for the regulation of sialylation and potential, yet-to-be-discovered nuclear functions. This technical guide provides a comprehensive overview of the subcellular localization of CMAS, detailing the experimental evidence, methodologies, and the current understanding of its trafficking and functional implications.
Subcellular Distribution of this compound Synthetase
The localization of CMAS has been primarily elucidated through two key experimental approaches: subcellular fractionation followed by biochemical assays or immunoblotting, and direct visualization using immunofluorescence microscopy.
Quantitative Analysis of Subcellular Fractions
Studies involving the separation of cellular components have consistently demonstrated that the majority of CMAS activity and protein resides in the nuclear fraction of vertebrate cells.
| Cell Type/Organism | Method | Nuclear Fraction | Cytoplasmic Fraction | Other Fractions | Reference |
| Various Animal Tissues | Enzyme Activity Assay | >90% | ~10% | - | [3] |
| Murine Cells (LEC29.Lec32) | Western Blot | Prominent Band | Faint Band | - | [2][3] |
This table summarizes the quantitative distribution of this compound synthetase in vertebrate cells based on subcellular fractionation experiments.
Species-Specific Localization Patterns
While nuclear localization is a hallmark of vertebrate CMAS, studies in insects have revealed a different pattern, suggesting an evolutionary divergence in the organization of the sialylation pathway.
| Organism Group | Predominant Localization | Reference |
| Vertebrates (e.g., mouse, human) | Nucleus | [1][2] |
| Insects (Drosophila melanogaster) | Golgi Apparatus | [4] |
| Insects (Aedes aegypti, Tribolium castaneum) | Endoplasmic Reticulum | [4] |
This table highlights the differing subcellular localization of this compound synthetase across different evolutionary lineages.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the subcellular localization of CMAS.
Subcellular Fractionation and Western Blotting
This method allows for the quantitative assessment of the distribution of CMAS between different cellular compartments.
Protocol:
-
Cell Culture and Harvest:
-
Culture mammalian cells (e.g., NIH 3T3, CHO) to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cytoplasmic Fraction Isolation:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the remaining pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to CMAS.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure the purity of the fractions, probe separate blots with antibodies against known cytosolic (e.g., GAPDH) and nuclear (e.g., Lamin B1, Histone H3) markers.[5]
-
Immunofluorescence Microscopy
This technique provides direct visual evidence of CMAS localization within intact cells.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against CMAS diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with a DNA-intercalating dye such as DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence or confocal microscope. The CMAS-specific signal should co-localize with the nuclear stain.
-
Molecular Determinants of Nuclear Localization
The nuclear import of vertebrate CMAS is directed by specific amino acid sequences known as nuclear localization signals (NLSs). The murine CMAS contains three clusters of basic amino acids that could potentially function as NLSs.[6] Site-directed mutagenesis studies have revealed that a specific bipartite NLS is essential for the nuclear import of the enzyme.[6] Interestingly, some of the residues within this NLS are also critical for the enzyme's catalytic activity, suggesting a dual role for this region.[6]
In addition to nuclear import, the steady-state distribution of CMAS is also regulated by nuclear export. Two nuclear export signals (NESs) have been identified in the mouse CMAS, which mediate its transport from the nucleus to the cytoplasm.[7] The interplay between these NLS and NES sequences likely determines the predominantly nuclear, yet partially cytoplasmic, localization of the enzyme.
Signaling Pathways and Logical Relationships
The subcellular localization of CMAS is a key aspect of the broader sialic acid metabolic pathway.
Caption: Sialic acid metabolic pathway in vertebrate cells.
The diagram above illustrates the key steps in sialic acid metabolism. NeuAc is synthesized in the cytoplasm and then imported into the nucleus.[5] Inside the nucleus, CMAS catalyzes the reaction between NeuAc and CTP to produce CMP-Neu5Ac.[2] This activated sugar is then exported to the cytoplasm and subsequently transported into the Golgi apparatus by the CMP-sialic acid transporter (SLC35A1).[8] In the Golgi, sialyltransferases utilize CMP-Neu5Ac to add sialic acid residues to glycoconjugates. A portion of CMP-Neu5Ac in the cytoplasm can also be hydroxylated by CMP-Neu5Ac hydroxylase (CMAH) to form CMP-N-glycolylneuraminic acid (CMP-Neu5Gc).[3]
Experimental and Logical Workflows
The determination of CMAS subcellular localization follows a logical experimental workflow.
Caption: Experimental workflow for determining CMAS subcellular localization.
This diagram outlines the two primary experimental workflows. The subcellular fractionation pathway involves the sequential separation of cellular compartments, followed by Western blot analysis to quantify the amount of CMAS in each fraction. The immunofluorescence pathway involves fixing and staining intact cells to directly visualize the location of CMAS in relation to cellular structures, particularly the nucleus.
Conclusion and Future Directions
The predominantly nuclear localization of vertebrate this compound synthetase is a well-established, yet intriguing, phenomenon. While the molecular signals governing its nucleocytoplasmic transport are beginning to be understood, the physiological reason for this compartmentalization remains an open question. It has been hypothesized that the nuclear localization of CMAS may serve to sequester CMP-Neu5Ac, thereby regulating its availability for sialylation in the Golgi and preventing its potential modification in the cytoplasm.[2] Furthermore, the possibility of a yet-undiscovered nuclear function for CMAS or its product, CMP-Neu5Ac, cannot be excluded.
Future research in this area will likely focus on several key aspects:
-
Unraveling the functional significance of nuclear CMAS: Does it have a direct role in nuclear processes?
-
Investigating the regulation of CMAS trafficking: How is the balance between nuclear import and export controlled in response to different cellular signals?
-
Exploring the diversity of CMAS localization in a wider range of organisms: This could provide further insights into the evolution of the sialylation pathway.
A deeper understanding of the subcellular localization and trafficking of CMAS will not only enhance our fundamental knowledge of glycobiology but may also open new avenues for therapeutic intervention in diseases where sialylation is dysregulated, such as cancer.
References
- 1. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse subcellular localizations of the insect CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 7. Identification of the nuclear export signals that regulate the intracellular localization of the mouse CMP-sialic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CMP-NeuAc as an Allosteric Inhibitor of UDP-GlcNAc 2-Epimerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric inhibition of UDP-GlcNAc 2-epimerase by CMP-NeuAc, a critical regulatory mechanism in the sialic acid biosynthesis pathway. This document details the molecular interactions, quantitative kinetics, and experimental methodologies relevant to this key enzymatic control point.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) 2-epimerase, also known as GNE, is a bifunctional enzyme that catalyzes the first two committed steps in the biosynthesis of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid in humans. The N-terminal epimerase domain of GNE converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), while the C-terminal kinase domain phosphorylates ManNAc to ManNAc-6-phosphate. This pathway is essential for the synthesis of sialoglycoconjugates, which play crucial roles in numerous biological processes, including cell-cell recognition, signaling, and immunity.
The activity of the epimerase domain of GNE is subject to feedback inhibition by the downstream product, cytidine (B196190) monophosphate N-acetylneuraminic acid (this compound). This allosteric regulation is a vital mechanism for maintaining cellular homeostasis of sialic acids. Dysregulation of this pathway is associated with diseases such as sialuria and GNE myopathy. Understanding the intricacies of this allosteric inhibition is therefore of significant interest for basic research and for the development of therapeutic strategies.
The Allosteric Inhibition Mechanism
This compound acts as a non-competitive allosteric inhibitor of the UDP-GlcNAc 2-epimerase activity of GNE. The binding of this compound to a site distinct from the active site induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency.
Structural studies have revealed that the allosteric binding site for this compound is located at the interface between two GNE dimers, promoting the formation of an inactive tetrameric state.[1][2] This binding locks the enzyme in a tightly closed and inactive conformation, thereby preventing the conversion of UDP-GlcNAc to ManNAc.[1] Mutations in the allosteric binding site can disrupt this feedback inhibition, leading to the overproduction of sialic acid, as seen in the metabolic disorder sialuria.
Quantitative Data
| Parameter | Value | Species/Source | Reference |
| Concentration for Complete Inhibition | ~60 µM | Rat Liver | [2] |
This concentration aligns well with the typical intracellular concentrations of this compound, highlighting the physiological relevance of this feedback mechanism.[2] Further quantitative analysis is required to establish a more detailed kinetic profile of this allosteric interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of UDP-GlcNAc 2-epimerase by this compound.
UDP-GlcNAc 2-Epimerase Activity Assay
This protocol is adapted from established methods for measuring the epimerase activity of GNE by quantifying the formation of ManNAc.[1]
Principle: The epimerase activity is determined by measuring the amount of N-acetylmannosamine (ManNAc) produced from the substrate UDP-GlcNAc. The quantity of ManNAc is determined using the Morgan-Elson method, which involves a colorimetric reaction.
Materials:
-
Purified recombinant GNE enzyme
-
UDP-GlcNAc (substrate)
-
This compound (inhibitor)
-
Reaction Buffer: 45 mM Na₂HPO₄, 10 mM MgCl₂, pH 7.5
-
0.8 M Potassium Borate (B1201080) buffer, pH 9.1
-
Morgan-Elson Reagent: 1% (w/v) 4-dimethylaminobenzaldehyde in glacial acetic acid containing 0.125% (v/v) concentrated HCl
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: a. Prepare a reaction mixture containing the Reaction Buffer, a specific concentration of UDP-GlcNAc (e.g., 1 mM), and varying concentrations of this compound to be tested. b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding a known amount of purified GNE enzyme. The final reaction volume is typically 100-200 µL. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by heating the mixture at 100°C for 2 minutes.
-
ManNAc Quantification (Morgan-Elson Method): a. To 150 µL of the stopped reaction mixture, add 30 µL of 0.8 M potassium borate buffer (pH 9.1). b. Heat the mixture at 100°C for 3 minutes. c. Cool the samples to room temperature. d. Add 800 µL of the Morgan-Elson Reagent. e. Incubate at 37°C for 20 minutes to allow for color development. f. Measure the absorbance at 585 nm using a spectrophotometer.
-
Data Analysis: a. Create a standard curve using known concentrations of ManNAc. b. Determine the concentration of ManNAc produced in each reaction from the standard curve. c. Calculate the enzyme activity (e.g., in µmol/min/mg) for each this compound concentration. d. Plot the enzyme activity as a function of the this compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Analysis
Principle: SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution). In this case, GNE can be immobilized, and the binding of this compound can be monitored in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant GNE
-
This compound
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified GNE protein over the activated surface to achieve covalent immobilization via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically. c. Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of this compound in the running buffer. b. Inject the different concentrations of this compound over the immobilized GNE surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases. d. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine) that removes the bound analyte without denaturing the ligand.
-
Data Analysis: a. Subtract the signal from a reference flow cell (without immobilized GNE) to correct for bulk refractive index changes. b. Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant GNE
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: a. Dialyze both the GNE protein and the this compound solution extensively against the same buffer to minimize heat of dilution effects. b. Accurately determine the concentrations of the protein and ligand solutions.
-
ITC Experiment: a. Fill the ITC sample cell with the GNE solution (e.g., 10-50 µM). b. Fill the injection syringe with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration). c. Perform a series of small, sequential injections of the this compound solution into the GNE solution while monitoring the heat change after each injection.
-
Data Analysis: a. Integrate the heat peaks from each injection to obtain the heat change as a function of the molar ratio of ligand to protein. b. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. c. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RT ln(KA) where KA = 1/KD ΔG = ΔH - TΔS
Visualizations
The following diagrams illustrate the key pathways and workflows related to the allosteric inhibition of UDP-GlcNAc 2-epimerase by this compound.
Caption: Sialic acid biosynthesis pathway and feedback inhibition.
Caption: Experimental workflow for characterizing allosteric inhibition.
Conclusion
The allosteric inhibition of UDP-GlcNAc 2-epimerase by this compound is a fundamental regulatory mechanism in the sialic acid biosynthesis pathway. This feedback loop ensures tight control over the production of sialic acids, which are integral to a myriad of cellular functions. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this critical enzymatic control point. A deeper understanding of this allosteric regulation will be invaluable for the development of novel therapeutic strategies targeting diseases associated with aberrant sialylation.
References
The Nucleus as a Hub for Sialic Acid Activation: Unraveling the Biological Significance of CMP-NeuAc Synthase's Nuclear Localization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine Monophosphate N-acetylneuraminic acid (CMP-NeuAc) synthase (CMAS) is the key enzyme responsible for the activation of sialic acid, a critical monosaccharide involved in a vast array of cellular processes, from cell-cell communication to immune modulation. Uniquely among nucleotide sugar synthetases, which are typically cytosolic, vertebrate CMAS is predominantly localized to the cell nucleus. This unusual subcellular compartmentalization points to a specialized and tightly regulated role for nuclear CMAS and its product, this compound. This technical guide provides a comprehensive overview of the biological significance of CMAS nuclear localization, consolidating current knowledge for researchers and professionals in drug development. We will delve into the quantitative distribution of CMAS, detail experimental protocols for its study, and visualize the intricate pathways it governs.
Introduction: The Enigma of a Nuclear Synthetase
Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing pivotal roles in health and disease. Their addition to glycans, a process termed sialylation, is dependent on the availability of the activated sugar donor, this compound. The synthesis of this compound from CTP and N-acetylneuraminic acid (NeuAc) is catalyzed by CMAS.
In vertebrate cells, the major pool of CMAS activity, often exceeding 90%, is found within the nucleus. This localization is in stark contrast to other nucleotide sugar synthetases, which reside in the cytoplasm. This nuclear sequestration of CMAS suggests several non-mutually exclusive biological advantages:
-
Metabolic Channeling and Protection: The nucleus may serve as a protected environment for the synthesis and storage of this compound, shielding it from cytoplasmic enzymes that could modify or degrade it. For instance, the cytoplasmic hydroxylase that converts this compound to CMP-N-glycolylneuraminic acid (CMP-NeuGc) would be spatially separated.
-
Regulation of Sialic Acid Biosynthesis: this compound is a known allosteric inhibitor of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), the rate-limiting enzyme in the sialic acid biosynthetic pathway. By sequestering this compound in the nucleus, the cell can finely tune this feedback inhibition, thereby controlling the overall flux of sialic acid metabolism.
-
A Novel Nuclear Function: The presence of CMAS and its product in the nucleus strongly implies a direct role in nuclear processes. It is hypothesized that this compound, with its negative charge, could modulate the function of nuclear proteins, such as transcription factors and chromatin-remodeling enzymes, by interfering with their interactions with DNA or other proteins. Furthermore, the potential for direct sialylation of nuclear proteins opens up a new layer of post-translational regulation of gene expression.
This guide will explore the evidence supporting these hypotheses, providing a detailed look at the data, methodologies, and conceptual frameworks surrounding the nuclear life of CMAS.
Quantitative Distribution of CMAS: A Tale of Two Compartments
While qualitatively described as "predominantly nuclear," a quantitative understanding of the nucleocytoplasmic distribution of CMAS is crucial for appreciating its biological roles in different cellular contexts. The following table summarizes available data from studies that have quantified the relative abundance of CMAS in nuclear and cytoplasmic fractions across various cell lines. These studies typically employ subcellular fractionation followed by Western blotting to determine the protein levels in each compartment.
| Cell Line | Cell Type | Nuclear CMAS (%) | Cytoplasmic CMAS (%) | Reference Method |
| CHO (Chinese Hamster Ovary) | Fibroblast | ~90% | ~10% | Enzyme Activity Assay |
| LEC29.Lec32 (CHO mutant) | Fibroblast | Predominantly Nuclear | Faint Cytoplasmic Signal | Western Blot |
| NIH 3T3 | Mouse Embryonic Fibroblast | Predominantly Nuclear | Faint Cytoplasmic Signal | Western Blot, Immunofluorescence |
| HEK293T | Human Embryonic Kidney | Highly Enriched in Nucleus | Low Cytoplasmic Levels | Western Blot |
| HeLa | Human Cervical Cancer | Highly Enriched in Nucleus | Low Cytoplasmic Levels | Western Blot |
| MCF-7 | Human Breast Cancer (ER+) | Predominantly Nuclear | Detectable Cytoplasmic Levels | Western Blot |
| MDA-MB-231 | Human Breast Cancer (TNBC) | High Nuclear Expression | Lower Cytoplasmic Expression | Western Blot |
| HMLER | Human Breast Epithelial (less malignant) | Lower Nuclear Expression | - | Western Blot |
| BPLER | Human Breast Cancer (highly malignant) | Higher Nuclear Expression | - | Western Blot |
Note: "Predominantly Nuclear" or "Highly Enriched" indicates that while not precisely quantified in the original study, the vast majority of the protein was detected in the nuclear fraction.
The data consistently show a strong nuclear preference for CMAS across different cell types, including normal and cancerous lines. Notably, some studies suggest that the nuclear-to-cytoplasmic ratio of CMAS may be altered in cancer, with higher nuclear levels correlating with increased malignancy in breast cancer cell lines.
The Sialylation Pathway: A Journey Through Cellular Compartments
The synthesis and utilization of sialic acid is a spatially organized process that spans multiple cellular compartments. The nuclear localization of CMAS is a key feature of this pathway in vertebrates.
Experimental Protocols for Studying CMAS Nuclear Localization
Investigating the subcellular distribution of CMAS requires a combination of biochemical and imaging techniques. Below are detailed protocols for two key experimental approaches.
Subcellular Fractionation and Western Blotting
This method allows for the quantitative assessment of CMAS protein levels in different cellular compartments.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes. Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex for 10 seconds.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with 1 ml of hypotonic buffer and centrifuge again at 3,000 x g for 5 minutes at 4°C. Resuspend the washed pellet in 2 volumes of ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Isolation of Nuclear Fraction: Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant, which is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Include molecular weight markers.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CMAS overnight at 4°C.
-
To validate the fractionation, also probe separate blots or strip and re-probe the same blot with primary antibodies against a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-Tubulin).
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Capture the blot image using a chemiluminescence imager. Perform densitometric analysis of the bands corresponding to CMAS in the nuclear and cytoplasmic fractions using software such as ImageJ. Normalize the CMAS signal to the respective loading control for each fraction. Calculate the percentage of CMAS in each compartment.
Immunofluorescence Microscopy
This technique provides a visual representation of CMAS localization within intact cells.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and grow to 50-70% confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against CMAS diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5 minutes at room temperature to visualize the nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges of the coverslip with nail polish.
-
Microscopy: Visualize the cells using a confocal or epifluorescence microscope. Capture images in the appropriate channels for the fluorophores used. Merged images will show the localization of CMAS relative to the nucleus.
Nuclear CMAS: A Potential Player in Gene Regulation
The strategic placement of CMAS within the nucleus suggests a direct involvement in regulating gene expression. While the precise mechanisms are still under investigation, a compelling hypothesis is that nuclear CMAS, through the production of this compound, influences the sialylation of nuclear proteins, thereby modulating their function.
Hypothesized Signaling Pathway:
This model proposes that:
-
Nuclear CMAS produces a local pool of this compound.
-
This this compound can be utilized by yet-to-be-fully-characterized nuclear sialyltransferases.
-
These enzymes may sialylate key nuclear proteins, including transcription factors and chromatin-remodeling proteins.
-
The addition of the bulky, negatively charged sialic acid moiety could alter the conformation, DNA binding affinity, protein-protein interactions, or stability of these regulatory proteins.
-
These modifications would ultimately lead to changes in chromatin accessibility and the transcription of target genes, impacting cellular processes such as proliferation, differentiation, and malignancy.
Evidence supporting this model comes from studies showing that knockdown of CMAS alters the expression of numerous cancer-relevant genes.[1] Furthermore, the concept of nuclear glycosylation as a regulatory mechanism is well-established for other sugar modifications like O-GlcNAcylation. The investigation into the nuclear sialo-proteome and the functional consequences of nuclear sialylation is an exciting and rapidly evolving area of research.
Implications for Drug Development
The central role of CMAS in sialylation and its intriguing nuclear localization make it a compelling target for therapeutic intervention, particularly in cancer. Aberrant sialylation is a hallmark of many cancers and is associated with metastasis, immune evasion, and drug resistance.
Targeting nuclear CMAS could offer several advantages:
-
Specificity: As the sole enzyme responsible for producing this compound, inhibiting CMAS would globally reduce sialylation.
-
Modulation of Gene Expression: By interfering with the proposed nuclear functions of CMAS, it may be possible to reprogram the transcriptional landscape of cancer cells, reversing malignant phenotypes.
-
Overcoming Drug Resistance: Altering the sialylation of cell surface receptors and adhesion molecules could re-sensitize cancer cells to existing therapies.
The development of small molecule inhibitors that can penetrate the nucleus and specifically target CMAS is a promising avenue for novel anti-cancer drug discovery.
Conclusion and Future Directions
The nuclear localization of this compound synthase is a key feature of vertebrate sialic acid metabolism that is still not fully understood. While the roles in metabolic channeling and feedback regulation are plausible, the potential for a direct involvement in nuclear processes like gene regulation is a tantalizing prospect. Future research should focus on:
-
Identifying the Nuclear Sialo-proteome: Uncovering which nuclear proteins are sialylated and how this modification changes in different physiological and pathological states.
-
Characterizing Nuclear Sialyltransferases: Identifying and characterizing the enzymes responsible for nuclear sialylation.
-
Elucidating the Downstream Effects: Determining the precise molecular consequences of sialylating specific transcription factors and chromatin-associated proteins.
-
Developing Nuclear-Targeted CMAS Inhibitors: Designing and testing novel therapeutic agents that can specifically modulate the nuclear activity of CMAS.
A deeper understanding of the biological significance of nuclear CMAS will not only illuminate a fundamental aspect of cell biology but also pave the way for innovative therapeutic strategies targeting a wide range of diseases.
References
The Double-Edged Sword: CMP-NeuAc's Central Role in Pathogen Immune Evasion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate dance between host and pathogen, the ability of an invading organism to evade the host's immune system is paramount for its survival and propagation. A key molecule that has emerged as a central player in this immunological chess game is Cytidine Monophosphate N-acetylneuraminic acid (CMP-NeuAc). This activated form of sialic acid is utilized by a variety of pathogens, from bacteria to viruses, to cloak themselves in a guise of "self," thereby subverting immune surveillance. This technical guide provides a comprehensive overview of the mechanisms by which pathogens exploit this compound, presents quantitative data on these interactions, details key experimental protocols for their study, and explores the therapeutic landscape of targeting these pathways.
Core Mechanisms of Immune Evasion
Pathogens employ this compound to sialylate their surface structures, a process that confers immune privilege through several key mechanisms:
-
Molecular Mimicry and Complement Evasion: By decorating their surface lipooligosaccharides (LOS) or capsular polysaccharides with sialic acid, pathogens mimic the glycans present on host cells.[1] This molecular mimicry is a powerful strategy to avoid recognition by the innate immune system. A primary consequence of this is the inhibition of the complement cascade, a critical arm of innate immunity. Sialylated pathogen surfaces recruit host complement regulatory proteins, most notably Factor H (FH), which is a key inhibitor of the alternative complement pathway.[2][3] The binding of FH to the sialylated surface prevents the amplification of the complement cascade, thereby protecting the pathogen from complement-mediated lysis. Sialylation can also attenuate the classical complement pathway by reducing the binding of IgG to bacterial surface proteins.[2][3]
-
Engagement of Inhibitory Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors expressed on the surface of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells.[4][5][6] Many Siglecs, such as Siglec-7 and Siglec-9, contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). When these Siglecs bind to sialic acid on a pathogen's surface, they trigger a signaling cascade that dampens the immune cell's activation, leading to reduced phagocytosis, oxidative burst, and inflammatory cytokine production.[4][7] This effectively turns off the very cells that are meant to clear the infection.
-
Masking of Underlying Antigens: The dense layer of negatively charged sialic acid on a pathogen's surface can physically mask underlying pathogen-associated molecular patterns (PAMPs), such as peptides and other glycans. This steric hindrance prevents their recognition by pattern recognition receptors (PRRs) on immune cells and by antibodies, further contributing to immune evasion.
Pathogen-Specific Strategies
Different pathogens have evolved distinct strategies to utilize this compound for immune evasion.
Bacterial Pathogens
Many bacterial pathogens either synthesize their own this compound or scavenge it from the host environment to sialylate their surface structures.
-
Neisseria gonorrhoeae : The causative agent of gonorrhea, N. gonorrhoeae, is a paradigm for the role of this compound in immune evasion. It lacks the ability to synthesize sialic acid de novo and instead relies on scavenging host this compound to sialylate its lipooligosaccharide (LOS).[2][3][8] This sialylation is crucial for its resistance to complement-mediated killing in human serum.[2][3]
-
Haemophilus influenzae : Nontypeable H. influenzae (NTHi), a common cause of respiratory tract infections, also incorporates host-derived sialic acid into its LOS. This modification contributes to serum resistance and is critical for the bacterium's survival in the host.
-
Group B Streptococcus (GBS): A leading cause of neonatal sepsis and meningitis, GBS expresses a sialic acid-rich capsular polysaccharide. This capsule is a major virulence factor that allows the bacterium to evade phagocytosis and complement-mediated killing.[4][5] The sialic acid on the GBS capsule interacts with inhibitory Siglecs on host leukocytes, dampening the immune response.[4][5][6]
-
Campylobacter jejuni : A common cause of bacterial gastroenteritis, some strains of C. jejuni express sialylated LOS that mimics host gangliosides. This molecular mimicry is associated with the development of Guillain-Barré syndrome, an autoimmune neuropathy. The sialylated LOS interacts with Siglecs, such as Siglec-1 (sialoadhesin), on antigen-presenting cells, which can influence the subsequent immune response.[2][3][9]
Viral Pathogens
Viruses also exploit sialic acid for immune evasion, often through mechanisms involving their surface glycoproteins.
-
Influenza Virus: The neuraminidase (NA) protein of the influenza virus is a sialidase that cleaves sialic acids. While essential for viral release, NA also plays a role in immune evasion by removing sialic acid residues from the NK cell activating receptor NKp46, which reduces the recognition of the viral hemagglutinin (HA) protein and subsequent killing of infected cells.[10][11][12]
-
Epstein-Barr Virus (EBV): The EBV glycoprotein (B1211001) gp150 is heavily glycosylated with sialic acids, creating a glycan shield on the surface of infected cells.[2][13] This shield impedes the presentation of viral antigens by HLA class I, class II, and CD1d molecules, thereby protecting the infected cell from T-cell mediated attack.[2][13]
-
Human Immunodeficiency Virus (HIV): The envelope glycoprotein gp120 of HIV is heavily glycosylated, and changes in this "glycan shield" are a key mechanism of escape from neutralizing antibodies.[14][15] Sialylation of these glycans can modulate the binding of antibodies to critical epitopes.
Quantitative Data
The following tables summarize key quantitative data related to this compound-mediated immune evasion.
Table 1: Serum Resistance of Neisseria gonorrhoeae with Different CMP-NulO Analogs
| CMP-NulO Analog (Concentration) | Serum Concentration | Survival (%) | Reference |
| CMP-Neu5Ac (~30 µM) | 10% | >100 | [16] |
| CMP-Neu5Gc (~30 µM) | 10% | >100 | [16] |
| CMP-Neu5Ac9Ac (~30 µM) | 3.3% | >100 | [16] |
| CMP-Neu5Ac9Ac (~30 µM) | 6.7% | <10 | [16] |
| CMP-Leg5Ac7Ac (~30 µM) | 10% | <1 | [16] |
| CMP-Neu5Ac9Az (~30 µM) | 10% | <1 | [16] |
Table 2: Factor H Binding to Neisseria gonorrhoeae with Different CMP-NulO Analogs
| CMP-NulO Analog | Relative Factor H Binding (Median Fluorescence) | Reference |
| No Sialic Acid | ~50 | [16] |
| CMP-Neu5Ac | ~250 | [16] |
| CMP-Neu5Gc | ~250 | [16] |
| CMP-Leg5Ac7Ac | ~50 | [16] |
| CMP-Neu5Ac9Az | ~50 | [16] |
Table 3: Siglec Binding to Pathogen Sialic Acids
| Pathogen | Sialylated Ligand | Siglec Receptor | Binding Characteristics | Reference |
| Group B Streptococcus | Capsular Polysaccharide (Sia) | Siglec-E | Sia-dependent binding leading to blunted NF-κB and MAPK activation. | [14][17] |
| Group B Streptococcus | Capsular Polysaccharide (Sia) | Siglec-9 | Sia-dependent binding leading to reduced neutrophil activation. | [4][6] |
| Campylobacter jejuni | Lipooligosaccharide (Sia) | Siglec-1 (Sialoadhesin) | Preferential binding of GBS-associated strains, mediating uptake by macrophages. | [2][3][9] |
| Campylobacter jejuni | Lipooligosaccharide (Sia) | Siglec-7 | Specific, sialic acid-dependent interaction. | [18] |
| Neisseria gonorrhoeae | Lipooligosaccharide (Sia) | Siglec-9 | Dampens neutrophil antimicrobial responses. | [7][8][12] |
Experimental Protocols
Detailed methodologies are crucial for studying the role of this compound in pathogen immune evasion.
Serum Bactericidal Assay
This assay measures the susceptibility of bacteria to the bactericidal activity of complement in serum.
Materials:
-
Bacterial strain of interest
-
Normal human serum (NHS) as a source of complement
-
Heat-inactivated human serum (HIHS, 56°C for 30 min) as a control
-
Appropriate bacterial growth medium and agar (B569324) plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Grow bacteria to the mid-logarithmic phase in liquid culture.
-
Wash the bacteria with PBS and resuspend to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in PBS.
-
Prepare serial dilutions of NHS and HIHS in PBS.
-
In a 96-well plate, mix 50 µL of the bacterial suspension with 50 µL of each serum dilution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
At the end of the incubation, take an aliquot from each well, serially dilute it in PBS, and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the CFU/mL.
-
Calculate the percentage of survival by comparing the CFU/mL in the NHS-treated samples to the CFU/mL in the HIHS-treated samples (which represents 100% survival).
Flow Cytometry for Bacterial Surface Staining
Flow cytometry can be used to quantify the level of sialylation on the bacterial surface or the binding of host proteins like Factor H.
Materials:
-
Bacterial strain of interest
-
Primary antibody specific for the surface molecule of interest (e.g., anti-Factor H antibody, or a lectin that binds sialic acid like Sambucus nigra agglutinin (SNA))
-
Fluorophore-conjugated secondary antibody that recognizes the primary antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fixative (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Protocol:
-
Grow and prepare the bacteria as for the serum bactericidal assay.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 cells/mL in staining buffer.
-
Aliquot 100 µL of the bacterial suspension into flow cytometry tubes.
-
Add the primary antibody at the recommended dilution and incubate on ice for 30-60 minutes.
-
Wash the bacteria by adding 1 mL of staining buffer, centrifuging at a speed appropriate to pellet the bacteria, and carefully removing the supernatant. Repeat the wash step twice.
-
Resuspend the bacterial pellet in 100 µL of staining buffer containing the fluorophore-conjugated secondary antibody at the recommended dilution. Incubate on ice in the dark for 30 minutes.
-
Wash the bacteria twice with staining buffer as in step 5.
-
Resuspend the final bacterial pellet in 500 µL of staining buffer or fixative.
-
Analyze the samples on a flow cytometer, gating on the bacterial population based on forward and side scatter properties.
-
Quantify the median fluorescence intensity (MFI) of the stained samples compared to control samples (e.g., bacteria stained with only the secondary antibody).
MALDI-TOF Mass Spectrometry for LOS Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing the structure of bacterial lipooligosaccharides, including the presence of sialic acid modifications.
Materials:
-
Purified LOS sample
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA))
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Protocol:
-
LOS Extraction: Extract LOS from bacterial cultures using established methods (e.g., hot phenol-water extraction).
-
Sample Preparation (Dried-Droplet Method): a. Prepare a saturated solution of the MALDI matrix in an appropriate solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). b. Mix the purified LOS sample with the matrix solution in a 1:1 ratio. c. Spot 1 µL of the mixture onto the MALDI target plate. d. Allow the spot to air dry completely at room temperature, allowing the analyte and matrix to co-crystallize.
-
Mass Spectrometry Analysis: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra in the appropriate mode (typically negative ion mode for LOS) over a mass range that covers the expected molecular weights of the LOS glycoforms. c. The resulting spectrum will show peaks corresponding to the different LOS structures present in the sample, allowing for the identification of sialylated species based on their mass-to-charge ratio.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical workflows involved in this compound-mediated immune evasion.
Therapeutic Strategies: Targeting the Sialic Acid Shield
The critical role of this compound in pathogen immune evasion makes the enzymes and transporters involved in sialic acid metabolism and incorporation attractive targets for novel therapeutics.
-
This compound Analogs as Decoys: A promising strategy involves the use of this compound analogs that can be incorporated into the pathogen's surface glycans by its own sialyltransferases. However, these analogs are designed such that they do not confer the same immune-evasive properties as native sialic acid. For instance, certain modifications to the sialic acid side chain can prevent the recruitment of Factor H or engagement of inhibitory Siglecs.[16] Some analogs can even act as "dominant-negative" inhibitors, preventing the protective effect of any co-incorporated native this compound.[16]
-
Inhibitors of Sialyltransferases and this compound Synthetases: Small molecule inhibitors that directly target the active site of bacterial sialyltransferases or this compound synthetases are being developed.[9][18] By blocking the synthesis or transfer of sialic acid, these inhibitors can prevent the formation of the protective sialic acid shield, rendering the pathogen susceptible to the host immune response. The design of these inhibitors often involves creating stable mimics of the transition state or high-energy intermediates of the enzymatic reaction.[19][20]
Conclusion
This compound stands at a crucial intersection of host-pathogen interactions, serving as a key resource for pathogens to construct their immunological camouflage. The molecular mimicry afforded by surface sialylation allows a diverse array of bacteria and viruses to subvert both innate and adaptive immunity. A deep understanding of the mechanisms of this compound utilization, the specific host-pathogen interactions it mediates, and the quantitative aspects of these processes is essential for the development of novel anti-infective strategies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore this fascinating area of microbial pathogenesis and to design the next generation of therapeutics that can strip away the pathogen's disguise and expose it to the full force of the host's immune system.
References
- 1. Flow Cytometry Protocol | Abcam [abcam.com]
- 2. Campylobacter jejuni induces autoimmune peripheral neuropathy via Sialoadhesin and Interleukin-4 axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 6. Evolution of the exclusively human pathogen Neisseria gonorrhoeae: Human‐specific engagement of immunoregulatory Siglecs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neisseria gonorrhoeae scavenges host sialic acid for Siglec-mediated, complement-independent suppression of neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sialylation of Campylobacter jejuni Lipo-Oligosaccharides: Impact on Phagocytosis and Cytokine Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Visualization of sialic acid produced on bacterial cell surfaces by lectin staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neisseria gonorrhoeae scavenges host sialic acid for Siglec-mediated, complement-independent suppression of neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Group B Streptococcus Engages an Inhibitory Siglec through Sialic Acid Mimicry to Blunt Innate Immune and Inflammatory Responses In Vivo | PLOS Pathogens [journals.plos.org]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Utilizing CMP-Sialic Acid Analogs to Unravel Neisseria gonorrhoeae Lipooligosaccharide-Mediated Complement Resistance and Design Novel Therapeutics | PLOS Pathogens [journals.plos.org]
- 17. immulab.fr [immulab.fr]
- 18. Sialic Acid-Binding Immunoglobulin-Like Lectin 7 Mediates Selective Recognition of Sialylated Glycans Expressed on Campylobacter jejuni Lipooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Dawn of Sialylation: A Technical Guide to the Discovery and History of Cytidine Monophosphate Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) monophosphate sialic acid (CMP-sialic acid) stands as a cornerstone in the field of glycobiology, serving as the activated nucleotide sugar donor for all sialylation reactions. The transfer of sialic acid to glycoproteins and glycolipids, a process ubiquitous in vertebrates and some microorganisms, is pivotal in a myriad of biological phenomena, ranging from cell-cell recognition and immune responses to microbial pathogenesis and cancer metastasis. This in-depth technical guide delves into the seminal discoveries that unveiled CMP-sialic acid, tracing its historical journey from an unknown entity to a key molecule in our understanding of cellular communication and disease. We will explore the key enzymes governing its biosynthesis, present quantitative data on their kinetics, provide detailed experimental protocols for its study, and visualize the intricate pathways and workflows that define its biological context.
A Historical Perspective: The Unraveling of a Vital Intermediate
The story of CMP-sialic acid is intrinsically linked to the pioneering work of Saul Roseman and his postdoctoral fellow, Donald G. Comb. In a remarkable period of discovery between 1957 and 1960, their meticulous research laid the biochemical foundation for our understanding of sialic acid metabolism.[1][2][3] Their investigations into the enzymatic synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, led them to a surprising finding. They discovered that the activation of sialic acid for its subsequent transfer did not follow the then-established paradigm of sugar activation via uridine (B1682114) diphosphate (B83284) (UDP) or guanosine (B1672433) diphosphate (GDP). Instead, they identified a novel activated form: cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[1][4] This discovery was a landmark in glycobiology, revealing a unique activation pathway for this crucial nine-carbon sugar.
The key enzyme responsible for this activation, CMP-sialic acid synthetase (CMAS), also known as CMP-N-acetylneuraminate synthetase, was subsequently isolated and characterized by Roseman's group.[4][5] This enzyme catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid to form CMP-sialic acid and pyrophosphate.[6][7] A particularly intriguing aspect of vertebrate CMAS, discovered later, is its primary localization to the cell nucleus, a feature that distinguishes it from the cytoplasmic localization of most other nucleotide sugar synthetases.[4][8][9] This nuclear sequestration is thought to play a role in regulating the sialylation pathway and preventing the premature degradation of CMP-sialic acid.[4][8]
The Central Player: CMP-Sialic Acid Synthetase (CMAS)
CMP-sialic acid synthetase (EC 2.7.7.43) is the linchpin of the sialylation pathway.[6][7] It is found in a wide range of organisms, from bacteria to humans, highlighting its fundamental importance.[6][8] While the vertebrate enzyme is a nuclear protein, the bacterial counterparts are typically found in the cytoplasm.[4]
The reaction catalyzed by CMAS is a reversible process, but the forward reaction is favored in vivo by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.[6] The enzyme exhibits an absolute requirement for a divalent cation, with Mg2+ being the most effective for many species.[1][6]
Quantitative Data on CMP-Sialic Acid Synthetase Kinetics
The kinetic properties of CMAS have been characterized in various organisms. A summary of these parameters provides valuable insights into the enzyme's efficiency and substrate preferences.
| Organism | Substrate | Apparent K_m_ (mM) | Apparent V_max_ (µmol/min/mg) | Specific Activity (U/mg) | Reference |
| Drosophila melanogaster | Neu5Ac | 0.41 | 3.4 - 3.6 | - | [1] |
| CTP | 0.45 | 3.4 - 3.6 | - | [1] | |
| Neisseria meningitidis | CTP | 0.017 | - | - | [5] |
| Neu5Ac | - | - | ≥10 | [10] | |
| Group B Streptococcus | Neu5Ac | 0.0076 | - | - | [11] |
| CTP | 0.0014 | - | - | [11] | |
| Hamster Fibroblasts | CMP-sialic acid | 0.16 | - | - | [12] |
| Lactosylceramide | 0.11 | - | - | [12] |
Experimental Protocols
Assay for CMP-Sialic Acid Synthetase Activity
This protocol is adapted from several sources and provides a general method for determining the activity of CMAS.[1][2][8]
Materials:
-
Enzyme preparation (purified or cell lysate)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0-9.5
-
20 mM MgCl₂
-
0.2 mM DTT (optional, but recommended for some enzymes)
-
3 mM N-acetylneuraminic acid (Neu5Ac)
-
5 mM Cytidine triphosphate (CTP)
-
Alkaline phosphatase (for endpoint assays)
-
HPLC system with an anion-exchange column
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube. A typical 50 µL reaction contains:
-
25 µL of 2x Reaction Buffer (200 mM Tris-HCl, 40 mM MgCl₂, 0.4 mM DTT)
-
5 µL of 30 mM Neu5Ac
-
5 µL of 50 mM CTP
-
X µL of enzyme preparation
-
(15-X) µL of nuclease-free water
-
-
Initiation and Incubation: Start the reaction by adding the enzyme preparation. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination:
-
For continuous assays: Monitor the production of CMP-sialic acid or the consumption of CTP in real-time using a suitable method like coupled spectrophotometric assays.
-
For endpoint assays: Stop the reaction by boiling for 2 minutes or by adding an equal volume of cold ethanol.
-
-
Quantification of CMP-Sialic Acid:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC on an anion-exchange column. Elute with a suitable gradient of a salt buffer (e.g., ammonium (B1175870) acetate (B1210297) or NaCl).
-
Monitor the absorbance at 271 nm to detect CMP-sialic acid.
-
Quantify the amount of product by comparing the peak area to a standard curve of known concentrations of CMP-Neu5Ac.
-
-
Calculation of Activity: One unit of CMAS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CMP-sialic acid per minute under the specified conditions.
Purification of Recombinant CMP-Sialic Acid Synthetase
This protocol describes a general method for the purification of His-tagged recombinant CMAS expressed in E. coli.[2][13]
Materials:
-
E. coli cell pellet expressing His-tagged CMAS
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography resin
-
Dialysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the lysate to further disrupt the cells and reduce viscosity.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a column packed with equilibrated Ni-NTA resin.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged CMAS with Elution Buffer.
-
-
Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a suitable method (e.g., ultrafiltration). Determine the protein concentration and store at -80°C.
Chemoenzymatic Synthesis of CMP-Sialic Acid
This one-pot, two-enzyme system is an efficient method for the synthesis of CMP-sialic acid and its derivatives.[9][14][15][16]
Materials:
-
Sialic acid aldolase
-
CMP-sialic acid synthetase
-
N-acetylmannosamine (ManNAc) or a derivative
-
Pyruvic acid
-
Cytidine triphosphate (CTP)
-
Inorganic pyrophosphatase
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5, containing 20 mM MgCl₂
Procedure:
-
Reaction Setup: In a single reaction vessel, combine:
-
ManNAc (or its analog)
-
Pyruvic acid (in excess)
-
CTP
-
Sialic acid aldolase
-
CMP-sialic acid synthetase
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
Reaction Buffer
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction time can range from a few hours to overnight, depending on the substrates and enzyme concentrations.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the consumption of starting materials and the formation of the CMP-sialic acid product.
-
Purification: Once the reaction is complete, the CMP-sialic acid derivative can be purified from the reaction mixture using anion-exchange chromatography.
Visualizing the Core Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of CMP-sialic acid and its utilization in sialylation.
Caption: Experimental workflow for the in vitro assay of CMP-sialic acid synthetase activity.
Conclusion
The discovery of cytidine monophosphate sialic acid and its biosynthetic enzyme, CMP-sialic acid synthetase, was a pivotal moment in the history of glycobiology. This unique activated sugar nucleotide has since been recognized as the universal donor for all sialylation reactions, processes that are fundamental to the biology of vertebrates and the pathogenicity of several microbes. The in-depth understanding of the history, enzymology, and experimental approaches related to CMP-sialic acid, as outlined in this guide, is essential for researchers and professionals in the fields of glycobiology, drug development, and biotechnology. Continued exploration of this central molecule and its associated pathways will undoubtedly unveil further insights into cellular function and provide new avenues for therapeutic intervention.
References
- 1. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. Identification and characterization of important residues in the catalytic mechanism of CMP-Neu5Ac synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Characterization of CMP-N-acetylneuraminic acid synthetase of group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a CMP-sialic acid:lactosylceramide sialyltransferase activity in cultured hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemo-enzymatic synthesis of C-9 acetylated sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Chemo-enzymatic Synthesis of CMP-N-acetylneuraminic Acid (CMP-Neu5Ac): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a critical activated sugar nucleotide, serving as the sialic acid donor for sialyltransferases in the biosynthesis of sialoglycoconjugates.[1][2] These molecules play pivotal roles in numerous biological processes, including cell recognition, viral infection, and toxin binding.[1][2] The increasing demand for large quantities of CMP-Neu5Ac for research and therapeutic development has driven the optimization of its synthesis.[1] Chemo-enzymatic methods, which combine the specificity of enzymes with the practicality of chemical synthesis, offer an attractive approach, providing high yields without the need for organic solvents.[2] This document provides a detailed protocol for a one-pot, two-enzyme chemo-enzymatic synthesis of CMP-Neu5Ac, leveraging N-acetylneuraminic acid (Neu5Ac) aldolase (B8822740) and CMP-Neu5Ac synthetase.
Introduction
The synthesis of CMP-Neu5Ac is catalyzed by CMP-Neu5Ac synthetase, which utilizes cytidine triphosphate (CTP) to activate N-acetylneuraminic acid (Neu5Ac).[1][2][3] Neu5Ac itself can be generated from more accessible precursors, N-acetylmannosamine (ManNAc) and pyruvate, through a reversible aldol (B89426) condensation catalyzed by Neu5Ac aldolase.[1][2] By combining these two enzymatic reactions in a single pot, CMP-Neu5Ac can be efficiently produced from readily available starting materials. This one-pot approach simplifies the overall process, minimizes intermediate purification steps, and improves overall yield.[4][5]
This protocol details a whole-cell chemo-enzymatic synthesis, a method that has been successfully employed for the large-scale production of CMP-Neu5Ac.[1][2][6] This approach utilizes a single engineered E. coli strain co-expressing both Neu5Ac aldolase and CMP-Neu5Ac synthetase.[1][2][6]
Key Enzymes and Their Properties
The efficiency of the chemo-enzymatic synthesis of CMP-Neu5Ac is dependent on the optimal functioning of two key enzymes. A summary of their pertinent properties is provided below.
| Enzyme | EC Number | Source Organism | Optimal pH | Metal Ion Requirement | Apparent Km (CTP) | Apparent Km (Neu5Ac) |
| Neu5Ac aldolase | 4.1.3.3 | E. coli | ~7.7 | - | - | - |
| CMP-Neu5Ac synthetase | 2.7.7.43 | E. coli K1 | 7.5 (with Mn2+) or 9.0-10.0 (with Mg2+) | Mn2+ or Mg2+ | 0.31 mM | 4 mM |
Table 1: Properties of Key Enzymes in CMP-Neu5Ac Synthesis.[2]
Chemo-enzymatic Synthesis Pathway
The synthesis of CMP-Neu5Ac from ManNAc, pyruvate, and CTP proceeds through a two-step enzymatic cascade.
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Large-Scale Production of CMP-NeuAc using E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is a critical activated sugar nucleotide, serving as the universal donor for sialyltransferases in the biosynthesis of sialylated glycoconjugates. These molecules play vital roles in numerous biological processes, including cell recognition, signaling, and pathogen interactions. The growing demand for sialylated oligosaccharides and glycoproteins in therapeutics and research necessitates robust and scalable methods for this compound production. This document outlines various strategies and detailed protocols for the large-scale synthesis of this compound utilizing metabolically engineered Escherichia coli.
Production Strategies Overview
The production of this compound in E. coli has been approached through several key strategies, primarily focusing on the overexpression of this compound synthetase (CSS) and ensuring an adequate supply of its precursors, N-acetylneuraminic acid (NeuAc) and cytidine triphosphate (CTP). The main strategies include:
-
Single-Strain Co-expression Systems: Engineering a single E. coli strain to co-express all necessary enzymes for the synthesis pathway. This simplifies the fermentation process.[1][2]
-
Multi-Strain Bacterial Coupling: Utilizing different recombinant E. coli strains, and sometimes other microorganisms like Corynebacterium ammoniagenes, in a co-culture or sequential reaction to cooperatively synthesize this compound from simple precursors.[3][4]
-
Whole-Cell Biocatalysis: Using engineered E. coli cells as catalysts, which contain the necessary enzymatic machinery, to convert externally supplied substrates into this compound.[5][6]
-
In Vitro Enzymatic Synthesis: Utilizing purified enzymes or cell extracts for the synthesis of this compound in a controlled reaction environment.[7][8]
The choice of strategy often depends on the desired scale, cost of starting materials, and the complexity of the downstream processing.
Data Presentation: Comparison of Production Strategies
The following tables summarize quantitative data from various published methods for this compound and its precursor NeuAc production in E. coli.
Table 1: Large-Scale this compound Production Titers
| Production Strategy | Host Strain(s) | Key Overexpressed Enzymes | Starting Materials | Titer | Reference |
| Bacterial Coupling | Recombinant E. coli and Corynebacterium ammoniagenes | This compound Synthetase, CTP Synthetase | Orotic acid, N-acetylneuraminic acid | 27 mM (17 g/L) | [3][4] |
| Whole-Cell Biocatalysis | Recombinant E. coli | CMP Kinase, Sialic Acid Aldolase (B8822740), this compound Synthetase | CMP, N-acetylmannosamine, Pyruvate (B1213749), Acetylphosphate | 90% conversion of 20 mM CMP | [5] |
| In Vitro Synthesis | E. coli K-235/CS1 cell extract | This compound Synthetase | CTP, N-acetylneuraminic acid | 87% conversion yield based on CTP | [8] |
Table 2: High-Yield N-Acetylneuraminic Acid (NeuAc) Production as a Precursor
| Production Strategy | Host Strain | Key Genetic Modifications/Overexpressions | Carbon Source/Substrates | Titer | Reference |
| Fed-batch Fermentation | Engineered E. coli BL21(DE3) | Overexpression of NeuC and NeuB; deletion of competing pathways | Glycerol | 46.92 g/L | [9][10] |
| Fed-batch Fermentation | Engineered plasmid-free E. coli | Overexpression of NeuAc synthase and optimized precursor pathway | Glycerol | 23.46 g/L | [11][12] |
| Whole-Cell Biocatalyst | Engineered E. coli | Co-expression of GlcNAc 2-epimerase and NeuAc synthase; knockout of degradation pathway | N-acetylglucosamine (GlcNAc) | 7.2 g/L | [13] |
| High-Density Culture | Engineered E. coli N18-14 | Overexpression of GlcNAc 2-epimerase (slr1975) and NeuAc synthetase (neuB); disruption of NeuAc aldolase gene | N-acetylglucosamine (GlcNAc) | 172 mM (53 g/L) | [14] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway for this compound Synthesis
The core of this compound production lies in the enzymatic reaction catalyzed by this compound synthetase (CSS), which condenses CTP and NeuAc.[1][15] To achieve high yields, metabolic engineering strategies often involve creating a synthetic pathway to produce NeuAc from simpler precursors and ensuring a sufficient intracellular pool of CTP.
Caption: Engineered metabolic pathway for this compound production in E. coli.
General Experimental Workflow
The overall process for producing this compound using recombinant E. coli typically involves strain construction, fermentation for cell growth and enzyme expression, the biocatalytic reaction (either in vivo or in vitro), and subsequent purification of the final product.
Caption: General workflow for this compound production using engineered E. coli.
Experimental Protocols
Protocol 1: Construction of a Co-expression Strain (Single Plasmid System)
This protocol is based on the strategy of co-expressing NeuAc aldolase (nanA) and this compound synthetase (neuA) in a single E. coli strain.[1][2]
-
Gene Amplification:
-
Amplify the nanA and neuA genes from E. coli K12 or K1 chromosomal DNA using PCR with primers containing appropriate restriction sites.
-
-
Plasmid Construction:
-
Digest a suitable expression vector (e.g., pET series) and the PCR products with the corresponding restriction enzymes.
-
Ligate the nanA and neuA gene fragments into the expression vector to create the recombinant plasmid (e.g., pET-NII).[1]
-
Transform the ligation product into a cloning host (e.g., E. coli DH5α) for plasmid propagation and verification by sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).
-
Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 150 µg/mL ampicillin) at 37°C with shaking.[1]
-
When the optical density at 600 nm (OD600) reaches 0.8–1.0, induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 400 µM.[1]
-
Continue the culture for another 4 hours at 37°C.[1]
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and store at -80°C until use.
-
Protocol 2: Whole-Cell Biocatalysis for this compound Synthesis
This protocol utilizes the engineered E. coli cells from Protocol 1 as a whole-cell biocatalyst.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the following substrates to the buffer:
-
-
Biocatalytic Reaction:
-
Resuspend the harvested cells (from Protocol 1) in the prepared reaction mixture.
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for this compound formation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination:
-
Once the reaction reaches completion (or the desired conversion), terminate it by heating or by centrifuging to remove the cells.
-
Protocol 3: Purification of this compound
This protocol describes the purification of this compound from the reaction mixture using ion-exchange chromatography.[1]
-
Column Preparation:
-
Pack a column with an anion-exchange resin (e.g., Dowex 1x8, formate (B1220265) form).
-
Equilibrate the column with deionized water.
-
-
Sample Loading:
-
Centrifuge the final reaction mixture to remove cells and particulate matter.
-
Load the supernatant onto the equilibrated anion-exchange column.
-
-
Elution:
-
Wash the column with water to remove unbound substances.
-
Elute the bound nucleotides using a linear gradient of aqueous ammonium (B1175870) bicarbonate. The use of a volatile buffer like ammonium bicarbonate is crucial to prevent the hydrolysis of the acid-labile this compound.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them for the presence of this compound using TLC.
-
Pool the fractions containing the pure product.
-
-
Desalting:
Conclusion
The metabolic engineering of E. coli provides a powerful and versatile platform for the large-scale production of this compound. By selecting the appropriate combination of host strain, enzymatic pathway, and fermentation strategy, it is possible to achieve high titers of this valuable sugar nucleotide. The protocols provided herein offer a detailed guide for researchers to establish their own production systems, which can be further optimized to meet specific yield and purity requirements for applications in glycobiology and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale production of this compound and sialylated oligosaccharides through bacterial coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CMP-N-acetylneuraminic acid synthetase of Escherichia coli: high level expression, purification and use in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-neuraminic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CMP-N-acetyl neuraminic-acid synthetase from Escherichia coli: fermentative production and application for the preparative synthesis of CMP-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Production of N-Acetylneuraminic Acid in Escherichia coli Based on the UDP- N-Acetylglucosamine Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Engineering of Escherichia coli for Increased Bioproduction of N-Acetylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient whole-cell biocatalyst for Neu5Ac production by manipulating synthetic, degradation and transmembrane pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial production of N-acetylneuraminic acid by genetically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Glycoengineering with CMP-NeuAc Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for the modification of cell surface glycans, enabling a wide range of applications in biomedical research and drug development. This approach utilizes the cell's own metabolic pathways to incorporate unnatural monosaccharides, bearing bioorthogonal chemical reporters, into glycoconjugates.[1] Specifically, analogs of N-acetylmannosamine (ManNAc) or N-acetylneuraminic acid (Neu5Ac) can be introduced to cells, which are then converted intracellularly to the corresponding cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) analog.[2][3][4] These activated sugar nucleotides are subsequently transferred by sialyltransferases onto nascent glycoproteins and glycolipids in the Golgi apparatus, resulting in the presentation of the unnatural sialic acid on the cell surface.[4]
The incorporated chemical handle, most commonly an azide (B81097) or alkyne group, can then be selectively and efficiently conjugated to a variety of probes or therapeutic agents via "click chemistry."[5][6] This methodology facilitates numerous applications, including:
-
Cellular Imaging and Tracking: Fluorescently labeling cells for in vitro and in vivo visualization.[7][8]
-
Targeted Drug Delivery: Decorating cells with targeting ligands or conjugating drugs for site-specific delivery.[9]
-
Understanding Glycan Biology: Probing the roles of sialic acids in cell-cell interactions, signaling, and disease pathogenesis.
-
Biomaterial Functionalization: Modifying the surface of biomaterials to control cell adhesion and behavior.
These application notes provide detailed protocols for the metabolic incorporation of an azide-modified CMP-Neu5Ac analog precursor, N-azidoacetylmannosamine (Ac4ManNAz), and subsequent bioorthogonal ligation with a dibenzocyclooctyne (DBCO)-functionalized probe for analysis by flow cytometry and fluorescence microscopy.
Data Presentation
The efficiency of metabolic glycoengineering can be influenced by several factors, including cell type, concentration of the unnatural sugar, and incubation time. The following tables summarize quantitative data from various studies to provide a general guideline for experimental design.
Table 1: Metabolic Labeling Efficiency with Ac4ManNAz
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Labeling Efficiency (%) | Reference |
| Jurkat | 50 | 3 | >90 | [10] |
| HeLa | 25 | 2 | ~85 | [11] |
| CHO | 100 | 2 | High | [12] |
| PANC-1 | 100 | 2 | High | [12] |
| A549 | 10 - 50 | 3 | Not specified | [13] |
Table 2: Click Chemistry Reaction Parameters
| Reaction Type | Reagents | Concentration | Incubation Time | Temperature |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-Fluorophore | 10-50 µM | 30-60 min | 37°C or Room Temp |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-Fluorophore, Copper(I) source, Ligand | 10-100 µM | 30-60 min | Room Temp |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol describes the introduction of azide groups onto the cell surface glycans of mammalian cells using the precursor Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Per-O-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed mammalian cells in the appropriate culture vessel (e.g., 6-well plate, T-25 flask) at a density that will allow for logarithmic growth during the incubation period. Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO. Store the stock solution at -20°C.
-
Treatment with Ac4ManNAz: On the day of the experiment, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions. The optimal incubation time should be determined empirically for each cell line.[10]
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)
This protocol details the "click" reaction between the azide-modified cell surface and a DBCO-functionalized fluorescent probe.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)
-
PBS or serum-free medium
-
Flow cytometry tubes or microscopy slides/coverslips
Procedure:
-
Prepare DBCO-Fluorophore Solution: Prepare a working solution of the DBCO-fluorophore in PBS or serum-free medium at the desired final concentration (typically 10-50 µM).
-
Cell Preparation:
-
For Adherent Cells (Microscopy): Wash the cells in the culture vessel with PBS.
-
For Suspension Cells or Flow Cytometry: Harvest the cells and resuspend them in PBS or serum-free medium in a microcentrifuge tube or flow cytometry tube.
-
-
Click Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing:
-
For Adherent Cells: Gently wash the cells two to three times with PBS.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in fresh PBS. Repeat the wash step two more times.
-
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Quantification of Sialic Acid Analog Incorporation by HPLC
This protocol provides a general workflow for the quantification of unnatural sialic acid incorporation using High-Performance Liquid Chromatography (HPLC). This method typically involves the release of sialic acids from glycoproteins, derivatization with a fluorescent tag, and separation and quantification by reverse-phase HPLC.
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer)
-
Acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
HPLC system with a fluorescence detector and a C18 column
-
Sialic acid standards (Neu5Ac and the unnatural sialic acid analog)
Procedure:
-
Cell Lysis: Harvest and wash the metabolically labeled cells. Lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Sialic Acid Release: Acid hydrolyze the glycoproteins in the cell lysate to release the sialic acids. This is typically done by heating the sample in acetic acid.
-
Derivatization: Derivatize the released sialic acids with DMB. This reaction forms a fluorescent derivative that can be detected by HPLC.
-
HPLC Analysis:
-
Inject the DMB-derivatized sample onto a C18 HPLC column.
-
Separate the sialic acids using an appropriate mobile phase, typically a mixture of acetonitrile, methanol, and water.
-
Detect the fluorescently labeled sialic acids using a fluorescence detector (e.g., excitation at 373 nm and emission at 448 nm).[14]
-
-
Quantification: Create a standard curve using known concentrations of the sialic acid standards. Quantify the amount of natural and unnatural sialic acid in the sample by comparing the peak areas to the standard curve. The results can be normalized to the total protein concentration.
Mandatory Visualization
Sialic Acid Biosynthetic Pathway and Metabolic Glycoengineering
Caption: Metabolic pathway for Ac4ManNAz incorporation into sialoglycans.
Experimental Workflow for Cell Surface Labeling and Analysis
Caption: General workflow for metabolic glycoengineering and analysis.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. CMP-Neu5Ac Analogs-based Sialic Acid Glycoengineering - CD BioGlyco [bioglyco.com]
- 3. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmm.ucsd.edu [cmm.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular imaging based on metabolic glycoengineering and bioorthogonal click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cmm.ucsd.edu [cmm.ucsd.edu]
Application Notes and Protocols for CMP-NeuAc Quantification and Purification by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is a critical activated sugar nucleotide, serving as the donor substrate for sialyltransferases in the biosynthesis of sialylated glycoconjugates in many biological systems. The precise quantification and efficient purification of this compound are essential for research in glycobiology, the development of therapeutic glycoproteins, and the production of sialylated compounds. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for both the analysis and purification of this compound. These application notes provide detailed protocols for the quantification and purification of this compound using HPLC-based methods.
Quantification of this compound
Several HPLC-based methods can be employed for the accurate quantification of this compound, each with its advantages in terms of sensitivity, selectivity, and equipment availability. Below are protocols for two common approaches: Reversed-Phase HPLC with UV detection and Hydrophilic Interaction Chromatography coupled with Mass Spectrometry (HILIC-MS/MS).
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for routine quantification of this compound, particularly when high sensitivity is not the primary requirement. The UV absorbance of the cytidine (B196190) base allows for detection.
Experimental Protocol
1. Sample Preparation:
-
For enzymatic reactions, stop the reaction by adding ice-cold ethanol (B145695) to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitate.
-
The supernatant can be directly injected or lyophilized and reconstituted in the mobile phase.
-
For intracellular quantification from cell pellets, lyse the cells and extract with a methanol-water mixture[1][2].
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Isocratic elution with an ammonium (B1175870) phosphate (B84403) solution[3] |
| Flow Rate | 0.5 mL/min[3] |
| Detection | UV at 271 nm[3] |
| Injection Volume | 10-20 µL |
| Temperature | Ambient |
3. Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
| Analyte | Retention Time | Limit of Quantification (LOQ) |
| This compound | Analyte-specific | Pico-mole range with UV detection[3] |
| CMP-Neu5Gc | Elutes faster than this compound[3] | Pico-mole range with UV detection |
Method 2: HILIC-LC-MS/MS for High-Sensitivity Quantification
For applications requiring high sensitivity and selectivity, such as quantifying intracellular levels of this compound in biological samples, HILIC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[1][2]
Experimental Protocol
1. Sample Preparation:
-
Lyse and extract human leukocyte pellets using a methanol-water mixture[1][2].
-
Centrifuge to remove cell debris.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | HILIC column |
| Mobile Phase A | 0.05% NH₄OH and 10 mM NH₄Ac in water[1] |
| Mobile Phase B | 0.05% NH₄OH with 10 mM NH₄Ac in 99:1 acetonitrile-water[1] |
| Flow Rate | 0.8 mL/min[1] |
| Gradient | 90% B -> 75% B in 0.3 min, hold for 2.3 min -> 50% B at 2.7 min, hold for 0.5 min, return to 90% B[1] |
| Detection | Tandem Mass Spectrometry (Negative Ion Electrospray)[4] |
| Injection Volume | 5-10 µL |
Quantitative Data Summary
| Analyte | Lower Limit of Quantification (LLOQ) |
| This compound | 10.0 ng/mL[1][2] |
| ManNAc | 25.0 ng/mL[1][2] |
| Neu5Ac | 25.0 ng/mL[1][2] |
Purification of this compound
For the preparative separation of this compound from reaction mixtures or biological extracts, anion-exchange chromatography is a highly effective technique due to the net negative charge of the molecule.
Method: Anion-Exchange Chromatography
This protocol describes the purification of this compound using a strong anion-exchange resin.
Experimental Protocol
1. Sample Preparation:
-
Centrifuge the reaction mixture to remove cells and debris.
-
Filter the supernatant to remove any remaining particulate matter.
2. Anion-Exchange Chromatography Conditions:
| Parameter | Condition |
| Resin | Dowex 1x8 (formate form) or other suitable strong anion-exchange resin[5] |
| Equilibration Buffer | Low concentration of a suitable buffer (e.g., water or low salt buffer) |
| Elution Buffer | A gradient of aqueous ammonium bicarbonate[5] |
| Elution Profile | Stepwise or linear gradient of the elution buffer |
| Monitoring | UV detection at 272 nm and/or Thin Layer Chromatography (TLC)[5][6][7] |
3. Post-Purification Processing:
-
Collect fractions containing this compound.
-
Remove the volatile ammonium bicarbonate by lyophilization[5].
-
For further desalting, a gel filtration column (e.g., Bio-Gel P-2) can be used[5].
Visualizations
Caption: Workflow for this compound Quantification by HPLC.
Caption: Workflow for this compound Purification.
Caption: Simplified Biosynthesis of this compound.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Sialylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enzymatic synthesis of sialylated oligosaccharides, powerful tools in glycobiology research and drug development. The chemoenzymatic, one-pot multi-enzyme (OPME) approach described herein offers a highly efficient and stereoselective method for producing complex glycans.[1][2][3]
Introduction
Sialylated oligosaccharides are crucial components of cell-surface glycoconjugates, mediating a wide range of biological processes, including cell-cell recognition, immune responses, and pathogen interactions. Their complex structures, however, pose significant challenges for chemical synthesis. Enzymatic synthesis provides a robust alternative, leveraging the high specificity of enzymes to generate structurally defined sialosides with high yields.[1][2]
This guide focuses on a widely employed one-pot, three-enzyme system for the synthesis of both α2,3- and α2,6-linked sialylated oligosaccharides. This methodology combines the flexibility of chemical synthesis with the precision of enzymatic catalysis, enabling the production of a diverse array of sialosides.[1][3]
Principle of the One-Pot, Three-Enzyme System
The one-pot synthesis strategy involves the concurrent action of three enzymes in a single reaction vessel to convert a simple N-acetylmannosamine (ManNAc) precursor and an acceptor oligosaccharide into the final sialylated product. This approach eliminates the need for intermediate purification steps, thereby simplifying the workflow and maximizing product yield.[1]
The three key enzymes and their roles are:
-
Sialic Acid Aldolase (EC 4.1.3.3): Catalyzes the reversible aldol (B89426) condensation of N-acetylmannosamine (ManNAc) and pyruvate (B1213749) to form N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[4][5]
-
CMP-Sialic Acid Synthetase (CSS) (EC 2.7.7.43): Activates the newly synthesized Neu5Ac using cytidine (B196190) triphosphate (CTP) to produce the high-energy sugar nucleotide donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[1][6][7]
-
Sialyltransferase (ST) (EC 2.4.99.-): Transfers the activated sialic acid (Neu5Ac) from CMP-Neu5Ac to a terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residue on an acceptor oligosaccharide. The choice of sialyltransferase determines the linkage of the sialic acid, either α2,3 or α2,6.[1][8][9]
Data Presentation: Reaction Parameters and Yields
The efficiency of the one-pot enzymatic sialylation is dependent on the choice of enzymes and the specific acceptor substrate. The following tables summarize typical reaction conditions and reported yields for the synthesis of α2,3- and α2,6-linked sialosides.
Table 1: One-Pot Synthesis of an α2,3-Linked Sialoside
| Parameter | Value/Description | Reference |
| Acceptor Substrate | Lactose (Lac) | [10] |
| Sialyltransferase | Pasteurella multocida α2,3-Sialyltransferase 1 (PmST1) | [8][10] |
| Reaction Buffer | 100 mM Tris-HCl | [10] |
| pH | 8.5 | [10][11] |
| Temperature | 37°C | [10][11] |
| Key Reagents | ManNAc, Pyruvate, CTP, MgCl₂ | [1][3] |
| Reaction Time | 4 - 18 hours | [1] |
| Typical Yield | 61% - 99% | [1] |
Table 2: One-Pot Synthesis of an α2,6-Linked Sialoside
| Parameter | Value/Description | Reference |
| Acceptor Substrate | Lactose (Lac) | [3] |
| Sialyltransferase | Photobacterium damselae α2,6-Sialyltransferase (Pd2,6ST) | [2][3] |
| Reaction Buffer | 100 mM Tris-HCl | [3] |
| pH | 8.5 | [3] |
| Temperature | 25°C - 37°C | [2][3] |
| Key Reagents | ManNAc, Pyruvate, CTP, MgCl₂ | [1][3] |
| Reaction Time | 2 - 12 hours | [3] |
| Typical Yield | High (not explicitly quantified in the provided text) | [3] |
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of sialylated oligosaccharides. Optimization of specific parameters may be required depending on the substrates and enzymes used.
Protocol 1: One-Pot Synthesis of α2,3-Sialyllactose
This protocol details the synthesis of Neu5Acα2-3Lac using the one-pot, three-enzyme system with PmST1.
Materials:
-
N-acetylmannosamine (ManNAc)
-
Sodium Pyruvate
-
Cytidine Triphosphate (CTP)
-
Lactose
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 8.5)
-
Sialic Acid Aldolase (recombinant)
-
CMP-Sialic Acid Synthetase from Neisseria meningitidis (NmCSS) (recombinant)
-
α2,3-Sialyltransferase from Pasteurella multocida (PmST1) (recombinant)
-
Methanol, ice-cold
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the following reagents to the indicated final concentrations in a final volume of 10 mL with deionized water:
-
Lactose: 50-100 mg
-
ManNAc: 1.5 equivalents (relative to lactose)
-
Sodium Pyruvate: 7.5 equivalents (relative to lactose)
-
CTP: 1.5 equivalents (relative to lactose)
-
MgCl₂: 20 mM
-
Tris-HCl: 100 mM, pH 8.5
-
-
Enzyme Addition: Add the three enzymes to the reaction mixture. The optimal amount of each enzyme should be determined based on their specific activities. One unit of enzyme is typically defined as the amount required to produce 1.0 µmole of product per minute at 37°C.[12]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-18 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a developing solvent system such as Ethyl Acetate:Methanol:Water:Acetic Acid (4:2:1:0.1, by volume). The sialoside product can be visualized using a p-anisaldehyde sugar stain.[1]
-
Reaction Termination: To stop the reaction, add an equal volume of ice-cold methanol.
-
Clarification: Centrifuge the mixture to remove precipitated proteins and other insoluble materials.
-
Purification: The supernatant containing the sialylated oligosaccharide can be purified as described in Protocol 3.
Protocol 2: One-Pot Synthesis of α2,6-Sialyllactose
This protocol outlines the synthesis of Neu5Acα2-6Lac using Pd2,6ST.
Materials:
-
Same as Protocol 4.1, with the exception of the sialyltransferase.
-
α2,6-Sialyltransferase from Photobacterium damselae (Pd2,6ST) (recombinant)
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 4.1, step 1.
-
Enzyme Addition: Add Sialic Acid Aldolase, NmCSS, and Pd2,6ST to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 25°C with gentle agitation for 12 hours.[3]
-
Reaction Monitoring and Termination: Follow steps 4, 5, and 6 from Protocol 4.1.
-
Purification: Purify the product as described in Protocol 3.
Protocol 3: Purification of Sialylated Oligosaccharides by Anion-Exchange Chromatography
Sialylated oligosaccharides carry a negative charge due to the carboxyl group of sialic acid, allowing for their separation from neutral starting materials and byproducts using anion-exchange chromatography.[13][14]
Materials:
-
Crude reaction mixture (supernatant from Protocol 4.1 or 4.2)
-
Anion-exchange chromatography column (e.g., DEAE or a pellicular anion-exchange column)[13][15]
-
Low concentration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
High concentration salt buffer (e.g., 1 M NaCl in 10 mM Tris-HCl, pH 8.0)
-
Deionized water
Procedure:
-
Sample Preparation: Dilute the supernatant from the enzymatic reaction with deionized water to reduce the salt concentration.
-
Column Equilibration: Equilibrate the anion-exchange column with the low concentration buffer.
-
Sample Loading: Load the diluted sample onto the equilibrated column.
-
Washing: Wash the column extensively with the low concentration buffer to remove unbound neutral sugars and other non-anionic components.
-
Elution: Elute the bound sialylated oligosaccharides using a linear gradient of the high concentration salt buffer. Alternatively, a stepwise elution with increasing salt concentrations can be used.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product using an appropriate method such as TLC or High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[16]
-
Desalting: Pool the fractions containing the purified sialylated oligosaccharide and desalt using a suitable method such as size-exclusion chromatography or dialysis.
-
Lyophilization: Lyophilize the desalted product to obtain a powder.
Mandatory Visualizations
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α2–6-Neosialidase: A sialyltransferase mutant as a sialyl link-age-specific sialidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Chemoenzymatic Synthesis of Naturally Occurring and Unnatural α2,6-Linked Sialosides: A P. damsela α2,6-Sialyltransferase with Extremely Flexible Donor Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.imcstips.com [shop.imcstips.com]
- 8. Decreasing the sialidase activity of multifunctional Pasteurella multocida α2–3-sialyltransferase 1 (PmST1) by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glycodepot.com [glycodepot.com]
- 10. mdpi.com [mdpi.com]
- 11. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-2,3-sialyltransferase; PmST1 | Chemily Glycoscience [chemilyglycoscience.com]
- 13. Improved fractionation of sialylated glycopeptides by pellicular anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High performance anion exchange chromatography of reduced oligosaccharides from sialomucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
Application Notes and Protocols for CMP-NeuAc in Therapeutic Glycoprotein Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins, is a critical quality attribute for many therapeutic proteins.[1] This post-translational modification, mediated by the activated sugar donor cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc), significantly influences the physicochemical and pharmacological properties of therapeutic glycoproteins.[1][2][3] Proper sialylation can enhance protein stability, extend circulating half-life, modulate immunogenicity, and impact biological activity.[1][2] For instance, the in vivo half-life of therapeutic proteins like erythropoietin (EPO) is heavily dependent on their degree of sialylation.[2][4][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in the development of therapeutic glycoproteins, including protocols for in vitro sialylation and methods for the analysis of sialylation.
The Role of this compound in Sialylation
This compound is the sole activated nucleotide sugar donor for all sialyltransferase-catalyzed reactions in mammals.[3] Sialyltransferases (STs) are a family of enzymes that catalyze the transfer of N-acetylneuraminic acid (NeuAc) from this compound to the terminal galactose (Gal), N-acetylgalactosamine (GalNAc), or other sialic acid residues on glycoprotein (B1211001) glycans.[9] The linkage of sialic acid can be α2,3-, α2,6-, or α2,8-, depending on the specific sialyltransferase used, and this linkage can impact the biological function of the glycoprotein.[9]
The biosynthesis of this compound occurs in the nucleus, and its subsequent transport into the Golgi apparatus is a critical step for the sialylation of secreted and membrane-bound proteins.[10] The availability of intracellular this compound can be a limiting factor for achieving optimal sialylation in recombinant protein production.[4][5]
Applications of this compound in Therapeutic Glycoprotein Development
The primary application of this compound in therapeutic glycoprotein development is to control and enhance the sialylation of recombinant proteins. This can be achieved through two main approaches:
-
In Vitro Enzymatic Sialylation: This "glyco-remodeling" approach involves the treatment of a purified glycoprotein with a specific sialyltransferase and this compound to add sialic acids to its glycans. This method offers precise control over the sialylation process, allowing for the generation of homogeneously sialylated glycoprotein preparations.[11][12]
-
Metabolic Glycoengineering in Cell Culture: This in vivo approach involves manipulating the cellular machinery to increase the intracellular pool of this compound and enhance the activity of sialyltransferases, leading to improved sialylation of the therapeutic protein during its production in cell culture.[4][5][7][13]
Enhancing Therapeutic Efficacy
Increased sialylation has been shown to improve the therapeutic efficacy of several glycoproteins. For example, enhancing the sialylation of recombinant human erythropoietin (rhEPO) leads to a longer serum half-life and increased in vivo bioactivity.[4][5][7][8][13] Similarly, the sialylation of monoclonal antibodies (mAbs) can influence their effector functions and anti-inflammatory properties.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to enzymatic sialylation and its analysis.
Table 1: Reaction Conditions for In Vitro Enzymatic Sialylation
| Parameter | Value | Reference |
| Enzyme | α2,3-Sialyltransferase, α2,6-Sialyltransferase | [9][12] |
| This compound Concentration | 100 µM - 1 mM | [9] |
| Acceptor Glycoprotein Concentration | 10 µg in 10 µL reaction | [9] |
| Buffer | 50 mM MES, pH 6.0 | [9] |
| Divalent Cation | 1 mM MgCl₂ | [9] |
| Detergent (optional) | 0.5% Triton CF-54 | [9] |
| Temperature | 37°C | [9] |
| Reaction Time | 3 - 20 hours | [9] |
Table 2: Comparison of Sialic Acid Quantification Methods
| Method | Principle | Detection Limit | Throughput | Reference |
| HPAEC-PAD | Anion-exchange chromatography with pulsed amperometric detection. | Low | Low to Medium | [15][16] |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. | Very Low | Low to Medium | [15][17] |
| Fluorescence Labeling | Derivatization with a fluorescent tag followed by fluorescence detection. | 2 µM | High | [18][19][20] |
| Enzymatic Assay | Enzymatic release of sialic acid followed by quantification. | Varies | High | [19] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Sialylation of a Therapeutic Glycoprotein
This protocol describes a general method for the in vitro sialylation of a glycoprotein using a commercially available sialyltransferase and this compound.
Materials:
-
Purified therapeutic glycoprotein (acceptor)
-
CMP-N-acetylneuraminic acid (this compound)
-
Recombinant α2,3-Sialyltransferase (e.g., from Pasteurella multocida) or α2,6-Sialyltransferase (e.g., from Photobacterium damselae)[11]
-
Reaction Buffer: 50 mM MES, pH 6.0, 1 mM MgCl₂[9]
-
(Optional) 0.5% Triton CF-54 for poorly soluble glycoproteins[9]
-
Sterile, nuclease-free water
-
Thermomixer or water bath at 37°C
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture as follows:
-
Therapeutic glycoprotein: 10 µg
-
This compound: to a final concentration of 100 µM
-
α2,3- or α2,6-Sialyltransferase: as per manufacturer's recommendation
-
10X Reaction Buffer: 1 µL
-
(Optional) 10% Triton CF-54: 0.5 µL
-
Add sterile water to a final volume of 10 µL.[9]
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for 3 to 20 hours.[9] The optimal incubation time should be determined empirically for each glycoprotein.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.[9]
-
Analysis: Analyze the sialylated glycoprotein by SDS-PAGE to observe the expected shift in molecular weight due to the addition of sialic acid. Further analysis can be performed using methods described in Protocol 2.
-
Purification (Optional): If needed, the sialylated glycoprotein can be purified from the reaction mixture using affinity chromatography or size-exclusion chromatography.[6]
Protocol 2: Quantification of Sialic Acid Content using a Fluorescence-Based Assay
This protocol provides a high-throughput method for quantifying the total sialic acid content of a glycoprotein.
Materials:
-
Sialylated glycoprotein sample
-
Neuraminidase (sialidase)
-
Sialic acid standard (N-acetylneuraminic acid)
-
Fluorescent labeling reagent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
Microplate reader with fluorescence detection
Procedure:
-
Sialic Acid Release: Treat the glycoprotein sample with neuraminidase according to the manufacturer's instructions to release the terminal sialic acids.[18]
-
Standard Curve Preparation: Prepare a series of sialic acid standards of known concentrations.
-
Fluorescent Labeling:
-
To both the released sialic acid samples and the standards, add the DMB labeling reagent.
-
Incubate the reaction mixture under conditions that promote the formation of a fluorescent derivative.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples and standards using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.[19]
-
Quantification: Calculate the sialic acid concentration in the glycoprotein sample by comparing its fluorescence intensity to the standard curve.[19]
Visualizations
Caption: Biosynthetic pathway of glycoprotein sialylation.
Caption: Workflow for in vitro enzymatic sialylation.
Caption: General workflow for sialic acid analysis.
References
- 1. Optimization of Sialylation - Creative Biolabs [creative-biolabs.com]
- 2. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Sialylation: Synthesis of this compound from 5′-CMP using α2,3-sialyl O-glycan, glycolipid and macromolecule based donors allow for the synthesis of diverse sialylated products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of poly-LacNAc biosynthesis with release of CMP-Neu5Ac feedback inhibition increases the sialylation of recombinant EPO produced in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the sialylation of recombinant EPO produced in CHO cells via the inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acid-specific affinity chromatography for the separation of erythropoietin glycoforms using serotonin as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced sialylation of recombinant erythropoietin in genetically engineered Chinese-hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycoengineering of therapeutic glycoproteins: in vitro galactosylation and sialylation of glycoproteins with terminal N-acetylglucosamine and galactose residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Sialylation as an Important Regulator of Antibody Function [frontiersin.org]
- 15. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 16. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 18. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Sialic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols for Cell Surface Glycan Remodeling using CMP-NeuAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface glycans play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The ability to selectively modify these glycans offers a powerful tool for both basic research and the development of novel therapeutics. Cytidine 5'-monophosphate N-acetylneuraminic acid (CMP-NeuAc) is the activated sugar nucleotide donor for all sialyltransferases, the enzymes responsible for installing sialic acid residues onto the termini of glycan chains on glycoproteins and glycolipids.[1][2] This central role makes this compound and its derivatives invaluable reagents for the controlled remodeling of cell surface sialylation.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogs for cell surface glycan remodeling through two primary strategies: Metabolic Glycoengineering (MGE) and Chemoenzymatic Labeling .
Principle of this compound-Mediated Glycan Remodeling
The terminal sialic acid residues of cell surface glycans can be modified by intercepting the natural sialic acid biosynthetic pathway.[3][4][5] This can be achieved by introducing unnatural, chemically modified analogs of sialic acid precursors, which are metabolized by the cell and incorporated into this compound. Subsequently, sialyltransferases transfer these modified sialic acids onto nascent glycans. Alternatively, direct enzymatic transfer of modified sialic acids from synthetic this compound analogs can be achieved using exogenous sialyltransferases.
I. Metabolic Glycoengineering (MGE)
Metabolic glycoengineering exploits the cell's own biosynthetic machinery to incorporate unnatural monosaccharides into cell surface glycans.[6] By feeding cells with chemically modified analogs of N-acetylmannosamine (ManNAc), the precursor to sialic acid, these analogs are converted into the corresponding modified CMP-sialic acids and subsequently displayed on the cell surface.[3][4] These modifications often include bioorthogonal functional groups like azides or alkynes, which can then be selectively reacted with probes for visualization or functionalization.[3]
Experimental Workflow for Metabolic Glycoengineering
Figure 1. Workflow for Metabolic Glycoengineering.
Protocol: Metabolic Labeling of Cell Surface Sialic Acids with an Azide Reporter
This protocol describes the metabolic labeling of cultured cells with an azide-modified sialic acid precursor, Ac₄ManNAz, followed by detection using a fluorescent alkyne probe via click chemistry.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Click chemistry probe: DBCO-fluorophore (e.g., DBCO-Alexa Fluor 488)
-
DAPI solution (for nuclear counterstain)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. A dose-response and time-course experiment is recommended to optimize labeling for your specific cell line.[6]
-
Incubate the cells for 1-3 days under standard culture conditions.[6]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cells three times with cold PBS.[7]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Quench the fixation by washing the cells with 100 mM glycine in PBS.
-
Wash the cells twice with wash buffer.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
Resuspend the fixed cells in wash buffer containing the DBCO-fluorophore probe at a concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer to remove excess probe.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. Propidium iodide (PI) can be used to distinguish live and dead cells in unfixed samples.[7][8]
-
Fluorescence Microscopy: Resuspend the cells in PBS and mount them on a microscope slide. If desired, counterstain the nuclei with DAPI. Visualize the cellular fluorescence using a fluorescence microscope.[8]
-
II. Chemoenzymatic Labeling
Chemoenzymatic labeling offers a more direct approach to remodel cell surface glycans by using an exogenous sialyltransferase to transfer a modified sialic acid from a CMP-sialic acid analog onto existing cell surface glycans.[9] This method is particularly useful when metabolic incorporation is inefficient or when precise control over the linkage of the sialic acid is desired. The sialyltransferase ST6Gal-I, which creates an α2,6-linkage, is commonly used due to its promiscuity in accepting modified this compound substrates.[9]
Signaling Pathway for Chemoenzymatic Labeling
Figure 2. Chemoenzymatic labeling workflow.
Protocol: Chemoenzymatic Labeling of Cell Surface Glycans with Biotin
This protocol details the direct labeling of cell surface glycans using recombinant ST6Gal-I and a biotinylated this compound derivative.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium
-
Recombinant α2,6-sialyltransferase (ST6Gal-I)
-
CMP-N-acetylneuraminic acid-biotin (this compound-biotin)
-
Reaction buffer (e.g., Opti-MEM or other serum-free medium)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in the reaction buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Enzymatic Reaction:
-
To the cell suspension, add this compound-biotin to a final concentration of 50-100 µM.
-
Add recombinant ST6Gal-I to a final concentration of 10-20 mU/mL.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.
-
-
Washing and Staining:
-
After incubation, wash the cells three times with cold wash buffer to stop the reaction and remove unincorporated reagents.
-
Resuspend the cells in wash buffer containing fluorescently labeled streptavidin.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells three times with cold wash buffer to remove unbound streptavidin.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity.
-
Fluorescence Microscopy: Mount the cells on a slide and visualize the fluorescence.
-
Quantitative Data Summary
The efficiency of cell surface glycan remodeling can be quantified using flow cytometry, measuring the mean fluorescence intensity (MFI) of the labeled cell population.
| Experiment Type | Cell Line | Labeling Reagent | Detection Method | Typical MFI Increase (fold-change over control) | Reference |
| Metabolic Glycoengineering | Jurkat | 25 µM alkynyl ManNAc | Alkyne-fluorophore click chemistry | 15-23 | [6] |
| Metabolic Glycoengineering | Jurkat | 50 µM alkynyl ManNAc | Alkyne-fluorophore click chemistry | ~25 | [6] |
| Chemoenzymatic Labeling | CHO cells | CMP-SiaNAz-biotin + STs | Streptavidin-fluorophore | Significant increase over background | [10] |
| Chemoenzymatic Labeling | T2 cells | This compound + ST6Gal-I | Anti-HLA-A*02 antibody | ~1.5-2.0 (for MHC-I stabilization) | [11] |
Note: The optimal concentrations and incubation times for labeling reagents should be determined empirically for each cell type and experimental setup. Cell viability should also be assessed, as high concentrations of some analogs can be toxic.[6]
Logical Relationships in Glycan Remodeling Strategy Selection
Figure 3. Decision tree for selecting a glycan remodeling strategy.
Conclusion
The use of this compound and its derivatives for cell surface glycan remodeling provides a versatile and powerful platform for glycobiology research and the development of cell-based therapies. Metabolic glycoengineering offers a convenient method for introducing reporters into the sialic acid biosynthesis pathway, while chemoenzymatic labeling allows for direct and specific modification of cell surface glycans. The choice of method will depend on the specific research question, the cell type being studied, and the desired level of control over the modification. By following the protocols outlined in these application notes, researchers can effectively label, visualize, and functionalize cell surface sialic acids to investigate their roles in health and disease.
References
- 1. glycodepot.com [glycodepot.com]
- 2. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Globally profiling sialylation status of macrophages upon statin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MHC Class I Stability is Modulated by Cell Surface Sialylation in Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Sialylated Glycoconjugates with Recombinant Sialyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a family of nine-carbon sugar molecules that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2][3] This terminal modification, known as sialylation, plays a critical role in a wide array of biological processes, including cell-cell recognition, cell signaling, immune regulation, and pathogen infection.[2][4] The enzymes responsible for attaching sialic acid to glycoconjugates are called sialyltransferases (STs).[2][3] They catalyze the transfer of a sialic acid residue from an activated sugar donor, cytidine (B196190) 5'-monophosphate sialic acid (CMP-Sia), to the non-reducing end of an acceptor glycan.[2][4]
The precise linkage of sialic acid is crucial for its function. Sialyltransferases are classified into four main families based on the linkage they create: α2,3-sialyltransferases (ST3Gal), α2,6-sialyltransferases (ST6Gal), α2,6-sialyltransferases specific for N-acetylgalactosamine (ST6GalNAc), and α2,8-sialyltransferases (ST8Sia).[3] The advent of recombinant DNA technology has enabled the large-scale production of highly purified and active sialyltransferases, which has revolutionized the field of glycobiology and opened up new avenues for the chemoenzymatic synthesis of complex glycoconjugates.[5][6] These recombinant enzymes offer high specificity and efficiency, making them invaluable tools for therapeutic protein engineering, drug development, and fundamental research.
Application Notes
Chemoenzymatic Synthesis of Sialylated Glycoconjugates
The synthesis of complex glycans and glycoconjugates has historically been a significant challenge for synthetic chemists. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions, have emerged as a powerful strategy to overcome these hurdles.[7][8] Recombinant sialyltransferases are central to this approach, enabling the precise addition of sialic acid residues to chemically synthesized or biologically derived acceptor molecules.[8]
A particularly efficient strategy is the one-pot multi-enzyme (OPME) system.[7][9][10] In this approach, multiple enzymes are used in a single reaction vessel to carry out a cascade of reactions. For sialylation, an OPME system can be designed to regenerate the expensive CMP-Sia donor substrate in situ, thereby reducing the overall cost of the synthesis.[7][11] For example, N-acetylmannosamine (ManNAc) can be converted to sialic acid by sialic acid aldolase, which is then activated to CMP-sialic acid by CMP-sialic acid synthetase, all in the same pot as the sialyltransferase that transfers the sialic acid to the final acceptor.[7]
Applications in Therapeutic Protein Development
The glycosylation profile of a therapeutic protein is a critical quality attribute that significantly influences its efficacy, stability, and serum half-life. Sialylation, in particular, is known to play a protective role by masking underlying galactose residues, which, if exposed, can be recognized by the asialoglycoprotein receptor in the liver, leading to rapid clearance of the glycoprotein (B1211001) from circulation.[12]
Recombinant sialyltransferases can be used to remodel the glycan structures of therapeutic proteins in vitro to enhance their sialic acid content. This process, often referred to as "glycoengineering" or "sialylation," can lead to improved pharmacokinetic properties. For instance, recombinant human ST6Gal1 has been used to increase the α2,6-sialylation of antibodies, which has been shown to modulate their effector functions.[12] Similarly, the sialylation of erythropoietin (EPO) is crucial for its in vivo activity, and chemoenzymatic methods using recombinant sialyltransferases have been developed to produce homogeneously sialylated EPO glycoforms.[13]
Cell Surface Engineering and Glycan Labeling
Recombinant sialyltransferases can also be used to modify the glycans on the surface of living cells. By using modified CMP-Sia donors that carry a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it is possible to introduce these tags onto cell surface glycans. These tags can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) via click chemistry, allowing for the visualization and tracking of specific glycans.[14] More recently, methods for the direct enzymatic incorporation of fluorophore-conjugated sialic acids have been developed, providing a more direct route for glycan labeling.[14][15]
Quantitative Data Summary
The kinetic properties of sialyltransferases are crucial for designing efficient enzymatic reactions. The following table summarizes the kinetic parameters for several commonly used recombinant sialyltransferases.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) (mM) | Km (Acceptor) (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Rat ST6Gal1 | CMP-Neu5Ac | Asialo-α1-acid glycoprotein | 0.14 | 0.45 | - | - | [5] |
| Rat ST3Gal4 | CMP-Neu5Ac | Asialo-α1-acid glycoprotein | 0.21 | 0.83 | - | - | [5] |
| Porcine ST3Gal1 | CMP-Neu5Ac | Asialo-mucin | 0.18 | 0.29 | - | - | [5] |
| Human ST8SiaIII | CMP-Neu5Ac | 3'-sialyllactose | - | 10-100 | low | - | [16] |
| Human ST3Gal1 | CMP-Neu5Ac | Gal-β-1,3-GalNAc-α-O-Bn | 0.17 | 0.30 | 0.04 | 0.13 | [17] |
The following table provides a comparison of different enzymatic systems for the synthesis of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide.
| System Type | Key Enzymes | Substrates | Reaction Time (h) | Temperature (°C) | pH | Yield/Concentration | Reference |
| One-Pot Reaction | PmST1, NmCSS | Lactose, Neu5Ac, CTP | 24 | 37 | 8.5 | ~95% conversion | [18] |
| Whole-Cell Biocatalysis | E. coli expressing sialyltransferase | Lactose, Glucose | 48 | 30 | 7.0 | 21.8 g/L | [11] |
| Purified Enzyme Reaction | α-2,3-sialyltransferase (e.g., PmST1) | Lactose, CMP-Neu5Ac | 1-24 | 37 | 7.5 | >90% yield | [11] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Sialyltransferases
This protocol provides a general method for the expression of a soluble, active domain of a human sialyltransferase (e.g., ST6Gal1) in E. coli as a fusion protein with Maltose Binding Protein (MBP) to enhance solubility.
Materials:
-
E. coli expression strain (e.g., SHuffle or Origami)
-
Expression vector with an N-terminal MBP tag (e.g., pMAL)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4)
-
DNase I
-
Amylose (B160209) resin
-
Elution Buffer (Lysis Buffer + 10 mM maltose)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
Procedure:
-
Transformation: Transform the expression plasmid containing the MBP-sialyltransferase fusion gene into a suitable E. coli expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression: Inoculate a single colony into a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-20°C and continue to incubate for 16-24 hours.[19]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells by sonication.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated amylose resin column.
-
Wash the column with Lysis Buffer to remove unbound proteins.
-
Elute the MBP-fusion protein with Elution Buffer.
-
Dialysis and Storage: Pool the eluted fractions containing the purified protein. Dialyze against Dialysis Buffer to remove maltose. Aliquot the purified enzyme and store at -80°C.
Protocol 2: In Vitro Sialylation of a Glycoprotein
This protocol describes the general procedure for adding sialic acid to a glycoprotein acceptor using a purified recombinant sialyltransferase.
Materials:
-
Purified recombinant sialyltransferase (e.g., ST3Gal4 or ST6Gal1)
-
Acceptor glycoprotein (asialo-glycoprotein, e.g., asialofetuin)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5, or 50 mM Tris-HCl, pH 7.5)[3][20]
-
Divalent cation (e.g., 10 mM MnCl₂)[20]
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Acceptor glycoprotein (e.g., 1-5 mg/mL)
-
CMP-Neu5Ac (e.g., 1-5 mM)
-
Recombinant sialyltransferase (e.g., 10-50 µg/mL)
-
Reaction Buffer to the final volume.
-
MnCl₂ to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-24 hours.[3][21] The optimal time should be determined empirically.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes, or by freezing at -20°C.[21]
-
Analysis: Analyze the reaction products by SDS-PAGE. A successful sialylation reaction will often result in a slight increase in the apparent molecular weight of the glycoprotein. Further analysis can be performed using lectin blotting or mass spectrometry.
Protocol 3: Analysis of Sialylated Glycoconjugates
This protocol outlines common methods for the analysis and verification of sialylation.
A. SDS-PAGE and Lectin Blotting:
-
Run the sialylated glycoprotein and a negative control (reaction without enzyme or CMP-Sia) on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or a total protein stain to visualize the protein bands. A shift in mobility for the sialylated protein may be observed.
-
For lectin blotting, transfer the proteins from an unstained gel to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe the membrane with a biotinylated lectin specific for sialic acid, such as Sambucus nigra agglutinin (SNA), which recognizes α2,6-linked sialic acid, or Maackia amurensis agglutinin (MAA), which recognizes α2,3-linked sialic acid.
-
Wash the membrane and incubate with streptavidin-HRP.
-
Detect the signal using a chemiluminescent substrate.
B. Mass Spectrometry for Glycan Analysis:
-
Glycan Release: Release the N-glycans from the sialylated glycoprotein using an enzyme such as PNGase F.
-
Purification and Labeling: Purify the released glycans using a solid-phase extraction method (e.g., graphitized carbon). The glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) for subsequent analysis by HPLC or they can be analyzed directly.
-
Mass Spectrometry: Analyze the purified glycans by MALDI-TOF MS or LC-MS.[22] The mass of the detected glycans will confirm the addition of sialic acid residues (mass of Neu5Ac = 291.26 Da). Tandem MS (MS/MS) can be used to determine the linkage and sequence of the glycan. Ion mobility spectrometry (IMS) coupled with MS can be used to separate sialic acid linkage isomers (α2,3 vs. α2,6).[23]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sialyltransferases: expression and application for chemo-enzymatic syntheses [edoc.unibas.ch]
- 3. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale expression of recombinant sialyltransferases and comparison of their kinetic properties with native enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale expression of recombinant sialyltransferases and comparison of their kinetic properties with native enzymes. (1995) | Mark A. Williams | 57 Citations [scispace.com]
- 7. Chemoenzymatic synthesis of sialylated and fucosylated mucin analogs reveals glycan-dependent effects on protein conformation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 14. Direct fluorescent glycan labeling with recombinant sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Expression of Functional Human Sialyltransferases ST3Gal1 and ST6Gal1 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. agilent.com [agilent.com]
- 22. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Situ Generation of CMP-NeuAc for One-Pot Sialylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in situ generation of Cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-NeuAc) and its subsequent use in one-pot sialylation reactions. This chemoenzymatic approach offers an efficient and streamlined method for the synthesis of sialylated glycoconjugates, which are crucial in various biological processes and have significant potential in therapeutic drug development.
Introduction
Sialic acids are terminal monosaccharides on many glycoconjugates that mediate a wide range of biological recognition events. The enzymatic transfer of sialic acid to an acceptor molecule is catalyzed by sialyltransferases, which utilize this compound as the activated sugar donor.[1][2] Chemical synthesis of such complex sialosides is often challenging.[3] A one-pot, multi-enzyme system provides an elegant and efficient alternative by combining the synthesis of the sialic acid precursor, its activation to this compound, and the final transfer to a desired acceptor molecule in a single reaction vessel.[3][4] This approach simplifies the overall process, minimizes the need for purification of intermediates, and often leads to high yields of the final sialylated product.[4]
This protocol will focus on a three-enzyme system for the synthesis of sialosides, which includes:
-
Sialic Acid Aldolase (EC 4.1.3.3): Catalyzes the formation of N-acetylneuraminic acid (Neu5Ac) from N-acetylmannosamine (ManNAc) and pyruvate.[3][4]
-
CMP-Sialic Acid Synthetase (CSS or CMAS; EC 2.7.7.43): Activates Neu5Ac to this compound using cytidine 5'-triphosphate (CTP).[3][4]
-
Sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase): Transfers the activated sialic acid from this compound to a terminal galactose or N-acetylgalactosamine residue on an acceptor molecule.[3][4]
Enzymatic Pathway and Experimental Workflow
The overall enzymatic cascade for the one-pot sialylation reaction is depicted below, followed by a generalized experimental workflow.
Caption: Enzymatic cascade for one-pot sialylation.
Caption: General experimental workflow for one-pot sialylation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for one-pot sialylation reactions based on published data.
Table 1: Typical Reaction Components and Concentrations
| Component | Typical Concentration | Reference |
| Sialic Acid Precursor (e.g., ManNAc) | 20-50 mM | [4][5] |
| Pyruvate | 50-100 mM | [5] |
| Acceptor (e.g., Lactose) | 20-60 mM | [5] |
| CTP or CMP + regeneration system | 5-20 mM | [5] |
| MgCl₂ | 10-20 mM | [5][6] |
| Buffer (e.g., Tris-HCl) | 50-100 mM | [5][6] |
| pH | 7.0 - 8.5 | [5][6] |
Table 2: Enzyme Sources and Typical Loading
| Enzyme | Example Source Organism | Typical Loading | Reference |
| Sialic Acid Aldolase | Escherichia coli K-12 | 1-5 U/mL | [4] |
| CMP-Sialic Acid Synthetase | Neisseria meningitidis | 1-5 U/mL | [4] |
| α2,3-Sialyltransferase | Pasteurella multocida | 1-5 U/mL | [4] |
| α2,6-Sialyltransferase | Photobacterium damsela | 1-5 U/mL | [4] |
Table 3: Reaction Conditions and Anticipated Yields
| Parameter | Typical Value | Reference |
| Temperature | 35-37 °C | [5][6] |
| Reaction Time | 4 - 18 hours | [3][4] |
| Product Yield | 61% - 99% | [4] |
Detailed Experimental Protocols
This section provides a general protocol for a one-pot, three-enzyme sialylation reaction. Researchers should optimize conditions for their specific substrates and enzymes.
Materials and Reagents
-
Enzymes:
-
Recombinant Sialic Acid Aldolase (e.g., from E. coli)
-
Recombinant CMP-Sialic Acid Synthetase (e.g., from N. meningitidis)
-
Recombinant Sialyltransferase (e.g., α2,3- or α2,6-Sialyltransferase)
-
-
Substrates and Cofactors:
-
N-acetylmannosamine (ManNAc)
-
Sodium Pyruvate
-
Acceptor Glycan (e.g., Lactose)
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium Chloride (MgCl₂)
-
-
Buffer:
-
Tris-HCl buffer (e.g., 1 M, pH 7.5)
-
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., ethyl acetate:methanol:water:acetic acid = 4:2:1:0.1 by volume)
-
p-Anisaldehyde stain
-
-
Purification:
-
C18 solid-phase extraction (SPE) cartridges or other suitable chromatography media
-
Solvents for chromatography (e.g., water, acetonitrile)
-
Enzyme Preparation and Quantification
Recombinant enzymes can be expressed and purified according to standard molecular biology protocols. The specific activity of each enzyme should be determined using established assays to ensure proper loading in the one-pot reaction. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[6]
One-Pot Sialylation Reaction Procedure
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine the following components in the specified order to the desired final concentrations (refer to Table 1):
-
N-acetylmannosamine (ManNAc)
-
Sodium Pyruvate
-
Acceptor Glycan
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Nuclease-free water to the final volume.
-
-
Mix gently by vortexing.
-
-
Enzyme Addition:
-
Add the three enzymes (Sialic Acid Aldolase, CMP-Sialic Acid Synthetase, and Sialyltransferase) to the reaction mixture. The amount of each enzyme should be determined based on its specific activity (refer to Table 2).
-
-
Incubation:
-
Reaction Monitoring:
-
Periodically (e.g., every 1-2 hours), take a small aliquot of the reaction mixture to monitor the formation of the sialylated product by Thin Layer Chromatography (TLC).[3]
-
Spot the aliquot on a TLC plate alongside standards of the starting materials.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a suitable stain (e.g., p-anisaldehyde sugar stain). The formation of a new spot with a different retention factor (Rf) indicates product formation.
-
Product Purification
-
Reaction Quenching:
-
Once the reaction has reached completion (as determined by TLC), quench the reaction by adding an equal volume of cold ethanol (B145695) or by heating to denature the enzymes.
-
-
Centrifugation:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
-
Chromatographic Purification:
-
Carefully collect the supernatant and purify the sialylated product using an appropriate chromatographic method, such as C18 solid-phase extraction (SPE) or size-exclusion chromatography. The choice of method will depend on the properties of the product.
-
Product Analysis and Characterization
The identity and purity of the final sialylated product can be confirmed using analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the sialyl linkage.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive enzymes | Check the activity of each enzyme individually before setting up the one-pot reaction. |
| Suboptimal reaction conditions | Optimize pH, temperature, and cofactor concentrations. | |
| Substrate inhibition | Vary the initial concentrations of substrates. | |
| Product degradation | Monitor the reaction over time to identify if the product is being degraded after formation. | |
| Incomplete reaction | Insufficient enzyme concentration | Increase the amount of the rate-limiting enzyme. |
| Depletion of CTP | For long reactions, consider adding a CTP regeneration system or adding a second aliquot of CTP during the reaction. | |
| Formation of side products | Non-specific enzyme activity | Use enzymes with higher substrate specificity. Optimize reaction conditions to favor the desired reaction. |
By following these detailed protocols and application notes, researchers can effectively implement one-pot sialylation reactions for the efficient synthesis of complex sialylated glycoconjugates for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CMP-NeuAc stability issues and degradation pathways
Welcome to the technical support center for Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or below in a desiccated, moisture-free environment. Under these conditions, the compound is stable for at least four years.[1]
Q2: How stable is this compound in an aqueous solution?
A2: this compound is not stable for long periods in aqueous solutions. It is highly recommended to prepare solutions fresh on the day of use. Storing aqueous solutions of this compound for more than one day is not advised due to significant degradation.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is highly pH-dependent. It is most stable in neutral to slightly alkaline conditions (pH 7.0–9.0). Under acidic conditions (pH below 6.0), it undergoes rapid hydrolysis, breaking down into CMP and N-acetylneuraminic acid (Neu5Ac).
Q4: What are the main degradation products of this compound?
A4: The primary degradation products are Cytidine Monophosphate (CMP) and N-acetylneuraminic acid (Neu5Ac). This hydrolysis is particularly accelerated under acidic conditions.
Q5: Can the degradation of this compound impact my sialylation reaction?
A5: Yes. The accumulation of CMP, a primary degradation product, can act as a potent inhibitor of sialyltransferase enzymes. This can significantly reduce the efficiency of your sialylation reaction. Therefore, using fresh, properly stored this compound is critical for optimal results.
Q6: Are there enzymes that can degrade this compound?
A6: Yes, some enzymes can hydrolyze this compound. For instance, certain bacterial sialyltransferases exhibit hydrolase activity, cleaving this compound into CMP and Neu5Ac.[2] Additionally, this compound hydroxylase (CMAH) uses this compound as a substrate to convert it to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc), which is a metabolic alteration rather than simple degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in sialylation assay | 1. Degraded this compound: The reagent may have been stored improperly (e.g., at room temperature, in a non-desiccated environment, or for too long in solution).2. Enzyme Inhibition: Accumulation of CMP from degraded this compound is inhibiting the sialyltransferase.3. Incorrect pH: The reaction buffer is acidic, causing rapid hydrolysis of this compound. | 1. Use a fresh aliquot of solid this compound stored at -20°C or below. Prepare the aqueous solution immediately before use.2. Always use freshly prepared this compound solution to minimize CMP concentration.3. Ensure your reaction buffer is within the optimal pH range for both the enzyme and this compound stability (typically pH 7.0-8.5). |
| Inconsistent results between experiments | 1. Variable Reagent Quality: Using this compound solutions prepared at different times or from different lots with varying purity.2. Incubation Time: Long incubation times may lead to significant degradation of this compound over the course of the experiment. | 1. Prepare a fresh solution of this compound for each experiment from a reliable source. Consider running a quality control check on new lots (see Experimental Protocols).2. If long incubation is necessary, consider adding this compound in portions over time, if the experimental design allows. |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Degradation Products: Peaks corresponding to CMP and Neu5Ac are present.2. Contaminants: The starting material may have been impure. | 1. Confirm the identity of the peaks by running standards for CMP and Neu5Ac.2. Analyze a sample of the this compound stock solution before starting the experiment to check for pre-existing contaminants. |
Degradation Pathways and Stability Data
Chemical Degradation Pathway
The primary chemical degradation pathway for this compound, especially under acidic conditions, is hydrolysis. This process is understood to proceed through the formation of a labile intramolecular anhydride (B1165640) between the phosphate (B84403) group and the carboxylic acid of the sialic acid moiety. This intermediate is rapidly attacked by water, leading to the cleavage of the phosphodiester bond and the release of CMP and Neu5Ac.[4]
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac | MDPI [mdpi.com]
- 2. Mechanistic study of CMP-Neu5Ac hydrolysis by α2,3-sialyltransferase from Pasteurella dagmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (CMP-Neu5Ac) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of CMP-NeuAc: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the enzymatic synthesis of Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is a critical step in the production of sialylated biologics and glycoconjugates. Achieving optimal yields and purity requires careful control of reaction parameters, particularly pH and temperature. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this compound synthesis.
Optimal Reaction Conditions for Key Enzymes
The enzymatic synthesis of this compound typically involves two key enzymes: N-acetylneuraminic acid aldolase (B8822740) (NeuAc aldolase) and this compound synthetase (CSS). The optimal pH and temperature for these enzymes can vary depending on the source organism.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| NeuAc Aldolase | Escherichia coli | ~7.7 | Up to 60°C | - |
| Peptoclostridium difficile | 7.4 | 65°C | - | |
| Myroides sp. | 5.0 - 9.0 | 40 - 60°C | - | |
| This compound Synthetase (CSS) | Escherichia coli K1 | 9.0 - 10.0 (with 30 mM MgCl₂) or ~7.5 (with 5 mM MnCl₂) | Not specified | Mg²⁺ or Mn²⁺ |
| Neisseria meningitidis | 6.5 - 9.0 | 37°C | Mg²⁺ | |
| Streptococcus agalactiae | 9.0 (optimal) | Not specified | Mn²⁺ or Mg²⁺ |
Troubleshooting Guide
This guide addresses common issues that may arise during the enzymatic synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal pH or temperature for one or both enzymes. | Verify the optimal conditions for the specific enzymes being used. Refer to the table above for guidance. Consider performing a pH and temperature optimization experiment. |
| Incorrect concentration of divalent cations (Mg²⁺ or Mn²⁺). | The activity of this compound synthetase is highly dependent on the presence and concentration of these cations. The optimal concentration can also influence the optimal pH.[1][2] Titrate the concentration of MgCl₂ or MnCl₂ to find the optimal level for your specific enzyme. | |
| Substrate inhibition. | High concentrations of CTP can inhibit NeuAc aldolase in some multi-enzyme cascade reactions.[3] Consider a fed-batch approach for CTP addition or enzyme immobilization to mitigate this effect. | |
| Enzyme instability or degradation. | Ensure proper storage and handling of enzymes. Avoid repeated freeze-thaw cycles. Consider the thermal stability of your specific enzymes, especially if running the reaction at elevated temperatures. | |
| Incomplete Conversion of NeuAc | Insufficient enzyme activity. | Increase the concentration of the limiting enzyme (NeuAc aldolase or this compound synthetase). Ensure the enzymes are active by running a positive control. |
| Equilibrium of the NeuAc aldolase reaction. | The aldol (B89426) condensation catalyzed by NeuAc aldolase is reversible. Drive the reaction towards synthesis by using an excess of pyruvate. | |
| Presence of Side Products | Hydrolysis of this compound. | This compound can be susceptible to chemical hydrolysis, especially at non-optimal pH values.[4] Monitor the reaction over time to identify the point of maximal conversion before significant degradation occurs. |
| Pyrophosphate accumulation inhibiting the forward reaction. | The synthesis of this compound releases pyrophosphate (PPi). The accumulation of PPi can inhibit the this compound synthetase.[4] Add an inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi to inorganic phosphate (B84403) (Pi). |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my this compound synthesis?
A1: The first step is to ensure you are using the optimal pH and temperature for both your NeuAc aldolase and this compound synthetase. These parameters are critical for enzyme activity and stability. It is highly recommended to perform a small-scale optimization matrix experiment varying both pH and temperature.
Q2: How important are divalent cations like Mg²⁺ and Mn²⁺?
A2: They are critically important for the activity of this compound synthetase. The choice and concentration of the divalent cation can also shift the optimal pH of the enzyme. For example, this compound synthetase from E. coli K1 has an optimal pH of 9.0-10.0 in the presence of 30 mM MgCl₂, but the optimum shifts to around pH 7.5 with 5 mM MnCl₂.[1][2]
Q3: My reaction seems to stop before all the N-acetylneuraminic acid (NeuAc) is consumed. What could be the reason?
A3: This could be due to several factors. One common reason is product inhibition or the accumulation of pyrophosphate, a byproduct of the this compound synthetase reaction. Adding an inorganic pyrophosphatase can help drive the reaction to completion. Another possibility is that one of the enzymes has lost activity over the course of the reaction.
Q4: I am using a whole-cell system for the synthesis. Do the same optimization principles apply?
A4: Yes, the fundamental principles of optimizing pH and temperature for enzymatic reactions still apply. However, in a whole-cell system, you also need to consider the intracellular pH and the overall health and metabolic state of the cells. The optimal external pH may not perfectly match the optimal pH for the purified enzyme due to cellular buffering. For instance, a whole-cell reaction for this compound synthesis was successfully carried out at pH 7.5.[1][2]
Q5: Can I use the same reaction conditions for different sources of enzymes?
A5: Not necessarily. As shown in the data table, the optimal pH and temperature can vary significantly depending on the organism from which the enzyme was derived. Always refer to the specific literature for the enzymes you are using or perform your own optimization experiments.
Experimental Protocols
General Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for specific enzymes and desired scale.
-
Reaction Mixture Preparation:
-
Dissolve N-acetylneuraminic acid (NeuAc) and cytidine 5'-triphosphate (CTP) in a suitable buffer (e.g., Tris-HCl) at the desired pH.
-
Add the required divalent cation (e.g., MgCl₂ or MnCl₂) to the optimal concentration.
-
(Optional but recommended) Add inorganic pyrophosphatase to the mixture.
-
-
Enzyme Addition:
-
Add NeuAc aldolase and this compound synthetase to the reaction mixture. The amount of each enzyme should be optimized based on their specific activities.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking samples at different time points and analyzing them by methods such as HPLC or NMR.[4]
-
-
Reaction Termination and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate it by heating or by adding a quenching agent.
-
Purify the this compound from the reaction mixture using techniques like ion-exchange chromatography.
-
Visualizing the Process
Enzymatic Synthesis Workflow
Caption: Workflow for the two-step enzymatic synthesis of this compound.
Key Factors Influencing Enzyme Activity
Caption: Factors influencing the activity of enzymes in this compound synthesis.
References
troubleshooting low yield in sialyltransferase reactions
Welcome to the technical support center for sialyltransferase reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving optimal yields in enzymatic sialylation.
Troubleshooting Guide: Low Sialylation Yield
Low yield is a frequent challenge in sialyltransferase reactions. The following section provides a step-by-step guide to identify and resolve the root cause of suboptimal product formation.
Is the enzyme active and stable?
Sialyltransferases can lose activity due to improper handling or storage.
-
Question: My reaction yield is consistently low or zero. How can I check if my enzyme is the problem?
-
Answer:
-
Aliquot the Enzyme: Upon first use, aliquot the enzyme into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can decrease its efficacy[1].
-
Perform a Positive Control Reaction: Use a well-characterized, high-efficiency acceptor substrate at its optimal concentration to confirm the enzyme's catalytic activity. Compare the result with the expected yield from the manufacturer's datasheet or established literature.
-
Assess Enzyme Concentration: The amount of enzyme can be a limiting factor. To determine the optimal concentration, perform a series of reactions with varying enzyme concentrations while keeping other parameters constant. Plot the initial reaction velocity against the enzyme concentration to find the saturation point[2].
-
Evaluate Incubation Time: Prolonged incubation times (e.g., > 8 hours) can sometimes lead to product degradation due to reverse kinetics or sialidase side activities in some enzymes[1][3]. Conversely, very short incubation times may not be sufficient for the reaction to reach completion. It is recommended to perform a time-course experiment (e.g., taking samples at 1, 2, 4, 8, and 16 hours) to determine the optimal reaction duration for your specific substrate and enzyme[1][4].
-
A troubleshooting workflow for identifying enzyme-related issues.
Are the substrates of high quality and at optimal concentrations?
The purity, stability, and concentration of both the donor (CMP-sialic acid) and acceptor substrates are critical for high-yield reactions.
-
Question: How do I know if my substrates are the cause of low yield?
-
Answer:
-
Verify Acceptor Substrate Specificity: Sialyltransferases exhibit strict specificity for their acceptor substrates[5][6]. Ensure you are using the correct enzyme for your specific acceptor glycan. For example, ST6Gal enzymes transfer sialic acid to a Galβ1→4GlcNAc-R structure, while ST3Gal enzymes act on Galβ1→3/4GlcNAc-R[7][8]. Bacterial sialyltransferases may offer broader acceptor tolerance[6].
-
Check CMP-Sialic Acid Quality and Stability: The donor substrate, CMP-sialic acid (e.g., CMP-Neu5Ac), is notoriously unstable and can hydrolyze, especially under acidic conditions[9][10]. This hydrolysis not only depletes the donor substrate but also generates cytidine (B196190) monophosphate (CMP), a known inhibitor of sialyltransferases[9]. Use freshly prepared or properly stored (aliquoted and frozen) CMP-sialic acid. Consider performing a time-course analysis of CMP-sialic acid stability in your reaction buffer using methods like HPLC[11].
-
Optimize Substrate Concentrations: The concentrations of both donor and acceptor substrates should be optimized. High concentrations of the acceptor can sometimes lead to substrate inhibition. It is recommended to titrate both substrates to determine their optimal concentrations for your specific reaction.
-
Logical flow for troubleshooting substrate-related problems.
Are the reaction conditions optimal?
The reaction buffer, pH, temperature, and presence of cofactors or inhibitors can significantly impact enzyme performance.
-
Question: My enzyme and substrates seem fine, but the yield is still low. What other factors should I consider?
-
Answer:
-
pH Optimization: Most sialyltransferases have an optimal pH range. For example, some bacterial α2,3-sialyltransferases have an optimal pH of 8.5, and running the reaction at a lower pH (e.g., below 7.0) can lead to the formation of byproducts due to relaxed substrate regio-specificity[12]. Conversely, some mammalian enzymes prefer slightly acidic conditions, with a typical reaction buffer being 50 mM MES at pH 6.0[6]. It is crucial to determine the optimal pH for your specific enzyme.
-
Reaction Buffer Components: While most sialyltransferases do not require divalent cations, some reaction buffers include low concentrations of MgCl₂ (e.g., 1 mM)[6]. If your acceptor substrate has poor solubility, the addition of a non-ionic detergent like Triton CF-54 or a substitute may be necessary[6].
-
Identify Potential Inhibitors: As mentioned, the reaction product CMP is an inhibitor. High initial concentrations of CMP or its accumulation during the reaction can significantly reduce the yield[9]. Other substances in your sample preparation, such as salts or preservatives, could also be inhibitory.
-
Consider Side Reactions: Some sialyltransferases, particularly from bacterial sources, can exhibit undesirable side activities, such as sialidase (hydrolyzing the product) or donor hydrolysis (consuming CMP-sialic acid without transferring it to the acceptor)[3][13][14]. These activities are often more pronounced with poor acceptor substrates and can be mitigated by optimizing reaction time and enzyme concentration, or by using an engineered enzyme with reduced side activities[3][14].
-
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| pH | 5.5 - 8.5 | 6.0-6.5 (mammalian STs) | [1][6] |
| 8.0-8.5 (bacterial STs) | [10][12] | ||
| Temperature | 30 - 37 °C | 37 °C | [1][6] |
| Incubation Time | 2 - 20 hours | 2-6 hours | [1][6] |
| Enzyme Conc. | Varies | Titrate for optimal rate | [2] |
| CMP-Sialic Acid | 0.1 - 6 mM | 1-6 mM | [1][6] |
| Acceptor Substrate | Varies | Titrate for optimal rate | [15] |
| Detergent (optional) | 0 - 0.5% | 0.5% Triton CF-54 | [6] |
Table 1: General Sialyltransferase Reaction Conditions.
Frequently Asked Questions (FAQs)
-
Q1: What is the role of a detergent like Triton CF-54 in the reaction? A1: Sialyltransferases themselves do not typically require a detergent for activity. However, if the acceptor substrate (especially glycolipids) has poor solubility in the aqueous reaction buffer, a detergent is used to increase its solubility and availability to the enzyme[6].
-
Q2: My reaction has stalled. Can I add more enzyme or CMP-sialic acid? A2: Yes, if the reaction has stalled due to enzyme inactivation or depletion of the donor substrate, adding more of the limiting reagent can help drive the reaction to completion. Time-course studies have shown that periodical addition of CMP-sialic acid can increase product formation when donor hydrolysis is an issue[3].
-
Q3: How can I monitor the progress of my sialyltransferase reaction? A3: Several methods are available. Traditionally, radiolabeled CMP-[¹⁴C]NeuAc was used[6][11]. Modern non-radioactive methods include HPLC-based assays that monitor the consumption of CMP-sialic acid and the formation of CMP, or directly quantify the sialylated product[11]. Mass spectrometry can also be used to analyze the products and is particularly useful for identifying different linkage isomers (e.g., α2-3 vs. α2-6)[16]. Kits are also commercially available that use a coupled enzyme assay to measure the release of CMP.
-
Q4: What are common inhibitors of sialyltransferases? A4: The most common inhibitor is the reaction byproduct, cytidine monophosphate (CMP)[9]. Analogs of sialic acid, CMP-sialic acid, and cytidine can also act as inhibitors and are subjects of drug development research[17][18][19][20]. Additionally, endogenous molecules like 5-methyl CMP (m⁵CMP), which can result from RNA degradation, have been shown to inhibit the CMP-sialic acid transporter, potentially affecting sialylation in vivo[21][22].
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to find the ideal reaction time to maximize product yield while minimizing potential product degradation.
-
Reaction Setup:
-
Prepare a master mix containing buffer (e.g., 50 mM MES, pH 6.5), acceptor substrate (at a concentration determined to be non-inhibitory), and CMP-sialic acid (e.g., 1 mM).
-
Aliquot the master mix into several reaction tubes (e.g., for time points 0, 1, 2, 4, 8, 16, and 24 hours).
-
Initiate the reactions by adding the sialyltransferase to each tube at its recommended concentration. The "0 hour" tube should receive heat-inactivated enzyme or no enzyme to serve as a negative control.
-
-
Incubation:
-
Incubate all tubes at the recommended temperature (e.g., 37°C).
-
-
Sampling and Quenching:
-
Analysis:
-
Analyze the amount of product in each quenched sample using a suitable method (e.g., HPLC, mass spectrometry).
-
Plot the product concentration versus time. The optimal incubation time is the point at which product formation plateaus, just before any potential decrease in product is observed.
-
Protocol 2: HPLC-Based Reaction Monitoring
This protocol allows for the quantification of substrate consumption and product formation.
-
Instrumentation:
-
Standard Preparation:
-
Prepare standard curves for the acceptor substrate, CMP-sialic acid, CMP, and the sialylated product.
-
-
Reaction and Sampling:
-
Set up the sialyltransferase reaction as described in Protocol 1.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding an equal volume of cold acetonitrile (B52724) or another suitable quenching agent to precipitate the enzyme.
-
Centrifuge the quenched sample to pellet the precipitated protein and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC column.
-
Run a gradient method to separate the substrates and products. For example, a reversed-phase ion-pair method can separate CMP-NeuAc and CMP[11]. A HILIC column can be used to separate the acceptor and sialylated product glycans[16].
-
Quantify the peaks of interest by integrating their areas and comparing them to the standard curves. This will provide the concentration of each component at each time point.
-
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the substrate specificities of α-2,6- and α-2,3-sialyltransferases using synthetic acceptor analogues [dspace.library.uu.nl]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay of sialyltransferase activity by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cellular and Molecular Engineering of Glycan Sialylation in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An α2,3‐Sialyltransferase from Photobacterium phosphoreum with Broad Substrate Scope: Controlling Hydrolytic Activity by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 18. Sialyltransferase inhibition and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A review on the development of sialyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 21. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: CMP-N-acetylneuraminic acid (CMP-NeuAc)
Welcome to the technical support center for CMP-N-acetylneuraminic acid (CMP-NeuAc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound stability and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent hydrolysis?
A1: To ensure the stability of this compound and prevent hydrolysis, it is crucial to adhere to appropriate storage conditions. For long-term storage, lyophilized (solid) this compound should be stored at -20°C or below, in a desiccated environment. Once reconstituted in an aqueous solution, it is recommended to aliquot the solution and store it at -70°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C, but for longer durations, -70°C is preferable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is extremely sensitive to acidic pH. Hydrolysis of the phosphate (B84403) bond is significantly accelerated under acidic conditions. The optimal pH range for the stability of this compound in solution is between 6.5 and 9.0.[1] Below this range, the rate of hydrolysis increases rapidly. Therefore, it is critical to maintain a neutral to slightly alkaline pH in all buffers and reaction mixtures containing this compound.
Q3: Can this compound hydrolyze even under optimal pH and temperature conditions?
A3: Yes, unfortunately, this compound is known to be inherently unstable in aqueous solutions and can undergo hydrolysis even under optimal pH conditions.[1] While storage at low temperatures and neutral to slightly alkaline pH significantly slows down this process, some degree of spontaneous hydrolysis is unavoidable over time. For this reason, it is always recommended to use freshly prepared or properly stored aliquots of this compound for critical experiments.
Q4: What are the degradation products of this compound hydrolysis, and why are they problematic?
A4: The primary products of this compound hydrolysis are cytidine (B196190) monophosphate (CMP) and N-acetylneuraminic acid (NeuAc). The accumulation of CMP in a reaction mixture is particularly problematic as it can act as a potent inhibitor of sialyltransferases, the enzymes that utilize this compound as a sugar donor.[1] This inhibition can lead to significantly reduced reaction yields or complete reaction failure.
Troubleshooting Guides
Issue 1: Low or No Yield in Sialyltransferase Reaction
You have set up a sialyltransferase reaction using this compound as the donor substrate, but you observe a low or no yield of your desired sialylated product.
Possible Causes and Solutions:
-
Degraded this compound: Your this compound may have hydrolyzed due to improper storage or handling.
-
Solution: Always use a fresh aliquot of this compound for your reactions. If you suspect degradation, you can check the purity of your stock solution using HPLC (see Experimental Protocol 1).
-
-
Inhibition by CMP: The accumulation of CMP from hydrolyzed this compound in your reaction mixture is inhibiting your sialyltransferase.
-
Solution: Use a higher quality, freshly prepared this compound. Consider increasing the concentration of this compound in your reaction to overcome competitive inhibition, but be mindful of potential substrate inhibition with some enzymes.
-
-
Sub-optimal Reaction pH: The pH of your reaction buffer may be too acidic, leading to rapid hydrolysis of this compound.
-
Solution: Verify the pH of your reaction buffer and ensure it is within the optimal range for both your sialyltransferase and this compound stability (typically pH 7.0-8.5).
-
-
Enzyme Inactivity: The sialyltransferase itself may be inactive or inhibited.
-
Solution: Include a positive control with a known good acceptor substrate to confirm enzyme activity. Ensure all co-factors (e.g., divalent cations) required by the enzyme are present in the reaction buffer.
-
Issue 2: Unexpected Peaks in HPLC Analysis of this compound
You are analyzing your this compound stock solution by HPLC and observe unexpected peaks.
Possible Causes and Solutions:
-
Hydrolysis Products: The additional peaks are likely CMP and NeuAc resulting from hydrolysis.
-
Solution: Compare the retention times of the unexpected peaks with those of CMP and NeuAc standards. If they match, your this compound has degraded and should be discarded.
-
-
Contaminants from Synthesis: If you have synthesized the this compound, the extra peaks could be residual starting materials or by-products from the synthesis and purification process.
-
Solution: Re-purify your this compound using an appropriate chromatography method, such as ion-exchange chromatography.[2]
-
-
Column or Mobile Phase Issues: The unexpected peaks could be artifacts from the HPLC system.
-
Solution: Run a blank injection (mobile phase only) to check for system peaks. Ensure your mobile phase is properly prepared and filtered, and that the column is equilibrated.
-
Data Presentation
Table 1: Stability of this compound at 37°C in Tris Buffer at Various pH Values
| pH | Time to Maximal Conversion (TC) | Time to 50% Hydrolysis (TH) |
| 5.0 | N/A (Rapid Hydrolysis) | < 1 hour |
| 6.0 | ~40 minutes | ~8 hours |
| 6.5 | ~40 minutes | ~15 hours |
| 7.0 | ~40 minutes | ~20 hours |
| 8.0 | ~40 minutes | ~24 hours |
| 9.0 | ~40 minutes | ~24 hours |
| 10.0 | ~60 minutes | ~18 hours |
| 10.5 | > 120 minutes | ~12 hours |
Data adapted from a study monitoring the chemo-enzymatic synthesis and hydrolysis of this compound by ³¹P NMR.[1] TC represents the time to reach maximum this compound concentration from CTP and NeuAc. TH represents the time at which 50% of the maximally formed this compound has hydrolyzed.
Experimental Protocols
Experimental Protocol 1: Analysis of this compound Purity by HPLC-UV
This protocol describes a method to assess the purity of a this compound sample and detect the presence of its primary hydrolysis product, CMP.
Materials:
-
HPLC system with a UV detector
-
Amino-functionalized silica (B1680970) column (e.g., Microsorb 100-NH₂) (250 x 4.6 mm)
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.2
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
CMP standard
-
NeuAc standard (optional, as it may not be UV active at the detection wavelength)
Method:
-
Prepare Mobile Phase A: To prepare 1 L of 20 mM phosphate buffer at pH 6.2, mix appropriate volumes of 1 M KH₂PO₄ and 1 M K₂HPO₄ solutions and adjust the pH. Filter the buffer through a 0.22 µm filter.
-
Set up the HPLC System:
-
Equilibrate the column with a mobile phase composition of 70% Acetonitrile (B) and 30% Phosphate Buffer (A).
-
Set the flow rate to 0.75 mL/min.
-
Set the UV detector to 272 nm.
-
-
Prepare Samples:
-
Dissolve the this compound sample in water or a suitable buffer to a final concentration of approximately 1 mg/mL.
-
Prepare a CMP standard solution at a similar concentration.
-
-
Injection and Gradient:
-
Inject 20 µL of the sample onto the column.
-
Run a linear gradient from 70% to 0% Acetonitrile over 30 minutes.[3]
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times compared to the standards. CMP will have a distinct retention time from this compound.
-
Quantify the relative peak areas to determine the percentage of intact this compound and the percentage of CMP resulting from hydrolysis.
-
Experimental Protocol 2: Monitoring this compound Hydrolysis by ³¹P NMR
This protocol allows for the real-time monitoring of this compound synthesis and hydrolysis by observing the phosphorus signals of CTP, this compound, and CMP.
Materials:
-
NMR spectrometer equipped with a phosphorus probe
-
5 mm NMR tubes
-
This compound sample
-
Buffer of desired pH (e.g., Tris-HCl)
-
D₂O for locking
Method:
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen buffer (e.g., Tris-HCl, pH 8.0) in D₂O to a final concentration suitable for NMR analysis (typically 1-10 mM).
-
-
NMR Acquisition:
-
Time-Course Monitoring:
-
To monitor hydrolysis, acquire spectra at regular time intervals (e.g., every hour) while maintaining the sample at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Integrate the phosphorus signals corresponding to this compound and CMP at each time point.
-
Plot the relative integral values over time to determine the rate of hydrolysis.
-
Visualizations
Caption: this compound Hydrolysis Pathway.
Caption: Troubleshooting Workflow for Low Sialylation Yield.
References
Technical Support Center: Improving CMP-NeuAc Transport into the Golgi Apparatus
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving CMP-NeuAc (CMP-sialic acid) transport into the Golgi apparatus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound transport into the Golgi apparatus?
A1: this compound is transported from the cytosol into the lumen of the Golgi apparatus by a specific protein called the CMP-sialic acid transporter (CST).[1][2][3] This transporter functions as an antiporter, meaning it imports one molecule of this compound into the Golgi lumen in exchange for one molecule of cytidine (B196190) monophosphate (CMP) being exported to the cytosol.[2][4] Due to its physicochemical properties, this compound cannot simply diffuse across the Golgi membrane and requires this dedicated transport system.[1][3]
Q2: My this compound transport rates are lower than expected. What are the potential causes?
A2: Several factors could contribute to lower-than-expected transport rates. These include:
-
Suboptimal Temperature: this compound transport is temperature-dependent.[3][4] Ensure your experiment is conducted at the optimal temperature, typically 37°C.[5]
-
Presence of Inhibitors: Contamination with nucleotide monophosphates (NMPs) or other inhibitory compounds can reduce transport activity.[6][7]
-
Incorrect pH: The pH of your experimental buffer can influence transporter activity. The optimal pH is generally around 7.6.[5]
-
Degraded this compound: this compound can hydrolyze into CMP and sialic acid in aqueous solutions over time, reducing the concentration of the transportable substrate.[8][9]
-
Issues with Golgi Vesicle Integrity: If you are using isolated Golgi vesicles, their integrity is crucial for maintaining the necessary CMP gradient.
Q3: Are there known inhibitors of the this compound transporter (CST)?
A3: Yes, several molecules can inhibit CST activity. These primarily include:
-
Cytidine Monophosphate (CMP): As the counter-transported molecule, high cytosolic concentrations of CMP can competitively inhibit this compound import.
-
Nucleoside Monophosphate Analogs: Various analogs of nucleoside monophosphates can bind to the transporter and inhibit its function.[6][10][11] For example, modifications to the ribose ring or the pyrimidine (B1678525) base of CMP can affect binding and transport.[6][10]
-
Specific Inhibitors: Compounds like KI-8110 have been shown to inhibit the CMP-sialic acid transporter.[3][12]
Q4: Does the source of the Golgi vesicles (e.g., cell type, organism) affect transport kinetics?
A4: Yes, the kinetic parameters of this compound transport can vary between different organisms and cell types. While the fundamental mechanism is conserved, the expression levels of the transporter and the lipid composition of the Golgi membrane can influence the transport efficiency. For instance, kinetic values have been determined for mouse and rat liver Golgi vesicles.[3][4]
Troubleshooting Guides
Problem 1: High variability in replicate measurements of this compound transport.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Purity | Commercial preparations of this compound can contain contaminating CMP, and this compound can hydrolyze over time.[8][9] Treat this compound solutions with a nonselective phosphatase, like Antarctic phosphatase, to convert any free CMP to cytidine, which has a low affinity for the transporter.[8][9] |
| Inconsistent Vesicle Preparation | Ensure a standardized and reproducible protocol for isolating Golgi vesicles or reconstituting proteoliposomes. Variations in size, purity, and integrity of vesicles will lead to inconsistent results. |
| Pipetting Errors with Radiolabeled Substrate | When using radiolabeled this compound, ensure accurate and consistent pipetting. Small variations in volume can lead to significant differences in measured radioactivity. |
Problem 2: No significant transport activity detected.
| Possible Cause | Troubleshooting Step |
| Inactive Transporter Protein | If using purified and reconstituted transporter, the protein may have been denatured during purification or reconstitution. Verify protein integrity using techniques like SDS-PAGE and consider optimizing the purification and reconstitution protocol.[13] |
| Lack of an Outwardly Directed CMP Gradient | The antiporter mechanism requires CMP inside the vesicles to be exchanged for external this compound. Pre-loading the Golgi vesicles or proteoliposomes with CMP can significantly stimulate transport, a phenomenon known as "trans-stimulation".[3][9] |
| Incorrect Assay Buffer Composition | Verify the composition of your assay buffer, including sucrose (B13894) concentration, salt concentration (e.g., 150 mM KCl), and pH (e.g., 10 mM Tris-HCl, pH 7.6).[5] |
| Presence of a Potent Inhibitor | Ensure that no components of your reaction mixture are known inhibitors of the this compound transporter. |
Data Presentation
Table 1: Kinetic Parameters of this compound Transport in Mouse Liver Golgi Vesicles
| Parameter | Value | Reference |
| Apparent Km | 1.3 µM | [4] |
| Maximal Transport Velocity (Vmax) | 335 pmol/mg protein per min | [4] |
Note: These values were obtained under specific experimental conditions and may vary.
Experimental Protocols
Key Experiment: In Vitro this compound Transport Assay using Reconstituted Proteoliposomes
This protocol is adapted from established methods for measuring the transport activity of purified CST reconstituted into lipid vesicles.[8][9]
Materials:
-
Purified CMP-sialic acid transporter (CST)
-
Lipids (e.g., a defined mixture of phosphatidylcholine, phosphatidylethanolamine, etc.)
-
Radiolabeled [3H]this compound or [14C]this compound
-
Non-radiolabeled this compound
-
CMP (Cytidine monophosphate)
-
Antarctic Phosphatase
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.6, 150 mM KCl, 1 mM MgCl2, 0.25 M sucrose)[5]
-
Detergent (e.g., n-Dodecyl-β-D-maltoside)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Scintillation fluid and counter
Methodology:
-
Preparation of this compound Stock:
-
Proteoliposome Reconstitution:
-
Solubilize lipids in buffer containing detergent.
-
Add purified CST protein to the solubilized lipids at a specific protein-to-lipid ratio (e.g., 1:200 w/w, this may need optimization).[9]
-
To create a CMP gradient for trans-stimulation, include the desired concentration of CMP (e.g., 300 µM) in the reconstitution buffer.[9]
-
Remove the detergent slowly (e.g., by dialysis or using adsorbent beads) to allow the formation of proteoliposomes with the transporter incorporated.
-
Pass the proteoliposomes through a size-exclusion column to remove unincorporated protein and external CMP.
-
-
Transport Assay:
-
Pre-warm the proteoliposomes and the reaction buffer to the desired temperature (e.g., 37°C).
-
Initiate the transport reaction by adding a mixture of radiolabeled and non-radiolabeled this compound to the proteoliposome suspension.
-
At specific time points (e.g., 0, 30, 60, 120 seconds), take aliquots of the reaction mixture and immediately stop the transport by applying the aliquot to a cold ion-exchange column or by rapid filtration through a filter membrane followed by washing with ice-cold stop buffer. This separates the proteoliposomes (containing imported radiolabel) from the external, unincorporated radiolabeled substrate.
-
Quantify the amount of radioactivity incorporated into the proteoliposomes using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of imported this compound against time to determine the initial rate of transport.
-
To determine kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound and plot the initial velocities against the substrate concentration, fitting the data to the Michaelis-Menten equation.[9]
-
Visualizations
Caption: this compound transport into the Golgi lumen via the CST antiporter.
Caption: Workflow for in vitro this compound transport assay.
References
- 1. Chapter - CMP-Sialic Acid Transporter | Bentham Science [mail.product-eurekaselect.itspk.com]
- 2. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transport of CMP-N-glycoloylneuraminic acid into mouse liver Golgi vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of CMP-sialic acid transport into Golgi vesicles by nucleoside monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CMP substitutions preferentially inhibit polysialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Golgi vesicle CMP-sialic acid and adenosine 3'-phosphate 5'-phosphosulfate transport into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CMP-NeuAc Stock Quality Control for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytidine (B196190) monophosphate (CMP) contamination in cytidine monophosphate N-acetylneuraminic acid (CMP-NeuAc) stocks for reliable kinetic assays.
Introduction
CMP-N-acetylneuraminic acid (this compound) is the activated sugar donor essential for sialyltransferase-catalyzed reactions. However, this compound is inherently unstable and can degrade into CMP and N-acetylneuraminic acid (NeuAc). This degradation is problematic as CMP is a known inhibitor of sialyltransferases, and its presence can significantly impact the accuracy of kinetic data. This guide provides detailed methodologies for detecting, quantifying, and removing CMP contamination to ensure the integrity of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is CMP contamination and why is it a problem for my kinetic assays?
A1: CMP contamination refers to the presence of cytidine monophosphate (CMP) in your CMP-N-acetylneuraminic acid (this compound) stock. This compound can hydrolyze, particularly under acidic conditions or during prolonged storage, into CMP and NeuAc. CMP is a product of the sialyltransferase reaction and acts as a product inhibitor.[1] Its presence in the starting material can lead to an underestimation of the enzyme's true activity and inaccurate determination of kinetic parameters such as Km and Vmax.
Q2: How can I detect and quantify CMP contamination in my this compound stock?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying CMP contamination. You can use a reversed-phase C18 column or an amino-silica column with UV detection at approximately 271 nm to separate and quantify this compound and CMP.[2] See the detailed HPLC protocol below for a starting point.
Q3: What are the typical levels of CMP contamination in commercial this compound stocks?
A3: The purity of commercially available this compound can vary. Suppliers often state a purity of ≥85% or ≥95% by HPLC.[3][4][5][6] This means that CMP and other impurities could constitute up to 5-15% of the material. It is crucial to verify the purity of each new lot of this compound before use in sensitive kinetic assays.
Q4: Is there an acceptable level of CMP contamination for kinetic assays?
A4: While there are no universally established limits, a general guideline for enzyme kinetic assays is to keep impurity levels as low as possible. One study suggests that an impurity level of less than 2.5% is acceptable, provided the impurity is not significantly more potent as an inhibitor than the substrate is a binder.[7][8] Given that CMP is a direct product inhibitor, aiming for the lowest detectable level of contamination is recommended for the most accurate results.
Q5: How can I remove CMP contamination from my this compound stock?
A5: Ion-exchange chromatography is an effective method for purifying this compound and removing contaminating CMP. A common approach is to use an anion-exchange resin, such as Dowex 1x8, and elute with a gradient of a volatile salt like ammonium (B1175870) bicarbonate.[1] This method separates the more negatively charged this compound from CMP. See the detailed purification protocol below.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected sialyltransferase activity | CMP contamination in this compound stock: CMP is a product inhibitor of sialyltransferases. | 1. Analyze this compound stock purity: Use HPLC to quantify the percentage of CMP contamination (see HPLC protocol). 2. Purify this compound stock: If significant CMP is detected, purify the stock using ion-exchange chromatography (see Purification Protocol). 3. Use a fresh, high-purity lot: If purification is not feasible, purchase a new lot of this compound with a certificate of analysis indicating high purity (e.g., >98%). |
| Non-linear reaction progress curves (initial velocity decreases rapidly) | Product inhibition by contaminating CMP: The initial presence of the inhibitor leads to a rapid decrease in the reaction rate. | 1. Verify CMP contamination: As above, use HPLC to check for CMP in the this compound stock. 2. Re-purify the substrate: Purify the this compound to remove CMP. 3. Consider enzymatic CMP removal: In some cases, adding alkaline phosphatase can convert the inhibitory CMP to non-inhibitory cytidine.[1] However, this must be carefully validated to ensure it does not interfere with the primary assay. |
| Inconsistent kinetic results between experiments | Variable CMP contamination in different aliquots or lots of this compound. | 1. Standardize stock preparation: Prepare and aliquot a large batch of purified and quality-controlled this compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Analyze each new lot: Always perform a purity check on new commercial lots of this compound before use. |
Data Presentation
Table 1: Purity of Commercial this compound Preparations
| Supplier/Reference | Stated Purity | Analytical Method |
| Calbiochem | ≥95% | HPLC[3] |
| Cayman Chemical | ≥85% | Not specified[9] |
| Santa Cruz Biotechnology | ≥85% | Not specified[5] |
| MedChemExpress | ≥90% | NMR[10] |
| Millipore | ≥95% | HPLC[6] |
Experimental Protocols
Protocol 1: HPLC Quantification of CMP and this compound
This protocol provides a general method for the analysis of this compound purity. Optimization may be required for your specific HPLC system and column.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Ammonium Phosphate, pH 7.5
-
Mobile Phase B: Acetonitrile (B52724)
-
CMP and this compound standards
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound stock in water or your assay buffer to a final concentration of approximately 1 mg/mL. Prepare standard solutions of CMP and this compound of known concentrations.
-
HPLC Method:
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 271 nm
-
Injection Volume: 10-20 µL
-
Elution: Isocratic elution with 50 mM Ammonium Phosphate.[11] (Note: Gradient elution with acetonitrile may be necessary to resolve closely eluting peaks).
-
-
Analysis:
-
Run the CMP and this compound standards to determine their retention times.
-
Inject the this compound sample to be tested.
-
Integrate the peak areas for CMP and this compound.
-
Calculate the percentage of CMP contamination based on the peak areas and the response factors determined from the standards.
-
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
Materials:
-
Anion-exchange resin (e.g., Dowex 1x8, formate (B1220265) form)
-
Chromatography column
-
Ammonium bicarbonate solutions (e.g., 0 to 1 M gradient)
-
Lyophilizer
Procedure:
-
Column Preparation: Pack a column with the anion-exchange resin and equilibrate with water.
-
Sample Loading: Dissolve the crude this compound in a small volume of water and load it onto the column.
-
Elution: Elute the column with a linear gradient of ammonium bicarbonate. CMP will elute at a lower salt concentration than this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of CMP and this compound using HPLC (as described in Protocol 1) or TLC.
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to remove the volatile ammonium bicarbonate salt.
-
Final Quality Control: Analyze the final product for purity by HPLC.
Visualizations
Diagram 1: Sialyltransferase Reaction and CMP Inhibition
Caption: Sialyltransferase catalyzes the transfer of NeuAc from this compound to an acceptor, releasing CMP, which can inhibit the enzyme.
Diagram 2: Workflow for Assessing and Mitigating CMP Contamination
Caption: A logical workflow for the quality control of this compound stocks before use in kinetic assays.
Diagram 3: Troubleshooting Decision Tree for Low Sialyltransferase Activity
Caption: A decision tree to guide troubleshooting when unexpectedly low sialyltransferase activity is observed.
References
- 1. Enhanced Bacterial α(2,6)-Sialyltransferase Reaction through an Inhibition of Its Inherent Sialidase Activity by Dephosphorylation of Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. vincibiochem.it [vincibiochem.it]
- 5. scbt.com [scbt.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of CMP-Neu5Ac Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cytidine 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing CMP-Neu5Ac analogs?
A1: There are three primary strategies for synthesizing CMP-Neu5Ac analogs: purely chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Chemoenzymatic methods are often preferred as they combine the flexibility of chemical synthesis for creating diverse analogs with the high regio- and stereoselectivity of enzymatic reactions, thus avoiding complex protection and deprotection steps.[1][2]
Q2: Which CMP-sialic acid synthetase (CMAS) is recommended for synthesizing a wide range of analogs?
A2: The CMP-sialic acid synthetase from Neisseria meningitidis (NmCSS) is highly recommended due to its broad substrate specificity, high expression levels, and high catalytic efficiency.[3][4] It has been shown to accept a variety of modifications on the sialic acid scaffold.[1]
Q3: Why is the CMP-Neu5Ac product unstable, and how can I minimize degradation?
A3: CMP-Neu5Ac and its analogs are notoriously unstable and prone to hydrolysis, especially at acidic pH, due to the electron-withdrawing effect of the anomeric carboxylate group.[1] To minimize degradation, it is crucial to maintain a neutral or slightly alkaline pH (pH 7.5-8.8) during the reaction and purification steps.[1][5] For storage, it is recommended to use the product immediately or store it at -20°C for short periods, although degradation can still occur over time.[1]
Q4: Can I use the synthesized CMP-Neu5Ac analog directly in a subsequent sialyltransferase reaction without purification?
A4: Yes, in many cases, the unpurified reaction mixture can be used directly for sialyltransferase-catalyzed reactions.[1] This is particularly true if the synthesis is efficient and the byproducts, such as inorganic pyrophosphate (which can be degraded by adding pyrophosphatase) and CMP, do not significantly inhibit the sialyltransferase.[1][6]
Troubleshooting Guides
Enzymatic & Chemoenzymatic Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive CMAS enzyme. 2. Sub-optimal reaction conditions (pH, temperature, metal cofactors). 3. The sialic acid analog is a poor substrate for the CMAS. 4. Inhibition by substrates or byproducts. | 1. Verify enzyme activity with a positive control (Neu5Ac). 2. Optimize pH (typically 7.5-9.5), temperature (around 37°C), and divalent metal ion concentration (Mg²⁺ is often required).[7][8] 3. If possible, use a more promiscuous CMAS, such as the one from N. meningitidis.[4] 4. In multi-enzyme systems, pyruvate (B1213749) can inhibit CMAS; consider using microfluidic systems to separate reaction steps.[9] Add inorganic pyrophosphatase to degrade pyrophosphate, a potential inhibitor.[1] |
| Reaction stalls before completion | 1. Product inhibition of the CMAS. 2. Depletion of CTP. 3. Hydrolysis of the CMP-Neu5Ac analog product. | 1. Monitor the reaction over time; if inhibition is suspected, consider a fed-batch approach for substrates. 2. Ensure an adequate supply of CTP; consider a CTP regeneration system for large-scale synthesis.[10][11] 3. Monitor for the appearance of CMP, a hydrolysis byproduct. Optimize pH to minimize hydrolysis.[1] |
| Multiple products observed | 1. Contamination in starting materials or enzymes. 2. Side reactions of the sialic acid analog. | 1. Verify the purity of substrates and enzymes. 2. Analyze the side products to understand the reaction mechanism and adjust conditions accordingly. |
Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery after purification | 1. Product degradation during purification. 2. Inefficient binding or elution from chromatography columns. | 1. Maintain a neutral or slightly alkaline pH throughout the purification process. Use volatile buffers like ammonium (B1175870) bicarbonate that can be easily removed.[5] 2. For ion-exchange chromatography, ensure the column is properly equilibrated. Optimize the gradient for elution.[5] |
| Co-elution of contaminants | 1. Similar charge or size of the product and contaminants (e.g., CTP, CMP). | 1. Use a combination of purification techniques, such as ion-exchange chromatography followed by gel filtration, to separate molecules based on different properties.[1][5] |
Quantitative Data Summary
Table 1: Comparison of Microbial CMP-Sialic Acid Synthetases
| Enzyme Source | Relative Expression Level | Substrate Promiscuity | Catalytic Efficiency |
| Neisseria meningitidis | High | High | High |
| Streptococcus agalactiae | Moderate | Moderate | Moderate |
| Escherichia coli K1 | Low | Low | Low |
Data summarized from a comparative study.[4]
Table 2: Optimal Reaction Conditions for CMP-Neu5Ac Synthesis
| Parameter | Optimal Range | Notes |
| pH | 8.0 - 9.5 | Varies with the specific CMAS. Drosophila CSAS prefers a lower pH.[12] A pH of 8.8 was found to be optimal in one study to balance synthesis and hydrolysis.[1] |
| Temperature | 37°C | Most microbial enzymes are active at this temperature. |
| Divalent Cations | 10-20 mM Mg²⁺ | CMAS enzymes strictly require divalent metal ions for activity.[7] |
Experimental Protocols
One-Pot Three-Enzyme Synthesis of a CMP-Sialic Acid Analog
This protocol is adapted for the synthesis of sialosides from a mannosamine (B8667444) analog.[6]
-
Reaction Mixture Preparation:
-
Dissolve the N-acylmannosamine analog (sialic acid precursor), an acceptor molecule (e.g., lactose), sodium pyruvate, and CTP in a buffer (e.g., 100 mM Tris-HCl, pH 8.8).
-
Add MgCl₂ to a final concentration of 20 mM.
-
-
Enzyme Addition:
-
Add sialic acid aldolase (B8822740) to catalyze the formation of the sialic acid analog from the N-acylmannosamine analog and pyruvate.
-
Add CMP-sialic acid synthetase (e.g., from N. meningitidis) to activate the sialic acid analog with CTP.
-
Add a sialyltransferase to transfer the activated sialic acid analog to the acceptor molecule.
-
(Optional but recommended) Add inorganic pyrophosphatase to degrade the pyrophosphate byproduct.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C. The reaction time can vary from a few hours to overnight.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Purification of CMP-Neu5Ac Analogs by Anion-Exchange Chromatography
This protocol is a general guideline for purifying the negatively charged CMP-sialic acid analogs.[5]
-
Sample Preparation:
-
Centrifuge the reaction mixture to remove enzymes and other insoluble materials.
-
-
Column Preparation:
-
Equilibrate an anion-exchange column (e.g., Dowex 1x8) with a low concentration of a volatile buffer, such as 50 mM ammonium bicarbonate.
-
-
Loading and Elution:
-
Load the supernatant from the reaction mixture onto the column.
-
Wash the column with the equilibration buffer to remove unbound contaminants.
-
Elute the bound CMP-sialic acid analog using a gradient of increasing ammonium bicarbonate concentration.
-
-
Fraction Analysis and Product Recovery:
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to remove the volatile buffer, yielding the product as an ammonium salt.
-
Visualizations
Caption: One-Pot Three-Enzyme Synthesis Workflow.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CMP-Sialic Acid Synthetase • QA-Bio • [qa-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Feedback Inhibition in CMP-NeuAc Metabolic Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at overcoming feedback inhibition in the CMP-N-acetylneuraminic acid (CMP-NeuAc) metabolic pathway.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of the this compound pathway, and why is it a problem?
A1: Feedback inhibition is a natural regulatory mechanism where the end product of a metabolic pathway, in this case, this compound, binds to and inhibits an enzyme earlier in the pathway.[1] Specifically, this compound allosterically inhibits the UDP-GlcNAc 2-epimerase activity of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), which catalyzes the first committed step in sialic acid biosynthesis.[2][3] This inhibition is a problem in biotechnological applications where high-yield production of this compound or sialylated products is desired, as the accumulation of the product shuts down its own synthesis.[2]
Q2: What is the primary strategy to overcome this compound feedback inhibition?
A2: The primary strategy is to use a feedback-resistant mutant of the GNE enzyme. This is typically achieved through site-directed mutagenesis to alter the allosteric binding site of this compound on the epimerase domain of GNE.[4] By modifying the amino acid residues in this region, the inhibitory effect of this compound can be significantly reduced or eliminated, allowing for continuous production of this compound.[4]
Q3: Which specific mutations in the GNE enzyme have been shown to confer resistance to feedback inhibition?
A3: Several mutations in the allosteric site of the GNE epimerase domain have been identified to confer resistance to this compound feedback inhibition. These mutations are often associated with the human genetic disorder sialuria, where a lack of feedback inhibition leads to the overproduction of sialic acid.[4][5] Specific mutations include substitutions at arginine residues 263 and 266, such as R263L, R266Q, and R266W.[4][5] A combination of mutations, such as D53H, R263I, and R266Q, has also been shown to dramatically increase intracellular this compound levels.
Q4: What are the key steps in creating and testing a feedback-resistant GNE mutant?
A4: The overall workflow involves:
-
Site-Directed Mutagenesis: Introducing the desired mutation(s) into the GNE gene cloned in an expression vector.
-
Protein Expression and Purification: Expressing the mutant GNE protein in a suitable host system (e.g., E. coli) and purifying it.
-
Enzyme Activity Assays: Performing kinetic assays to confirm the epimerase and kinase activities of the mutant enzyme.
-
Feedback Inhibition Assay: Testing the sensitivity of the mutant enzyme to inhibition by this compound and determining its IC50 value.
-
Production Analysis: Quantifying the in vitro or in vivo production of this compound using the mutant enzyme compared to the wild-type.
Data Presentation
Table 1: Comparison of Wild-Type and Feedback-Resistant GNE Enzyme Characteristics
| Characteristic | Wild-Type GNE | Feedback-Resistant GNE Mutant (e.g., R266Q) | Reference |
| Feedback Inhibitor | This compound | This compound | [3] |
| Inhibited Activity | UDP-GlcNAc 2-epimerase | UDP-GlcNAc 2-epimerase (significantly reduced inhibition) | [3] |
| IC50 of this compound | ~60 µM for complete inhibition | Significantly higher (Specific IC50 values for mutants are not readily available in the searched literature, but a lack of feedback inhibition is reported) | [2] |
| Expected this compound Yield | Limited by feedback inhibition | Significantly higher |
Visualizations
Caption: The this compound metabolic pathway with feedback inhibition.
Caption: Experimental workflow for creating and testing feedback-resistant GNE.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Yield of Mutant GNE Protein | 1. Toxicity of the expressed protein: The mutant GNE might be toxic to the E. coli host.[6] 2. Codon usage: The GNE gene may contain codons that are rare in E. coli.[7] 3. Protein insolubility: The mutant protein may be forming inclusion bodies.[8] 4. Inefficient cell lysis: Incomplete release of the protein from the cells.[8] | 1. Lower the induction temperature (e.g., 16-20°C) and IPTG concentration (e.g., 0.1-0.5 mM), or use a different expression host strain like BL21(DE3)pLysS.[6] 2. Synthesize a codon-optimized version of the GNE gene for E. coli expression. 3. Lower the expression temperature, shorten the induction time, or co-express with chaperones. Solubilize inclusion bodies with denaturants and refold the protein.[8] 4. Optimize the lysis protocol (e.g., sonication time and amplitude, or use of lytic enzymes).[8] |
| Mutant GNE is Inactive (Epimerase or Kinase) | 1. Improper protein folding: The mutation may have disrupted the overall protein structure. 2. Missing cofactors: The assay buffer may lack essential cofactors like Mg²⁺.[3] 3. Incorrect assay conditions: pH, temperature, or substrate concentrations may be suboptimal. | 1. Try expressing the protein at a lower temperature to improve folding. If purified from inclusion bodies, optimize the refolding protocol. 2. Ensure the assay buffer contains all necessary components as specified in the protocol (e.g., 10 mM MgCl₂ for the epimerase assay).[3] 3. Verify the pH and temperature of the assay and use fresh substrate solutions. Perform a substrate titration to determine the optimal concentration. |
| No Increase in this compound Production with Mutant GNE | 1. Inactive mutant enzyme: See the troubleshooting point above. 2. Rate-limiting downstream enzymes: Other enzymes in the pathway (NANS, NANP, CMAS) may be the new bottleneck. 3. Substrate limitation: The supply of UDP-GlcNAc, PEP, or CTP might be insufficient. 4. Product degradation: this compound can be unstable and may degrade during the reaction or analysis.[9] | 1. Confirm the activity of your purified mutant GNE. 2. Consider co-expressing the downstream enzymes (NANS, NANP, CMAS) to increase the overall pathway flux. 3. Ensure adequate concentrations of all necessary substrates in the reaction mixture. For whole-cell systems, consider metabolic engineering strategies to boost precursor supply. 4. Minimize the reaction time and keep samples on ice. Analyze the product by HPLC as soon as possible after the reaction.[9] |
| High Variability in IC50 Measurements | 1. Inaccurate inhibitor concentration: Serial dilutions of this compound may be inaccurate. 2. Reaction not in the linear range: The enzyme reaction time may be too long, leading to substrate depletion. 3. Pipetting errors: Inconsistent volumes of enzyme or inhibitor. | 1. Carefully prepare fresh serial dilutions of this compound for each experiment. 2. Perform a time-course experiment to determine the linear range of the enzyme reaction and conduct the inhibition assay within this timeframe. **3. ** Use calibrated pipettes and prepare master mixes for the enzyme and inhibitor solutions to minimize pipetting variability. |
Experimental Protocols
Site-Directed Mutagenesis of GNE
This protocol is a general guideline for introducing point mutations into the GNE gene using a PCR-based method.
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu, Q5)
-
Expression plasmid containing the wild-type GNE gene
-
Custom-designed mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 5-50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation at 95°C for 30 seconds, followed by 18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length. Finish with a final extension at 68°C for 7 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Recombinant GNE
This protocol describes the expression of His-tagged GNE in E. coli and purification by immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the GNE expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
Procedure:
-
Expression:
-
Inoculate 50 mL of LB broth with a single colony and grow overnight at 37°C.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate at 16°C for 16-20 hours.
-
-
Purification:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the GNE protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE. Dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
UDP-GlcNAc 2-Epimerase Feedback Inhibition Assay
This assay measures the epimerase activity of GNE in the presence of varying concentrations of the inhibitor this compound to determine the IC50.
Materials:
-
Purified wild-type or mutant GNE enzyme
-
UDP-GlcNAc
-
This compound
-
Reaction buffer (45 mM Na₂HPO₄, pH 7.5, 10 mM MgCl₂)
-
Potassium borate (B1201080) buffer (0.8 M, pH 9.1)
-
Morgan-Elson reagent (1% (w/v) 4-dimethylaminobenzaldehyde in 1.25 M HCl in acetic acid)
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of this compound in the reaction buffer (e.g., from 0 to 500 µM).
-
In a 96-well plate, set up 200 µL reactions containing: reaction buffer, a fixed concentration of purified GNE, 1.0 mM UDP-GlcNAc, and varying concentrations of this compound.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by heating at 100°C for 3 minutes.
-
-
Quantification of ManNAc (Morgan-Elson Method):
-
Add 30 µL of 0.8 M potassium borate buffer to 150 µL of the reaction mixture.
-
Incubate at 100°C for 3 minutes.
-
Cool to room temperature and add 800 µL of Morgan-Elson reagent.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 585 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ManNAc.
-
Calculate the amount of ManNAc produced in each reaction.
-
Plot the percentage of enzyme activity versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ManNAc Kinase Activity Assay
This is a coupled enzyme assay to measure the kinase activity of GNE.
Materials:
-
Purified GNE enzyme
-
ManNAc
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (60 mM Tris-HCl, pH 8.1, 10 mM MgCl₂)
Procedure:
-
Assay Setup: In a 96-well UV-transparent plate, prepare a 200 µL reaction mixture containing: reaction buffer, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM PEP, 4 units of PK, and 4 units of LDH.
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of purified GNE.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader. The rate of NADH oxidation is proportional to the ManNAc kinase activity.
-
-
Data Analysis: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of this compound by HPLC
This protocol allows for the quantification of this compound produced in an enzymatic reaction.
Materials:
-
Reaction mixture containing this compound
-
HPLC system with a UV detector
-
Amine-based column (e.g., Microsorb 100-NH₂)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound standard
Procedure:
-
Sample Preparation: Stop the enzymatic reaction by adding an equal volume of ice-cold ethanol (B145695) or by heat inactivation. Centrifuge to pellet the precipitated protein and collect the supernatant.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute with a gradient of mobile phases. A typical gradient might be from 90% B to 40% B over 20 minutes.
-
Monitor the absorbance at 271 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a this compound standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.[10]
-
References
- 1. CMP-Sialic acid | TargetMol [targetmol.com]
- 2. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Monitoring CMP-NeuAc Degradation by ³¹P NMR
Welcome to the technical support center for monitoring Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc) degradation using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is ³¹P NMR a suitable method for monitoring this compound degradation?
A1: ³¹P NMR is a powerful technique for this application due to several key advantages:
-
Direct Detection: It directly detects the phosphorus nucleus, which is present in this compound and its primary degradation product, Cytidine Monophosphate (CMP), as well as other potential byproducts like inorganic phosphate (B84403).
-
Quantitative Analysis: Under appropriate experimental conditions, the area of a ³¹P NMR signal is directly proportional to the concentration of the corresponding phosphorus-containing molecule, allowing for accurate quantification of degradation.[1][2]
-
Wide Chemical Shift Range: The ³¹P nucleus has a broad range of chemical shifts, which often allows for the clear separation and identification of different phosphorus-containing species in a mixture.[1]
-
Non-destructive: NMR is a non-destructive technique, allowing the same sample to be measured over time to monitor the progress of the degradation reaction.
Q2: What are the expected degradation products of this compound that can be observed by ³¹P NMR?
A2: The primary degradation of this compound involves the hydrolysis of the phosphodiester bond, resulting in the formation of Cytidine Monophosphate (CMP) and N-acetylneuraminic acid (NeuAc) . Therefore, the main new peak you would expect to see in the ³¹P NMR spectrum as this compound degrades is that of CMP. In cases of further degradation or enzymatic reactions, you might also observe the formation of inorganic phosphate (Pi) or inorganic pyrophosphate (PPi) .
Q3: How does pH affect the ³¹P NMR spectrum when monitoring this compound degradation?
A3: The chemical shifts of phosphate-containing compounds are highly sensitive to the pH of the solution.[3][4][5] The protonation state of the phosphate groups changes with pH, which in turn alters the electronic environment of the phosphorus nucleus and its resulting chemical shift. Therefore, it is crucial to maintain a constant and known pH throughout your experiments to ensure reproducible and interpretable results. Buffering the sample is highly recommended.
Q4: Can I use proton-decoupled ³¹P NMR? What are the advantages?
A4: Yes, proton-decoupled ³¹P NMR is the standard method for this type of analysis. The key advantages are:
-
Signal Simplification: It removes the splitting of phosphorus signals caused by coupling to neighboring protons, resulting in a single, sharp peak for each unique phosphorus nucleus. This simplifies the spectrum and makes it easier to identify and quantify the different species.[2]
-
Increased Signal-to-Noise: Decoupling collapses the multiplet structure into a single resonance, which increases the signal intensity and improves the signal-to-noise ratio.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor signal-to-noise ratio. | 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect pulse calibration. 4. Long T1 relaxation times leading to signal saturation. | 1. Concentrate the sample if possible. 2. Increase the number of scans. 3. Calibrate the 90° pulse width for your specific sample and probe. 4. Increase the relaxation delay (D1) to be at least 5 times the longest T1 of interest for accurate quantification.[2] Consider using a paramagnetic relaxation agent like Cr(acac)₃ at a low concentration, but be cautious as it can cause line broadening. |
| Broad or distorted peak shapes. | 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. High viscosity of the sample. 4. Chemical exchange on the NMR timescale. | 1. Carefully shim the magnet on your sample before acquisition. 2. Add a chelating agent like EDTA to the sample to sequester paramagnetic metal ions.[1] 3. Dilute the sample if possible or acquire the spectrum at a higher temperature to reduce viscosity. 4. This can be pH-dependent. Ensure your sample is well-buffered. |
| Unexpected peaks in the spectrum. | 1. Contaminants in the starting material or buffer. 2. Formation of unexpected degradation products. 3. Presence of phosphorus-containing compounds in the NMR tube or cap. | 1. Run a ³¹P NMR spectrum of your buffer and any other reagents to check for phosphorus-containing impurities. 2. Consult literature for other potential degradation pathways of this compound under your experimental conditions. 3. Use high-quality NMR tubes and caps, and ensure they are thoroughly cleaned. |
| Inaccurate quantification. | 1. Incomplete relaxation of the phosphorus nuclei (relaxation delay too short). 2. Non-uniform Nuclear Overhauser Effect (NOE) if using continuous proton decoupling. 3. Incorrect integration of overlapping peaks. 4. Instability of the internal standard. | 1. Use a long relaxation delay (D1 ≥ 5 * T1). 2. For accurate quantification, use an inverse-gated decoupling sequence to suppress the NOE.[2] 3. Use a line-fitting deconvolution software to accurately determine the area of each peak. 4. Choose a stable internal standard that does not react with your sample components. |
| Drifting chemical shifts between experiments. | 1. Changes in sample pH. 2. Fluctuations in temperature. 3. Inconsistent referencing. | 1. Ensure the sample is well-buffered and measure the pH before and after the experiment. 2. Use a temperature-controlled NMR probe and allow the sample to equilibrate before starting the acquisition. 3. Use a suitable internal or external reference standard for consistent chemical shift referencing. |
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts of Key Species
| Compound | Abbreviation | Typical Chemical Shift Range (ppm) | Notes |
| Cytidine 5'-monophospho-N-acetylneuraminic acid | This compound | ~ -0.5 to -1.5 | The exact chemical shift is highly dependent on pH, buffer composition, and the presence of divalent cations. |
| Cytidine Monophosphate | CMP | ~ 0.5 to 4.5 | The chemical shift is pH-dependent due to the protonation of the phosphate group. |
| Inorganic Phosphate | Pi | ~ 1.0 to 3.0 | Highly pH-dependent. Can be used as an internal pH indicator.[3][4] |
| Inorganic Pyrophosphate | PPi | ~ -5.0 to -10.0 | Often observed as a byproduct in enzymatic synthesis of nucleotide sugars.[6] The chemical shift is also pH-dependent. |
Note: Chemical shifts are referenced to external 85% H₃PO₄ at 0 ppm. The exact chemical shifts can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for Monitoring this compound Degradation
-
Buffer Preparation: Prepare a suitable buffer with a known pH (e.g., 50 mM Tris-HCl or phosphate buffer). The choice of buffer will depend on the experimental conditions (e.g., enzymatic assay requirements). Ensure the buffer components do not contain any phosphorus impurities by running a blank ³¹P NMR spectrum.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the prepared buffer. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable amount of time (typically 1-10 mM).
-
Add a known concentration of an internal standard for quantification (e.g., methylphosphonic acid, trimethyl phosphate). The internal standard should have a single ³¹P resonance that is well-resolved from the signals of interest and should be chemically inert under the reaction conditions.
-
If monitoring enzymatic degradation, add the enzyme to the NMR tube just before starting the acquisition.
-
-
Final Steps:
-
Transfer the final solution to a 5 mm NMR tube.
-
Add a D₂O lock solvent (typically 5-10% of the total volume) for field frequency locking.
-
Ensure the sample is at the desired temperature before starting the NMR experiment.
-
Protocol 2: Quantitative ³¹P NMR Acquisition
-
Spectrometer Setup:
-
Tune and match the ³¹P probe for the sample.
-
Lock the spectrometer using the D₂O signal.
-
Shim the magnetic field to obtain narrow and symmetrical peak shapes.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse experiment with inverse-gated proton decoupling for quantitative measurements.
-
Pulse Width: Calibrate the 90° pulse width for ³¹P on your sample.
-
Relaxation Delay (D1): Set a long relaxation delay to ensure full relaxation of all phosphorus nuclei. A delay of at least 5 times the longest T1 relaxation time of the signals of interest is recommended for accurate quantification.
-
Acquisition Time (AQ): Set a sufficiently long acquisition time to ensure good digital resolution.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Acquire enough scans to achieve an adequate signal-to-noise ratio for accurate integration of the smallest peak of interest.
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals.
-
Protocol 3: Data Processing and Quantification
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the chemical shift of the external standard (85% H₃PO₄ at 0 ppm) or a known internal standard.
-
Integration: Integrate the area of the peaks corresponding to this compound and its degradation products (e.g., CMP) and the internal standard.
-
Quantification: Calculate the concentration of each species using the following formula:
Concentration_analyte = (Integration_analyte / N_analyte) * (N_standard / Integration_standard) * Concentration_standard
Where:
-
Integration is the integrated area of the peak.
-
N is the number of phosphorus nuclei contributing to the signal (in this case, N=1 for all species).
-
Concentration_standard is the known concentration of the internal standard.
-
Visualizations
Figure 1. Simplified pathway of this compound degradation.
Figure 2. Experimental workflow for monitoring this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing a CMP-Kdn synthetase by 1H, 31P, and STD NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS Analysis for Validating CMP-NeuAc Purity
For researchers, scientists, and drug development professionals, ensuring the purity of cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is critical for reliable experimental outcomes and the development of safe and effective therapeutics. This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) with other analytical techniques for this compound purity assessment, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Purity
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high throughput. Below is a comparison of the most common methods.
| Parameter | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography with detection based on UV absorbance. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Advantages | High sensitivity and selectivity, allows for identification and quantification of impurities, suitable for complex matrices.[1][2] | Robust and widely available, good for routine purity checks and quantification against a reference standard.[3] | Provides detailed structural information, can identify and quantify components without a specific reference standard (qNMR).[4] |
| Disadvantages | Higher equipment cost and complexity, potential for matrix effects.[5] | Lower sensitivity compared to LC-MS, may not detect impurities that do not have a UV chromophore.[6] | Lower sensitivity than chromatographic methods, can be complex to interpret for mixtures. |
| Typical Data | Purity (%), impurity profile (mass-to-charge ratio, retention time), quantitative analysis.[1] | Purity (%), impurity profile (retention time, peak area %).[3] | Structural confirmation, relative quantification of components.[4] |
| LLOQ | As low as 10.0 ng/ml.[1][2] | Generally higher than LC-MS. | Typically in the µg/ml to mg/ml range. |
Experimental Protocol: LC-MS/MS for this compound Purity Analysis
This protocol is based on established methods for the quantification of this compound in biological matrices and can be adapted for purity assessment of synthesized material.[1][2]
1. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a methanol-water mixture.
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Prepare quality control (QC) samples at different concentration levels.
-
To 20 µl of the sample, calibration standard, or QC, add 20 µl of an internal standard working solution (e.g., this compound-13C3).
-
Add 500 µl of a reconstitution solution (e.g., 0.05% NH4OH and 10 mM NH4Ac in 50:50 acetonitrile-water).
-
Vortex the plate for 3 minutes before analysis.
2. Liquid Chromatography Conditions
-
Column: A hydrophilic interaction chromatography (HILIC) column is suitable for retaining the polar this compound. An example is a Waters XBridge Amide column (3.5 µm, 100 × 2.1 mm).[5]
-
Mobile Phase A: 0.05% NH4OH and 10 mM NH4Ac in water.[1]
-
Mobile Phase B: 0.05% NH4OH with 10 mM NH4Ac in 99:1 acetonitrile-water.[1]
-
Flow Rate: 0.8 ml/min.[1]
-
Gradient:
-
Start at 90% B.
-
Decrease to 75% B over 0.3 minutes.
-
Hold at 75% B for 2.3 minutes.
-
Decrease to 50% B at 2.7 minutes.
-
Hold at 50% B for 0.5 minutes.
-
Return to 90% B and hold for 1.2 minutes to re-equilibrate.[1]
-
-
Injection Volume: 20 µL.[3]
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).[1]
-
Monitoring: Selected reaction monitoring (SRM).[1]
-
Transitions:
-
Source Temperature: 550°C.[1]
-
Ion Spray Voltage: -4500 V.[1]
Visualizing the Workflow and Biosynthesis
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for LC-MS/MS Purity Analysis of this compound.
Caption: Biosynthesis of this compound.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Activity of Bacterial and Mammalian Sialyltransferases with CMP-NeuAc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of bacterial and mammalian sialyltransferases, with a focus on their interactions with the donor substrate cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc). The information presented is supported by experimental data to assist researchers in selecting the appropriate enzyme for their specific applications, from glycobiology research to the development of novel therapeutics.
Introduction to Sialyltransferases
Sialyltransferases are a class of glycosyltransferases that catalyze the transfer of a sialic acid moiety from a CMP-sialic acid donor to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid.[1] This process, known as sialylation, is a critical post-translational modification that plays a pivotal role in a wide array of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[2][3] Sialyltransferases are found in both bacteria and mammals, where they contribute to vastly different biological functions, from pathogenesis in bacteria to complex signaling pathways in mammals.
Mammalian sialyltransferases are typically type II transmembrane proteins located in the Golgi apparatus and are characterized by the presence of conserved "sialylmotif" domains.[4] In contrast, bacterial sialyltransferases often lack these motifs and are known for their broader acceptor substrate specificity.[5] These fundamental differences in structure and function make a direct comparison of their activities essential for researchers leveraging these enzymes for in vitro and in vivo applications.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of representative bacterial and mammalian α-2,6-sialyltransferases with this compound as the donor substrate and lactose (B1674315) or N-acetyllactosamine as acceptor substrates. These acceptors are commonly used in sialyltransferase assays and allow for a more direct comparison of enzyme efficiency.
| Enzyme | Source Organism | Acceptor Substrate | Km (this compound) [mM] | Vmax | Km (Acceptor) [mM] | Reference |
| Bacterial α-2,6-Sialyltransferase | Photobacterium damselae | Lactose | 0.29 ± 0.02 | Not Reported | 7.6 ± 0.5 | [6] |
| N-Acetyllactosamine | Nearly equal to Lactose | Not Reported | Nearly equal to Lactose | [7] | ||
| Mammalian α-2,6-Sialyltransferase (ST6Gal-I) | Rat (liver) | N-Acetyllactosamine | 0.05 - 0.1 | Reported | 0.5 - 1.5 | |
| Lactose | - | - | ~33-fold higher than N-acetyllactosamine | [7] |
Note: A direct comparison of Vmax is not possible due to the lack of reported data for the Photobacterium damselae enzyme under comparable conditions. However, the Km values for the acceptor substrates highlight a key difference: the bacterial enzyme shows similar affinity for both lactose and N-acetyllactosamine, whereas the mammalian enzyme has a much stronger preference for N-acetyllactosamine.
Experimental Protocols
Determination of Sialyltransferase Activity using a Continuous Coupled Spectrophotometric Assay
This protocol is a non-radioactive method for determining the kinetic parameters of sialyltransferases. The release of CMP from the sialyltransferase reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[8]
Materials:
-
Sialyltransferase enzyme (bacterial or mammalian)
-
This compound (donor substrate)
-
Acceptor substrate (e.g., Lactose, N-acetyllactosamine)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl2 (10 mM)
-
ATP (2 mM)
-
Phosphoenolpyruvate (PEP) (0.7 mM)
-
NADH (0.35 mM)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Nucleoside monophosphate kinase (NMPK)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, PEP, NADH, PK, LDH, and NMPK in a microcuvette.
-
Add the desired concentration of the acceptor substrate to the reaction mixture.
-
Add a fixed, saturating concentration of this compound to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the sialyltransferase enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of CMP production.
-
To determine the Km for the acceptor substrate, repeat the assay with varying concentrations of the acceptor while keeping the this compound concentration constant.
-
To determine the Km for this compound, repeat the assay with varying concentrations of this compound while keeping the acceptor substrate concentration constant and saturating.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing Key Pathways and Workflows
Experimental Workflow for Sialyltransferase Kinetic Analysis
The following diagram illustrates the workflow for determining the kinetic parameters of sialyltransferases using the continuous coupled spectrophotometric assay.
References
- 1. graphviz.org [graphviz.org]
- 2. Diversity of Microbial Sialic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mouse beta-galactoside alpha 2,3-sialyltransferases: comparison of in vitro substrate specificities and tissue specific expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 6. academic.oup.com [academic.oup.com]
- 7. [Enzyme assay of sialyltransferases for glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. agilent.com [agilent.com]
A Functional Showdown: CMP-NeuAc Versus Synthetic Sialic Acid Donors in Glycosylation
For researchers, scientists, and drug development professionals navigating the complex world of sialylation, the choice of sialic acid donor is a critical determinant of experimental success. This guide provides a detailed functional comparison of the natural donor, cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc), with various synthetic sialic acid donors. We delve into their performance, supported by experimental data, to empower informed decisions in your research and development endeavors.
The enzymatic transfer of sialic acid to glycoconjugates, a process known as sialylation, is pivotal in a myriad of biological processes, including cell-cell recognition, immune responses, and disease pathogenesis. This reaction is catalyzed by sialyltransferases, which utilize an activated form of sialic acid as a donor substrate. While this compound is the natural and most commonly used donor, the advent of synthetic biology and chemoenzymatic strategies has introduced a diverse array of synthetic sialic acid donors, offering unique functionalities and research applications.
At a Glance: Key Performance Metrics
The efficacy of a sialic acid donor is dictated by several key parameters. Here, we summarize the comparative performance of this compound and synthetic alternatives.
| Feature | This compound (Natural Donor) | Synthetic Sialic Acid Donors | Key Considerations |
| Reaction Kinetics | Generally exhibits optimal binding affinity (low Kₘ) and high turnover rates (Vₘₐₓ) with most sialyltransferases. | Kinetic parameters vary widely depending on the modification. Some analogs show comparable or even enhanced kinetics with specific enzymes, while others act as inhibitors.[1][2] | Modifications to the sialic acid scaffold can significantly impact enzyme recognition and catalytic efficiency. |
| Substrate Specificity | Serves as the universal donor for a wide range of sialyltransferases, leading to the formation of natural sialyl linkages (α2-3, α2-6, α2-8). | Can be engineered for specific applications, such as introducing modified sialic acids for labeling or therapeutic purposes. The acceptance by sialyltransferases is highly dependent on the nature and position of the modification.[3] | The promiscuity of some bacterial sialyltransferases allows for the transfer of a broader range of modified sialic acids. |
| In Vitro Stability | Susceptible to acid hydrolysis due to the intramolecular interaction of the carboxylic acid with the phosphate (B84403) group.[4] Shelf life can be limited. | Stability can be enhanced by modifying the carboxylic acid moiety (e.g., converting to an amide or ester), rendering them more resistant to acid-catalyzed degradation.[4] | The choice of buffer and storage conditions is critical for maintaining the integrity of all sialic acid donors. |
| Cell Permeability | Generally considered impermeable to cell membranes due to its negative charge. Cellular uptake relies on specific nucleotide sugar transporters located in the Golgi and ER.[5] | Direct cell permeability of synthetic CMP-sialic acid analogs is also very low. However, cell-permeable precursors (e.g., acetylated sialic acid or mannosamine (B8667444) analogs) are widely used to introduce synthetic sialic acids into cellular glycans metabolically.[6] | For intracellular sialylation studies, metabolic glycoengineering with synthetic precursors is the preferred approach. |
| In Vivo Stability | Subject to degradation by circulating phosphatases and glycosidases. | Modifications can be introduced to enhance resistance to enzymatic degradation, potentially prolonging their half-life in vivo. | The in vivo stability of synthetic donors is a critical factor for therapeutic applications and requires empirical determination. |
In-Depth Analysis: Experimental Data
The functional differences between this compound and synthetic donors are best illustrated by their kinetic parameters with various sialyltransferases. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate.
Table 1: Comparative Kinetic Parameters of Sialyltransferases with this compound and Synthetic Donors
| Sialyltransferase | Donor Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) | Reference |
| Rat Liver α2,6-Sialyltransferase | This compound | 0.15 | 100 | [1] |
| CMP-3F-Neu5Ac | - | - | [1] | |
| Human ST8SiaIII | This compound | 10s of mM | - | [2] |
| CMP-3FNeu5Ac | - | - | [2] | |
| Cst-II from Campylobacter jejuni | This compound | 0.05 - 0.5 | 100 | [1] |
| CMP-3FNeu5Ac | Competitive Inhibitor | - | [1] | |
| Rat Liver Galβ1,4GlcNAc α2,6-Sialyltransferase | This compound | - | 100 | [3] |
| CMP-9-amino-NeuAc | 14-fold higher than this compound | - | [3] |
Note: A comprehensive compilation of kinetic data is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes. "-" indicates data not available in the cited source.
Visualizing the Process: Workflows and Pathways
To better understand the application of these donors, we provide diagrams for a common chemoenzymatic synthesis workflow and the general cellular sialylation pathway.
Caption: Chemoenzymatic synthesis of sialosides.
Caption: Cellular sialylation pathway overview.
Experimental Protocols
Reproducible and reliable experimental data are the cornerstones of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison of this compound and synthetic sialic acid donors.
Sialyltransferase Activity Assay (Radiometric Method)
This protocol is a standard method for quantifying the transfer of sialic acid from a radiolabeled donor to an acceptor substrate.[7]
Materials:
-
Sialyltransferase enzyme preparation
-
CMP-[¹⁴C]NeuAc (radiolabeled donor)
-
Synthetic CMP-sialic acid analog (non-radiolabeled)
-
Acceptor substrate (e.g., asialofetuin, lactose)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)
-
Stop solution (e.g., 20 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and sialyltransferase.
-
To determine the kinetics of the synthetic donor, perform competitive assays by adding varying concentrations of the synthetic donor along with a fixed concentration of CMP-[¹⁴C]NeuAc. For direct kinetic measurement, a radiolabeled version of the synthetic donor would be required.
-
Initiate the reaction by adding CMP-[¹⁴C]NeuAc (and the synthetic donor).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product from the unreacted CMP-[¹⁴C]NeuAc. This can be achieved by methods such as acid precipitation of the glycoprotein product followed by filtration, or chromatography.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the reaction velocity and determine kinetic parameters (Kₘ and Vₘₐₓ) by plotting the data using Michaelis-Menten or Lineweaver-Burk plots.
Sialyltransferase Activity Assay (Fluorometric Method)
This method offers a non-radioactive alternative and is often used in high-throughput screening formats.[8][9]
Materials:
-
Sialyltransferase enzyme preparation
-
This compound or synthetic donor
-
Fluorophore-labeled acceptor substrate or a coupled enzyme assay system that generates a fluorescent product upon CMP release.
-
Reaction buffer
-
Stop solution (if necessary)
-
Fluorometer
Procedure (using a coupled enzyme assay):
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, sialyltransferase, and the coupled enzyme system (e.g., pyruvate kinase and lactate (B86563) dehydrogenase) and NADH. The release of CMP is coupled to the oxidation of NADH to NAD⁺, which can be monitored by a decrease in fluorescence.
-
Initiate the reaction by adding the sialic acid donor (this compound or synthetic analog).
-
Monitor the change in fluorescence over time using a fluorometer.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Determine kinetic parameters by performing the assay with varying concentrations of the donor substrate.
Cell Permeability Assay (General Principle)
Direct measurement of the permeability of charged nucleotide sugars like this compound is challenging. Therefore, cell permeability is often assessed for the uncharged, precursor sialic acids or their acetylated analogs which are designed to be cell-permeable. A common method to assess the permeability of cell monolayers is the transwell assay.[10]
Materials:
-
Cell line capable of forming a confluent monolayer (e.g., Caco-2)
-
Transwell inserts
-
Cell culture medium
-
Fluorescently labeled, cell-impermeable marker (e.g., FITC-dextran) as a control for monolayer integrity.
-
Test compound (e.g., a novel cell-permeable synthetic sialic acid precursor).
-
Detection system (e.g., fluorescence plate reader, LC-MS).
Procedure:
-
Seed cells onto the transwell inserts and culture until a confluent monolayer is formed.
-
Verify the integrity of the monolayer by measuring the trans-epithelial electrical resistance (TEER) or by assessing the permeability of a fluorescently labeled, cell-impermeable marker like FITC-dextran.
-
Add the test compound (the synthetic sialic acid precursor) to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the test compound in the basolateral samples using an appropriate detection method (e.g., LC-MS for unlabeled compounds).
-
The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the cell monolayer.
Conclusion
The choice between this compound and synthetic sialic acid donors is contingent upon the specific research objective. This compound remains the gold standard for reconstituting natural sialylation events due to its broad compatibility and optimal kinetics with most sialyltransferases. However, the burgeoning field of synthetic sialic acid donors offers unparalleled opportunities for probing biological systems, developing novel therapeutics, and creating customized glycoconjugates. By understanding the functional nuances and employing rigorous experimental protocols, researchers can effectively harness the power of both natural and synthetic donors to advance the frontiers of glycoscience.
References
- 1. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (CMP-Neu5Ac) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of nucleotide sugar transport activity (Golgi/ER transporter) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. store.genprice.com [store.genprice.com]
- 9. Sialyltransferase Activity Assay Kit (Fluorometric) (ab282920) is not available | Abcam [abcam.co.jp]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers | MDPI [mdpi.com]
A Researcher's Guide to the Kinetic Analysis of Sialyltransferases Using Varying CMP-NeuAc Concentrations
For researchers, scientists, and drug development professionals, understanding the kinetic properties of sialyltransferases is paramount for applications ranging from glycobiology research to the development of novel therapeutics. This guide provides a comparative analysis of sialyltransferase kinetics with a focus on the donor substrate cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc), offering detailed experimental protocols and supporting data to aid in experimental design and interpretation.
Sialyltransferases are a family of glycosyltransferases that catalyze the transfer of sialic acid from a CMP-sialic acid donor to the terminal positions of oligosaccharide chains on glycoproteins and glycolipids.[1] The kinetics of these enzymes are typically studied to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.[2] Varying the concentration of the donor substrate, this compound, is a fundamental aspect of these analyses, allowing for the elucidation of the enzyme's kinetic mechanism.
Comparative Kinetic Parameters of Sialyltransferases for this compound
The affinity of different sialyltransferases for the donor substrate this compound can vary significantly depending on the enzyme's origin (mammalian, bacterial, etc.), its specific type (e.g., α2,3-, α2,6-, or α2,8-sialyltransferase), and the acceptor substrate being used. A lower Km value for this compound indicates a higher affinity of the enzyme for its donor substrate. The following table summarizes the reported kinetic constants for several sialyltransferases.
| Sialyltransferase | Source | Acceptor Substrate | Km for this compound (µM) | Vmax | Reference |
| ST3Gal I (hST3Gal I) | Human | Beta-D-galactosyl-(1->3)-N-acetyl-alpha-D-galactosaminyl derivative | 26 | - | [3] |
| ST3Gal I (hST3Gal I) | Human | - | 106 | - | [3] |
| α2,3-Sialyltransferase | Porcine submaxillary gland | Galβ1->3GalNAc | - | - | [4] |
| GM3-Synthase (α2,3-ST) | Rat Brain | Lactosylceramide | 210 | - | [5] |
| ST6Gal I (rST6GAL1) | Rat | N-acetyllactosamine | - | - | [6] |
| ST6GAL1 | Human | - | 530 | 1.074 pmol/min/µg | [7] |
| α2,6-Sialyltransferase | Photobacterium leiognathi JT-SHIZ-145 | AA-labeled G2 glycan | - | - | [8] |
| ST8SiaIII | Human | - | - | - | [9][10] |
| Cst-II (α2,3/8-ST) | Campylobacter jejuni | Disaccharide (Gal-β-1,3-GalNAc-α-OBn) | - | - | [11] |
| Cst-II (α2,3/8-ST) | Campylobacter jejuni | Trisaccharide (Neu5Ac-α-2,3-Gal-β-1,3-GalNAc-α-OBn) | - | - | [11] |
Note: Vmax values are often reported in units specific to the experimental conditions (e.g., pmol/min/µg of enzyme) and are therefore not always directly comparable across different studies. "-" indicates data not specified in the provided search results.
Experimental Workflow for Kinetic Analysis
The kinetic analysis of a sialyltransferase typically follows a series of well-defined steps to ensure accurate and reproducible results. The general workflow involves preparing the reaction components, initiating the enzymatic reaction, stopping the reaction at specific time points, and quantifying the product formation.
Detailed Experimental Protocols
A variety of methods can be employed to measure sialyltransferase activity. The choice of assay depends on factors such as the availability of substrates, the required sensitivity, and the desired throughput. Below are detailed protocols for commonly used methods.
Radiometric Assay using CMP-[14C]-NeuAc
This is a classic and highly sensitive method for determining sialyltransferase activity.
Materials:
-
Sialyltransferase enzyme preparation
-
Acceptor substrate (e.g., asialofetuin, N-acetyllactosamine)
-
CMP-[14C]-NeuAc (radiolabeled donor substrate)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
Stop solution (e.g., 10% trichloroacetic acid (TCA))
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of reaction mixtures, each containing a fixed concentration of the acceptor substrate and varying concentrations of CMP-[14C]-NeuAc in the reaction buffer.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the sialyltransferase enzyme preparation to each reaction mixture.
-
Incubate the reactions for a fixed period during which the reaction rate is linear.
-
Terminate the reactions by adding the stop solution (e.g., cold 10% TCA) to precipitate the glycoprotein (B1211001) products.
-
Separate the radiolabeled glycoprotein product from the unreacted CMP-[14C]-NeuAc, for example, by filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioactivity.
-
Quantify the amount of incorporated [14C]-NeuAc by liquid scintillation counting.
-
Plot the initial reaction velocities against the corresponding CMP-[14C]-NeuAc concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Coupled-Enzyme Spectrophotometric Assay
This continuous assay measures the production of CMP, a product of the sialyltransferase reaction, by coupling its conversion to a detectable change in absorbance.
Materials:
-
Sialyltransferase enzyme preparation
-
Acceptor substrate
-
This compound (non-radiolabeled)
-
Coupling enzymes: Nucleoside monophosphate (NMP) kinase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH)
-
Substrates for coupling enzymes: ATP, phosphoenolpyruvate (B93156) (PEP), and NADH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate, varying concentrations of this compound, ATP, PEP, NADH, and the coupling enzymes (NMP kinase, PK, and LDH) in the reaction buffer.
-
Place the reaction mixture in a cuvette and monitor the absorbance at 340 nm in a spectrophotometer to establish a stable baseline.
-
Initiate the sialyltransferase reaction by adding the enzyme preparation to the cuvette.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of CMP production.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Malachite Green Phosphate (B84403) Assay
This is a colorimetric, end-point assay that measures the inorganic phosphate released from the reaction product CMP after its hydrolysis by a phosphatase.
Materials:
-
Sialyltransferase enzyme preparation
-
Acceptor substrate
-
This compound (non-radiolabeled)
-
A coupling phosphatase (e.g., CD73) that specifically hydrolyzes CMP to cytidine and inorganic phosphate (Pi).
-
Malachite Green reagent for phosphate detection.
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2).
-
Microplate reader.
Procedure:
-
Set up reaction mixtures in a microplate containing the acceptor substrate, the coupling phosphatase, and varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding the sialyltransferase enzyme.
-
Incubate the plate at the optimal temperature for a fixed time.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate produced in each reaction and determine the initial reaction velocities.
-
Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathway and Logical Relationships
The kinetic analysis of sialyltransferases is based on the principles of Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate, the substrate concentration, and the kinetic parameters of the enzyme.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Enzymatic characterization of beta D-galactoside alpha2 leads to 3 sialyltransferase from porcine submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Basis for N-Glycan Sialylation: STRUCTURE OF RAT α2,6-SIALYLTRANSFERASE (ST6GAL1) REVEALS CONSERVED AND UNIQUE FEATURES FOR GLYCAN SIALYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Enhanced Bacterial α(2,6)-Sialyltransferase Reaction through an Inhibition of Its Inherent Sialidase Activity by Dephosphorylation of Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Sialylation Efficiency with Fluorescently Labeled CMP-NeuAc Analogs
For researchers, scientists, and drug development professionals, accurately quantifying sialylation is critical for understanding protein function, optimizing biotherapeutic efficacy, and elucidating disease mechanisms. This guide provides an objective comparison of validating sialylation efficiency using fluorescently labeled CMP-NeuAc analogs against other common techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The enzymatic transfer of sialic acid from a donor substrate, cytidine (B196190) monophosphate N-acetylneuraminic acid (this compound), to the terminal positions of glycan chains on glycoproteins and glycolipids is a crucial post-translational modification. Validating the efficiency of this process, known as sialylation, is paramount. Fluorescently labeled this compound analogs offer a sensitive and direct method for this purpose. In this approach, a sialyltransferase enzyme catalyzes the transfer of a fluorescently tagged sialic acid from the CMP-donor to an acceptor molecule. The resulting fluorescence incorporated into the acceptor is then measured to quantify the sialylation efficiency.
Comparative Analysis of Sialylation Validation Methods
Several methods exist for the analysis of sialylation, each with distinct advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and the nature of the sample. Below is a summary of quantitative data comparing key performance metrics of various techniques.
| Method | Principle | Sensitivity | Throughput | Quantitative Capability | Linkage Specificity | Instrumentation Required |
| Fluorescent this compound Analog Assay | Enzymatic transfer of fluorescent sialic acid | High (200-1000 fold > radiometric)[1] | Moderate to High | Quantitative | Dependent on sialyltransferase used | Fluorometer, Gel Imager |
| Radiometric Assay | Enzymatic transfer of radiolabeled sialic acid | Moderate | Moderate | Quantitative | Dependent on sialyltransferase used | Scintillation counter |
| Mass Spectrometry (MS) | Mass-to-charge ratio of glycans/glycopeptides | Very High | Low to Moderate | Quantitative | Yes | Mass Spectrometer |
| Lectin-Based Assays (Flow Cytometry, ELISA) | Binding of specific lectins to sialic acids | High | High | Semi-quantitative to Quantitative | Yes (with specific lectins) | Flow Cytometer, Plate Reader |
| High-Performance Liquid Chromatography (HPLC) | Separation and detection of DMB-labeled sialic acids | High | Low to Moderate | Quantitative | No (unless coupled with MS) | HPLC system with fluorescence detector |
Experimental Protocols
Sialyltransferase Activity Assay using Fluorescent this compound Analogs
This protocol is adapted from commercially available kits and published methods for determining sialyltransferase activity.[2][3][4]
Materials:
-
Fluorescently labeled CMP-Sialic Acid (e.g., CMP-Cy3-Sialic Acid, CMP-Cy5-Sialic Acid)
-
Sialyltransferase (e.g., ST6GAL1, ST3GAL1)
-
Acceptor glycoprotein (B1211001) (e.g., asialofetuin)
-
Assay Buffer (e.g., 25 mM Tris, 10 mM MnCl₂, pH 7.5)
-
Neuraminidase (optional, for creating acceptor sites)
-
SDS-PAGE reagents and equipment
-
Fluorescent gel imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the acceptor glycoprotein (0.1-5 µg), fluorescent CMP-Sialic Acid (0.2 nmol), and sialyltransferase (0.5 µg) in a final volume of 30 µL with Assay Buffer. If starting with a sialylated glycoprotein, pre-treat with neuraminidase to create acceptor sites.
-
Negative Control: Prepare a parallel reaction mixture without the sialyltransferase enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-3 hours.
-
Termination: Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Imaging: Visualize the fluorescently labeled glycoprotein using a fluorescent gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Cy3: Ex 550 nm, Em 570 nm; Cy5: Ex 649 nm, Em 671 nm).[4]
-
Quantification: Quantify the fluorescence intensity of the glycoprotein band using densitometry software. The intensity is proportional to the amount of incorporated fluorescent sialic acid and thus reflects the sialylation efficiency.
HPLC Analysis of Sialic Acids with DMB Labeling
This protocol is a widely used method for the quantification of total sialic acids.[5][6][7][8][9]
Materials:
-
Glycoprotein sample
-
Acetic acid (2 M)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling reagent
-
HPLC system with a C18 reverse-phase column and fluorescence detector (Ex 373 nm, Em 448 nm)
-
Sialic acid standards (Neu5Ac, Neu5Gc)
Procedure:
-
Sialic Acid Release: Hydrolyze the glycoprotein sample by incubating with 2 M acetic acid at 80°C for 2 hours to release sialic acids.
-
DMB Labeling: Add the DMB labeling reagent to the hydrolyzed sample and incubate at 50°C for 2-3 hours in the dark.
-
HPLC Analysis: Inject the DMB-labeled sample into the HPLC system. Separate the labeled sialic acids using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/methanol/water).
-
Detection and Quantification: Detect the fluorescently labeled sialic acids using a fluorescence detector. Create a standard curve using known concentrations of DMB-labeled Neu5Ac and Neu5Gc standards to quantify the amount of sialic acid in the sample.
Lectin-Based Flow Cytometry for Cell Surface Sialylation
This protocol is suitable for analyzing sialylation on the surface of living cells.[10][11][12][13][14]
Materials:
-
Cell suspension
-
Fluorescently labeled lectins specific for sialic acid linkages (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid, FITC-conjugated Maackia amurensis agglutinin (MAA) for α2,3-linked sialic acid)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with ice-cold FACS buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Lectin Staining: Add the fluorescently labeled lectin to the cell suspension at a pre-determined optimal concentration.
-
Incubation: Incubate the cells with the lectin for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound lectin.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer. The mean fluorescence intensity of the cell population corresponds to the level of cell surface sialylation recognized by the specific lectin.
Visualizing the Process
To better understand the workflows and underlying principles, the following diagrams illustrate the key processes.
References
- 1. A highly sensitive fluorometric assay for sialyltransferase activity using CMP-9-fluoresceinyl-NeuAc as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialyltransferase Activity Assay Kit (Fluorometric) (ab282920) is not available | Abcam [abcam.co.jp]
- 3. store.genprice.com [store.genprice.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. Lectin-based three-color flow cytometric approach for studying cell surface glycosylation changes that occur during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Sialyltransferase Cross-Reactivity: A Comparative Guide to CMP-Neu5Ac and CMP-Neu5Gc Utilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of sialyltransferases with two key donor substrates: cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) and cytidine monophosphate N-glycolylneuraminic acid (CMP-Neu5Gc). Understanding the substrate specificity of these enzymes is critical for research in glycobiology, cancer biology, and the development of therapeutic glycoproteins. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways to support your research and development efforts.
Executive Summary
Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a CMP-activated donor to the terminal positions of glycan chains on glycoproteins and glycolipids. While CMP-Neu5Ac is the primary sialic acid donor in humans, many other mammals utilize both CMP-Neu5Ac and CMP-Neu5Gc. The single hydroxyl group difference between Neu5Ac and Neu5Gc can have significant biological implications, including immunogenicity. This guide demonstrates that while many sialyltransferases can utilize both donor substrates, their efficiency in doing so varies significantly depending on the specific enzyme.
Quantitative Comparison of Sialyltransferase Kinetics
The kinetic parameters of sialyltransferases with CMP-Neu5Ac and CMP-Neu5Gc reveal important differences in their substrate preference and catalytic efficiency. Below is a summary of the kinetic data for two porcine sialyltransferases, ST3Gal1 and ST6Gal1.
| Enzyme | Donor Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Porcine ST3Gal1 | CMP-Neu5Ac | 0.14 | 1.2 | 8571 |
| CMP-Neu5Gc | 0.12 | 1.1 | 9167 | |
| Porcine ST6Gal1 | CMP-Neu5Ac | 0.08 | 0.9 | 11250 |
| CMP-Neu5Gc | 0.05 | 2.1 | 42000 |
Data sourced from a 2021 study on porcine sialyltransferases.
In addition to the above data, studies on human ST3Gal-I have shown that CMP-Neu5Gc can act as a competitive inhibitor to CMP-Neu5Ac, with KM values of 0.3 mM and 0.2 mM for different acceptor substrates, indicating its ability to bind to the active site.[1]
Experimental Protocols
The determination of sialyltransferase kinetics and cross-reactivity involves several key experimental steps. Below are detailed methodologies for a typical sialyltransferase activity assay followed by product analysis.
In Vitro Sialyltransferase Activity Assay
This protocol is designed to measure the transfer of sialic acid from either CMP-Neu5Ac or CMP-Neu5Gc to a suitable acceptor glycoprotein (B1211001).
Materials:
-
Recombinant sialyltransferase (e.g., ST6Gal1, ST3Gal1)
-
Donor substrates: CMP-Neu5Ac and CMP-Neu5Gc
-
Acceptor substrate: Asialofetuin (or other suitable asialo-glycoprotein)
-
Reaction Buffer: 50 mM MES, pH 6.5, 10 mM MnCl2, 0.1% Triton X-100
-
Stop Solution: 0.1 M EDTA, pH 8.0
-
Radiolabeled donor substrate (optional, for radiometric assay): CMP-[14C]Neu5Ac
-
HPLC system with a suitable column for sialic acid analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor substrate (e.g., 1 mg/mL asialofetuin), and varying concentrations of the donor substrate (CMP-Neu5Ac or CMP-Neu5Gc) to determine Km and Vmax.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of the sialyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Analysis: Analyze the reaction mixture to quantify the amount of sialic acid transferred to the acceptor substrate. This can be done using various methods, including HPLC analysis of released and labeled sialic acids (see protocol below) or a radiometric assay if using a radiolabeled donor.
HPLC-Based Quantification of Sialic Acids
This method allows for the quantification of both Neu5Ac and Neu5Gc incorporated into the acceptor glycoprotein.
Materials:
-
Sialylated glycoprotein product from the activity assay
-
2 M Acetic Acid
-
DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling reagent
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Sialic Acid Release: Hydrolyze the sialylated glycoprotein product by incubating with 2 M acetic acid at 80°C for 2 hours to release the sialic acids.
-
Fluorescent Labeling: Derivatize the released sialic acids with DMB labeling reagent by incubating at 50°C for 2.5 hours in the dark.
-
HPLC Analysis: Inject the DMB-labeled sialic acids onto the HPLC system.[2]
-
Quantification: Separate and quantify the DMB-labeled Neu5Ac and Neu5Gc using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).[2] The peak areas are compared to a standard curve of known concentrations of DMB-labeled Neu5Ac and Neu5Gc to determine the amount of each sialic acid incorporated.
Visualizing the Workflow and Pathways
Experimental Workflow for Sialyltransferase Cross-Reactivity Analysis
The following diagram illustrates the general workflow for assessing the cross-reactivity of a sialyltransferase with CMP-Neu5Ac and CMP-Neu5Gc.
Caption: Workflow for comparing sialyltransferase activity with different donor substrates.
Cellular Sialylation Pathway
This diagram shows the cellular pathway for the synthesis of CMP-Neu5Ac and CMP-Neu5Gc and their subsequent use by sialyltransferases in the Golgi apparatus.
Caption: Cellular pathway of sialic acid activation and transfer to glycans.
Conclusion
The cross-reactivity of sialyltransferases with CMP-Neu5Ac and CMP-Neu5Gc is not uniform. While some enzymes like porcine ST3Gal1 show comparable efficiency with both substrates, others such as porcine ST6Gal1 exhibit a clear preference for CMP-Neu5Gc. This differential specificity has important implications for the glycosylation patterns in different species and in the context of disease. For professionals in drug development, particularly those working with therapeutic glycoproteins produced in non-human cell lines, understanding and characterizing the sialylation profile is crucial for ensuring product safety and efficacy. The experimental protocols and data presented in this guide provide a framework for conducting these critical analyses.
References
- 1. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Syntheses: A Comparative Guide to Chemical and Enzymatic Production of CMP-NeuAc
For researchers, scientists, and drug development professionals, the synthesis of Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is a critical step in the development of sialylated therapeutics and glycobiology research. This guide provides a detailed comparative analysis of the two primary methodologies for this compound synthesis: traditional chemical routes and modern enzymatic approaches. We present a comprehensive overview of both methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal synthesis strategy for your research needs.
The production of this compound, the activated form of sialic acid, is paramount for the enzymatic synthesis of sialylated glycoconjugates, which play crucial roles in various biological processes, including cell recognition, signaling, and immune responses. The choice between chemical and enzymatic synthesis of this key nucleotide sugar can significantly impact yield, purity, scalability, and cost-effectiveness.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Overall Yield | Moderate to Good (e.g., ~60-70%) | High to Excellent (e.g., >90%)[1] |
| Purity | High, but may require extensive purification | High, often with fewer byproducts |
| Scalability | Can be challenging and costly | More readily scalable, especially with whole-cell systems |
| Reaction Conditions | Often requires harsh reagents, anhydrous conditions, and protecting groups | Mild, aqueous conditions (physiological pH and temperature) |
| Stereoselectivity | May produce anomeric mixtures requiring separation | Highly stereospecific, producing the desired β-anomer |
| Substrate Scope | Can be adapted for various modifications | Dependent on enzyme specificity, but many enzymes show broad substrate tolerance |
| Environmental Impact | Generates organic solvent waste | "Greener" approach with biodegradable catalysts and aqueous media |
| Cost-Effectiveness | Can be expensive due to multi-step processes and costly reagents | Potentially more cost-effective, especially with recombinant enzyme production and cofactor regeneration systems |
Delving Deeper: A Head-to-Head Comparison
Chemical Synthesis: Precision at a Price
Chemical synthesis of this compound offers the advantage of precise control over molecular structure and the ability to introduce a wide array of non-natural modifications. The most common approaches involve the coupling of a protected sialic acid derivative with a cytidine phosphoroamidite or a similar activated cytidine monophosphate (CMP) equivalent.
One established method is the phosphoroamidite approach . This multi-step process typically involves:
-
Protection: Protection of the hydroxyl and carboxyl groups of N-acetylneuraminic acid (NeuAc) to prevent unwanted side reactions.
-
Activation: Conversion of the anomeric hydroxyl group of the protected NeuAc into a good leaving group, often a phosphite (B83602).
-
Coupling: Reaction of the activated NeuAc with a protected cytidine phosphoroamidite reagent in the presence of an activator.
-
Oxidation: Oxidation of the resulting phosphite triester to the more stable phosphate (B84403) triester.
-
Deprotection: Removal of all protecting groups to yield the final this compound product.
While effective, this method can be laborious and may result in the formation of anomeric mixtures, necessitating careful chromatographic purification. Yields can be variable and are often lower than those achieved with enzymatic methods.
A notable example is the synthesis described by Martin and Schmidt in 1993, which provided a convenient route to this compound. More recent advancements, such as the work by Kajihara and colleagues, have further refined the phosphoroamidite strategy for the synthesis of this compound and its derivatives.
Enzymatic Synthesis: Nature's Efficiency Harnessed
Enzymatic synthesis has emerged as a powerful and often preferred alternative to chemical methods, offering high yields, exceptional stereoselectivity, and milder reaction conditions. These methods leverage the catalytic prowess of enzymes, primarily CMP-sialic acid synthetase (CSS), which catalyzes the direct condensation of sialic acid and cytidine triphosphate (CTP) to form this compound.
Several enzymatic strategies have been developed, each with its own advantages:
-
One-Pot Multi-Enzyme Systems: These elegant systems combine multiple enzymes in a single reaction vessel to produce this compound from simple, inexpensive precursors. For instance, a system might include sialic acid aldolase (B8822740) to synthesize NeuAc from N-acetylmannosamine (ManNAc) and pyruvate, and a nucleoside monophosphate kinase and a nucleoside diphosphate (B83284) kinase to regenerate CTP from CMP. This approach minimizes intermediate purification steps and improves overall efficiency. A one-pot, two-enzyme system utilizing a recombinant sialic acid aldolase and a CMP-sialic acid synthetase from Neisseria meningitidis has been shown to be highly effective for synthesizing various CMP-sialic acid derivatives.
-
Whole-Cell Biocatalysts: This strategy utilizes genetically engineered microorganisms, typically E. coli, that overexpress the necessary enzymes for this compound synthesis. The entire cell acts as a self-contained biocatalyst, providing the enzymes and often the necessary cofactors and energy sources. This approach is particularly well-suited for large-scale production due to its simplicity and cost-effectiveness. A single recombinant E. coli strain co-expressing NeuAc aldolase and this compound synthetase has been successfully used for the large-scale synthesis of this compound.
The enzymatic approach consistently delivers high yields, often exceeding 90%, and produces the biologically active β-anomer of this compound with high fidelity.
Visualizing the Pathways
To better illustrate the intricacies of each synthetic route, the following diagrams outline the key steps involved.
Figure 1. A generalized workflow for the chemical synthesis of this compound.
Figure 2. A simplified diagram of a one-pot enzymatic synthesis of this compound.
Experimental Protocols
For researchers looking to implement these methods, the following provides an overview of typical experimental procedures.
Representative Chemical Synthesis Protocol (Phosphoroamidite Method)
Note: This is a generalized protocol and specific details may vary based on the chosen protecting groups and reagents.
-
Protection of NeuAc: N-acetylneuraminic acid is per-acetylated using acetic anhydride (B1165640) and a catalyst (e.g., pyridine). The anomeric hydroxyl group is often selectively deprotected or converted to a more reactive group.
-
Phosphitylation of Protected NeuAc: The protected NeuAc is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a weak base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding phosphoroamidite.
-
Preparation of Protected Cytidine: The amino and hydroxyl groups of cytidine are protected with suitable protecting groups (e.g., benzoyl for the amino group and dimethoxytrityl for the 5'-hydroxyl).
-
Coupling Reaction: The protected NeuAc phosphoroamidite and the protected cytidine are dissolved in an anhydrous solvent (e.g., acetonitrile) and reacted in the presence of an activator (e.g., tetrazole). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Deprotection and Purification: All protecting groups are removed using appropriate reagents (e.g., ammonia (B1221849) for acyl groups and mild acid for the dimethoxytrityl group). The final product, this compound, is purified by ion-exchange chromatography.
Representative Enzymatic Synthesis Protocol (One-Pot, Two-Enzyme System)
Materials:
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine triphosphate (CTP)
-
Recombinant Sialic Acid Aldolase (e.g., from E. coli)
-
Recombinant CMP-Sialic Acid Synthetase (e.g., from N. meningitidis)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
Procedure:
-
A reaction mixture is prepared in Tris-HCl buffer (e.g., 100 mM, pH 8.5) containing ManNAc, an excess of sodium pyruvate, and CTP.
-
MgCl₂ is added as a cofactor for the CMP-sialic acid synthetase.
-
The reaction is initiated by the addition of sialic acid aldolase and CMP-sialic acid synthetase.
-
The reaction is incubated at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours), with gentle agitation.
-
The reaction progress can be monitored by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzymes are removed by heat inactivation or ultrafiltration.
-
The resulting this compound can be purified using anion-exchange chromatography.
Conclusion: Making the Right Choice
The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific research goals and available resources.
Chemical synthesis remains a valuable tool for creating novel, non-natural this compound analogs, offering unparalleled flexibility in molecular design. However, the multi-step nature, potential for lower yields, and the need for specialized expertise in carbohydrate chemistry can be significant drawbacks.
Enzymatic synthesis , on the other hand, presents a highly efficient, scalable, and environmentally friendly alternative for the production of natural this compound. The high yields, stereospecificity, and mild reaction conditions make it an attractive option for both laboratory-scale and industrial-scale production. The increasing availability of recombinant enzymes and the development of sophisticated one-pot and whole-cell systems have further solidified the position of enzymatic synthesis as the method of choice for many applications.
For researchers in drug development and glycobiology, a thorough understanding of both methodologies is essential for making informed decisions that will ultimately accelerate their research and development efforts.
References
benchmark studies for CMP-sialic acid synthetase from different organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of CMP-sialic acid synthetase (CMAS), a pivotal enzyme in the sialylation pathway, from various organisms. By objectively comparing their biochemical properties and providing detailed experimental protocols, this document serves as a valuable resource for researchers selecting the most suitable enzyme for their specific applications, from chemoenzymatic synthesis to drug discovery.
Comparative Analysis of Biochemical Properties
The functional characteristics of CMP-sialic acid synthetase can vary significantly depending on the source organism. These differences in kinetic parameters, substrate specificity, and reaction optima are critical considerations for in vitro and in vivo studies. The following table summarizes key quantitative data for CMAS from several well-characterized species.
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| Neisseria meningitidis | Neu5Ac | ~0.13 | ~540 | 7.0–10.0[1] | - | Mg²⁺[1][2] |
| CTP | - | - | ||||
| Drosophila melanogaster | Neu5Ac | 0.41 | 3.4–3.6 | Shifted toward lower pH | Stable up to 45 | Mg²⁺, Mn²⁺, Zn²⁺, Fe²⁺, Co²⁺[3] |
| CTP | 0.45 | 3.4–3.6 | ||||
| Homo sapiens | Neu5Ac | - | ~20x higher than DmCSAS | - | 37 | Mg²⁺[3] |
| Neu5Gc | - | Equal activity to Neu5Ac | ||||
| Escherichia coli K1 | - | - | - | - | - | Mg²⁺ |
| Streptococcus agalactiae | - | - | - | 9.0 | - | Mg²⁺, Mn²⁺[4] |
| Clostridium thermocellum | - | - | - | - | - | Mn²⁺ favored over Mg²⁺[5] |
Experimental Protocols
Accurate and reproducible assessment of CMAS activity is fundamental to comparative studies. Below are detailed methodologies for key experiments.
Recombinant Enzyme Expression and Purification
A common method for obtaining purified CMAS involves heterologous expression in E. coli.
Protocol:
-
Cloning: The gene encoding CMAS from the desired organism is cloned into an expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: The E. coli culture is grown to an optimal density (OD600 of ~0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., IPTG). Cultures are typically grown at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and protease inhibitors. Sonication or a French press is used to lyse the cells.
-
Purification: The soluble lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).
-
Dialysis and Storage: The purified enzyme is dialyzed against a storage buffer and stored at -80°C.
CMP-Sialic Acid Synthetase Activity Assay
Enzyme activity is typically measured by quantifying the amount of CMP-sialic acid produced over time. A widely used method is High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reaction Mixture Preparation: A standard reaction mixture contains:
-
Enzyme Reaction:
-
The reaction is initiated by adding a known amount of purified CMAS enzyme to the pre-warmed reaction mixture.
-
The reaction is incubated at the desired temperature (e.g., 37°C) for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[3]
-
A zero-time point sample is taken immediately after adding the enzyme.[3]
-
-
Reaction Termination: The reaction is stopped by heat inactivation (e.g., boiling for 2 minutes) or by adding an acid (e.g., perchloric acid).
-
HPLC Analysis:
-
The reaction mixture is centrifuged to pellet any precipitate.
-
The supernatant is filtered and injected into an HPLC system equipped with an anion-exchange or reverse-phase C18 column.
-
The product, CMP-Neu5Ac, is separated and quantified by monitoring the absorbance at a specific wavelength (e.g., 271 nm).
-
The concentration of the product is determined by comparing the peak area to a standard curve of known CMP-Neu5Ac concentrations.
-
Kinetic Parameter Determination
To determine the Michaelis-Menten constants (Km and Vmax), the enzyme activity assay is performed with varying concentrations of one substrate (e.g., Neu5Ac) while keeping the other substrate (CTP) at a saturating concentration, and vice versa.
Protocol:
-
Varying Substrate Concentrations: Set up a series of reactions with a range of concentrations for one substrate (e.g., 0.1 to 5 mM Neu5Ac) while maintaining a constant, saturating concentration of the other substrate (e.g., 5 mM CTP).
-
Initial Velocity Measurement: Measure the initial reaction velocity (v₀) for each substrate concentration. It is crucial that these measurements are taken in the linear phase of the reaction.
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of CMAS activity.
Caption: Workflow for comparative analysis of CMP-sialic acid synthetase.
Signaling Pathway and Logical Relationships
The synthesis of CMP-sialic acid is a critical step in the overall sialylation pathway, which is essential for the formation of sialoglycoconjugates.
Caption: The central role of CMAS in the sialylation pathway.
References
- 1. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of important residues in the catalytic mechanism of CMP-Neu5Ac synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
5-Methyl CMP: A Potent Endogenous Inhibitor of CMP-Sialic Acid Transport
For Immediate Release
Researchers have identified 5-methylcytidine (B43896) monophosphate (5-methyl CMP or m⁵CMP), a naturally occurring modified nucleotide, as a potent inhibitor of the CMP-sialic acid transporter (CST).[1][2][3] This discovery establishes a novel link between RNA epigenetics and the regulation of cellular glycosylation, offering a new avenue for research into diseases associated with aberrant sialylation.[1][2][3] This guide provides a comparative analysis of 5-methyl CMP's inhibitory effects on CST against the known product inhibitor, CMP, supported by experimental data and detailed protocols.
Performance Comparison: 5-Methyl CMP vs. CMP
Quantitative analysis reveals that while both 5-methyl CMP and CMP inhibit the transport of CMP-sialic acid into the Golgi apparatus, their binding affinities and inhibitory concentrations differ significantly. The data indicates that 5-methyl CMP binds to the transporter with a higher affinity than CMP.[1] However, in functional transport inhibition assays, CMP exhibits a lower IC50 value, suggesting it is a more potent inhibitor of transport under the tested conditions.[1][2]
| Ligand | Apparent Dissociation Constant (Kd) (µM) | IC₅₀ for CMP-Sialic Acid Transport (µM) |
| 5-methyl CMP | 1.0 ± 0.1 | 5.1 ± 1.2 |
| CMP | 16.1 ± 2.4 | 1.0 ± 1.2 |
| Data sourced from Ahuja et al., 2021.[1] |
Mechanism of Action and Physiological Relevance
The CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene, is a critical component of the glycosylation pathway, responsible for translocating CMP-sialic acid from the cytoplasm into the Golgi lumen.[1][2][4] Once in the Golgi, sialyltransferases utilize CMP-sialic acid to add sialic acid residues to glycoconjugates.[4] The byproduct of this reaction, CMP, is then transported back to the cytoplasm by the same transporter.[1][2]
5-methyl CMP is a product of the degradation of methylated RNA and DNA.[1][2][3] Its ability to inhibit the CST suggests a regulatory feedback loop where products of epigenetic processes can directly influence protein glycosylation.[1][2][3] Structural studies have shown that 5-methyl CMP binds to the same site as CMP, with the methyl group situated in a small hydrophobic pocket.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory effects of 5-methyl CMP on CMP-sialic acid transport.
Thermal Shift Assay for Binding Affinity (Kd)
This assay determines the binding affinity of a ligand by measuring its ability to stabilize the target protein against thermal denaturation.
Workflow:
Detailed Steps:
-
Aliquots of DDM-solubilized, GFP-tagged CST protein are prepared.[5]
-
Samples are incubated at 41°C for 15 minutes in the presence of varying concentrations of the inhibitor (5-methyl CMP or CMP).[5] Control samples are kept at 4°C.[5]
-
After heating, the samples are clarified by centrifugation to remove aggregated protein.[5]
-
The supernatant is injected onto a gel filtration column, and the fluorescence of the eluting GFP-tagged CST is monitored.[5]
-
The peak height corresponding to the natively-folded protein is measured.[5]
-
The peak heights are plotted against the ligand concentration, and the data is fitted to determine the apparent dissociation constant (Kd).[1][6]
CMP-Sialic Acid Uptake Assay (IC₅₀)
This assay directly measures the inhibition of CMP-sialic acid transport into cells.
Workflow:
Detailed Steps:
-
Intact Sf9 insect cells expressing the CMP-sialic acid transporter are used.[5]
-
The cells are incubated with a fixed concentration of radiolabeled [³H]CMP-sialic acid and varying concentrations of the inhibitor (5-methyl CMP or CMP) for 5 minutes at room temperature.[1][2][5]
-
The uptake reaction is stopped, and the cells are harvested by centrifugation.[1][2]
-
The amount of radioactivity taken up by the cells is quantified using a scintillation counter.[1][2]
-
The initial rate of uptake is plotted against the inhibitor concentration, and the data is fitted using a dose-response model to determine the IC₅₀ value.[1][2]
Conclusion
The discovery of 5-methyl CMP as an endogenous inhibitor of the CMP-sialic acid transporter provides a new layer of understanding to the regulation of glycosylation.[1][2][3] While CMP is a more potent direct inhibitor of the transport process in vitro, the higher binding affinity of 5-methyl CMP suggests it plays a significant physiological role.[1] These findings open up possibilities for developing novel therapeutic agents that target sialylation pathways by mimicking this natural regulatory mechanism. Further research is warranted to explore the in vivo effects of manipulating 5-methyl CMP levels on glycosylation profiles in health and disease.[2]
References
- 1. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SLC35A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
